molecular formula C12H16O7 B584026 Tri-O-acetyl-D-galactal-13C

Tri-O-acetyl-D-galactal-13C

Cat. No.: B584026
M. Wt: 273.24 g/mol
InChI Key: LLPWGHLVUPBSLP-BINFZZBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-O-acetyl-D-[1-13C]galactal (CAS 478518-74-0) is a carbon-13 labeled stable isotope of D-galactal triacetate, serving as a critical precursor in the stereoselective synthesis of complex 2-deoxy and 2,3-dideoxy sugar derivatives . This compound is extensively used in the preparation of omega-aminoalkyl glycosides and 3-acetamido-2,3-dideoxyhexopyranosides, which are valuable for investigating carbohydrate-protein interactions and developing glycotherapeutic agents . The specific carbon-13 label at the C-1 position provides a powerful non-radioactive tracer that enables detailed mechanistic studies and reaction pathway analysis using techniques such as NMR spectroscopy, facilitating the tracking of the galactal moiety in synthetic and metabolic processes . Furthermore, D-galactal derivatives are known to act as carbohydrate inhibitors of ricin, highlighting the research value of this compound in the field of toxinology and inhibitor design . With a molecular formula of C 11 13 CH 16 O 7 and a molecular weight of 273.25 g/mol , this reagent is characterized for identity and purity to ensure reliable performance in synthetic applications. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-BINFZZBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ¹³C labeled Tri-O-acetyl-D-galactal, a valuable tool in glycobiology and drug discovery. The introduction of a stable isotope label enables the tracking and quantification of this important glycal in various biological and chemical systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines a feasible synthetic pathway, detailed experimental protocols adapted from established methods for the unlabeled analogue, and expected analytical data.

Synthetic Strategy

The most direct and efficient strategy for the synthesis of uniformly ¹³C labeled (U-¹³C) Tri-O-acetyl-D-galactal involves a three-step process commencing with commercially available U-¹³C D-galactose. This approach leverages well-established glycosyl chemistry, ensuring high yields and isotopic integrity. The proposed synthetic pathway is as follows:

  • Peracetylation of U-¹³C D-Galactose: The hydroxyl groups of U-¹³C D-galactose are protected by acetylation to yield U-¹³C penta-O-acetyl-β-D-galactopyranose.

  • Formation of the Glycosyl Halide: The peracetylated galactose is then converted to the more reactive U-¹³C tetra-O-acetyl-α-D-galactopyranosyl bromide.

  • Reductive Elimination to the Glycal: The final step involves the reductive elimination of the glycosyl bromide to form the desired U-¹³C Tri-O-acetyl-D-galactal.

This strategy is advantageous as it utilizes a commercially available labeled starting material and employs reactions known to proceed with high efficiency.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of unlabeled Tri-O-acetyl-D-galactal. Researchers should exercise appropriate laboratory safety precautions.

Materials and Instrumentation
  • Starting Material: D-Galactose (U-¹³C₆, 99%)

  • Reagents: Acetic anhydride, perchloric acid, hydrobromic acid in acetic acid, zinc dust, sodium dihydrogen phosphate, sodium bicarbonate, magnesium sulfate, sodium sulfate.

  • Solvents: Dichloromethane (DCM), ethyl acetate, methanol, acetone.

  • Instrumentation: Standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography system, NMR spectrometer, mass spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of U-¹³C Penta-O-acetyl-β-D-galactopyranose

  • To a stirred solution of D-Galactose (U-¹³C₆) (e.g., 1.0 g) in dichloromethane (DCM, 10 mL), add acetic anhydride (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add a catalytic amount of perchloric acid (e.g., 2-3 drops) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude U-¹³C penta-O-acetyl-β-D-galactopyranose.

Step 2: Synthesis of U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide

  • Dissolve the crude U-¹³C penta-O-acetyl-β-D-galactopyranose in a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %, 5 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude U-¹³C tetra-O-acetyl-α-D-galactopyranosyl bromide. This intermediate is often used immediately in the next step without further purification.

Step 3: Synthesis of U-¹³C Tri-O-acetyl-D-galactal

  • To a solution of the crude U-¹³C tetra-O-acetyl-α-D-galactopyranosyl bromide in acetone, add activated zinc dust and a solution of sodium dihydrogen phosphate.

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Monitor the formation of the glycal by TLC.

  • Upon completion, filter the reaction mixture to remove the zinc salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure U-¹³C Tri-O-acetyl-D-galactal.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. The yields are based on typical values reported for the synthesis of the unlabeled compound and may vary.

Table 1: Summary of Reactants and Products

StepStarting MaterialKey ReagentsProduct
1D-Galactose (U-¹³C₆)Acetic anhydride, Perchloric acidU-¹³C Penta-O-acetyl-β-D-galactopyranose
2U-¹³C Penta-O-acetyl-β-D-galactopyranoseHBr in Acetic AcidU-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide
3U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl BromideZinc dust, NaH₂PO₄U-¹³C Tri-O-acetyl-D-galactal

Table 2: Expected Yields and Isotopic Enrichment

StepProductExpected Yield (%)Isotopic Enrichment (%)
1U-¹³C Penta-O-acetyl-β-D-galactopyranose>90>99
2U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide>90>99
3U-¹³C Tri-O-acetyl-D-galactal70-85>99

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the key chemical transformation.

Synthesis_Workflow start U-¹³C D-Galactose step1 Peracetylation start->step1 Ac₂O, HClO₄ intermediate1 U-¹³C Penta-O-acetyl- β-D-galactopyranose step1->intermediate1 step2 Bromination intermediate1->step2 HBr/AcOH intermediate2 U-¹³C Tetra-O-acetyl- α-D-galactopyranosyl Bromide step2->intermediate2 step3 Reductive Elimination intermediate2->step3 Zn, NaH₂PO₄ product U-¹³C Tri-O-acetyl-D-galactal step3->product purification Column Chromatography product->purification final_product Pure U-¹³C Tri-O-acetyl-D-galactal purification->final_product

Caption: Synthetic workflow for ¹³C labeled Tri-O-acetyl-D-galactal.

Caption: Key reductive elimination step in the synthesis.

Characterization

The final product, U-¹³C Tri-O-acetyl-D-galactal, should be characterized thoroughly to confirm its identity, purity, and isotopic enrichment.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹³C NMR spectrum will show signals for all carbon atoms, and the high enrichment will result in significant ¹³C-¹³C coupling, providing additional structural information.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the labeled compound, thereby verifying the incorporation of the ¹³C isotopes. The isotopic distribution will confirm the high level of enrichment.

This guide provides a robust framework for the successful synthesis and characterization of ¹³C labeled Tri-O-acetyl-D-galactal. The availability of this isotopically labeled glycal will undoubtedly facilitate advanced research in chemical biology and medicinal chemistry.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tri-O-acetyl-D-galactal-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Tri-O-acetyl-D-galactal, with a specific focus on its ¹³C-labeled isotopologue at the C-1 position. This document is intended to serve as a valuable resource for professionals in the fields of carbohydrate chemistry, drug discovery, and medicinal chemistry, offering detailed experimental protocols and data interpretation.

Chemical Structure and Properties

Tri-O-acetyl-D-galactal is a versatile monosaccharide derivative widely employed as a key building block in the synthesis of a diverse array of oligosaccharides and glycoconjugates.[1][2] The introduction of a ¹³C label at the anomeric position (C-1) provides a powerful tool for mechanistic studies of glycosylation reactions and for tracing the metabolic fate of galactose-containing molecules in biological systems.

The fundamental properties of Tri-O-acetyl-D-galactal are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₁₆O₇
Molecular Weight 272.25 g/mol
CAS Number 4098-06-0
Appearance Pale yellow oil or solid
Melting Point 28-38 °C
Boiling Point 138-140 °C
Solubility Soluble in chloroform

Synthesis of Tri-O-acetyl-D-galactal-1-¹³C

The synthesis of Tri-O-acetyl-D-galactal-1-¹³C is a multi-step process that begins with a ¹³C-labeled galactose precursor. A plausible and efficient synthetic route involves the initial synthesis of D-galactose-1-¹³C, followed by peracetylation to form a glycosyl halide intermediate, which is then subjected to a reductive elimination to yield the desired glycal.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocols

Step 1: Synthesis of D-Galactose-1-¹³C

The synthesis of D-galactose-1-¹³C can be achieved starting from ¹³C-labeled nitromethane. This method allows for the specific introduction of the ¹³C isotope at the C-1 position of the galactose molecule.

  • Materials: ¹³C-labeled nitromethane, D-lyxose, sodium methoxide, Dowex 50W-X8 resin, methanol, water.

  • Procedure:

    • A solution of D-lyxose in methanol is treated with a solution of ¹³C-labeled nitromethane and sodium methoxide in methanol.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solution is then neutralized with Dowex 50W-X8 resin, filtered, and the filtrate is concentrated under reduced pressure.

    • The resulting residue is dissolved in sulfuric acid and heated at 100°C for 4 hours.

    • The reaction is cooled and neutralized with barium carbonate.

    • The mixture is filtered, and the filtrate is passed through a column of Dowex 50W-X8 (H⁺ form) and Dowex 1-X8 (formate form) resins.

    • The eluate is concentrated to yield D-galactose-1-¹³C as a syrup.

Step 2: Peracetylation of D-Galactose-1-¹³C and Formation of Glycosyl Bromide

The ¹³C-labeled galactose is then peracetylated, followed by conversion to the corresponding glycosyl bromide.

  • Materials: D-Galactose-1-¹³C, acetic anhydride, catalytic amount of perchloric acid, dichloromethane (DCM), hydrogen bromide in acetic acid.

  • Procedure:

    • To a stirred solution of D-Galactose-1-¹³C in dichloromethane (DCM) at 0°C, add acetic anhydride and a catalytic amount of perchloric acid.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the complete consumption of the starting material.

    • Add a solution of hydrogen bromide in acetic acid dropwise at 0°C and continue stirring at room temperature for 6 hours.

    • Quench the reaction with ice-cold water and dilute with ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose-1-¹³C.

Step 3: Reductive Elimination to Tri-O-acetyl-D-galactal-1-¹³C

The final step involves the reductive elimination of the glycosyl bromide using zinc dust to form the glycal.

  • Materials: Crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose-1-¹³C, zinc nanoparticles or zinc dust, sodium dihydrogen phosphate, acetone, ethyl acetate.

  • Procedure:

    • To the crude bromo-sugar, add zinc dust and sodium dihydrogen phosphate in acetone.

    • Stir the reaction mixture vigorously at room temperature for 3 hours.

    • Monitor the reaction by TLC (2:1 petroleum hexane-ethyl acetate).

    • Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.

    • Wash the combined organic phases with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum hexane-ethyl acetate) to yield Tri-O-acetyl-D-galactal-1-¹³C.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product D-Galactose-1-13C D-Galactose-1-13C Peracetylation Peracetylation & Bromination D-Galactose-1-13C->Peracetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Peracetylation HBr_AcOH HBr in Acetic Acid HBr_AcOH->Peracetylation Zinc Zinc Reduction Reductive Elimination Zinc->Reduction Intermediate Intermediate Peracetylation->Intermediate 1-Bromo-2,3,4,6-tetra-O-acetyl- D-galactose-1-13C FinalProduct Tri-O-acetyl-D-galactal-1-13C Reduction->FinalProduct Intermediate->Reduction

Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-1-¹³C.

Analytical Data

¹³C NMR Spectroscopy

¹³C NMR Chemical Shift Data for Unlabeled Tri-O-acetyl-D-galactal

The following table summarizes the ¹³C NMR chemical shifts for unlabeled Tri-O-acetyl-D-galactal, as reported in the literature. The data was acquired in CDCl₃ at 75 MHz.[4]

Carbon AtomChemical Shift (δ, ppm)
C=O (acetyl)170.4, 170.3, 170.1
C-1145.5
C-298.9
C-367.3
C-467.1
C-573.8
C-661.2
CH₃ (acetyl)20.8, 20.6, 20.5

Note: The assignment of specific acetyl and methyl carbons can vary slightly between different literature sources.

For Tri-O-acetyl-D-galactal-1-¹³C, the signal for C-1 will be significantly enhanced in intensity. Furthermore, analysis of the proton-coupled ¹³C NMR spectrum would reveal a large one-bond coupling constant (¹J_C1,H1_) typically in the range of 180-200 Hz.

Applications in Drug Development and Research

Tri-O-acetyl-D-galactal and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and are instrumental in drug development for several reasons:

  • Glycosylation Chemistry: As a glycal, it serves as a versatile donor in glycosylation reactions, allowing for the stereoselective formation of α- and β-glycosidic linkages. This is crucial for the synthesis of oligosaccharides and glycoconjugates with potential therapeutic applications.

  • Synthesis of Deoxy Sugars: The double bond between C-1 and C-2 allows for the facile introduction of various functionalities at the C-2 position, leading to the synthesis of 2-deoxy sugars, which are components of many natural products with antibiotic and anticancer properties.

  • Preparation of Glycosylamines: The glycal can be converted into glycosylamines, which are important precursors for the synthesis of N-linked glycopeptides and other nitrogen-containing glycoconjugates.

  • Isotope Labeling for Mechanistic Studies: The ¹³C-labeled version is particularly useful for elucidating the mechanisms of glycosyltransferases and other carbohydrate-modifying enzymes. It also enables the use of NMR spectroscopy to study the binding of carbohydrates to proteins and other biological macromolecules.

Logical Relationship in Application

Applications cluster_applications Key Applications cluster_outcomes Research and Development Outcomes Start Tri-O-acetyl-D-galactal-1-13C Glycosylation Glycosylation Donor Start->Glycosylation DeoxySugar Synthesis of 2-Deoxy Sugars Start->DeoxySugar Glycosylamine Synthesis of Glycosylamines Start->Glycosylamine IsotopeTracer Isotopic Tracer Start->IsotopeTracer Oligosaccharides Oligosaccharide Synthesis Glycosylation->Oligosaccharides Bioactive Bioactive Molecule Synthesis DeoxySugar->Bioactive Glycosylamine->Bioactive Mechanistic Mechanistic Studies IsotopeTracer->Mechanistic DrugDiscovery Drug Discovery Oligosaccharides->DrugDiscovery Bioactive->DrugDiscovery Mechanistic->DrugDiscovery

Caption: Applications of Tri-O-acetyl-D-galactal-1-¹³C in research.

References

The Pivotal Role of Acetylated Glycals in Modern Carbohydrate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetylated glycals are powerful and versatile building blocks in the synthesis of complex carbohydrates, serving as crucial precursors for a wide array of biologically significant molecules, including oligosaccharides, glycoconjugates, and 2-deoxy sugars. Their unique reactivity, stemming from the endocyclic double bond and the strategic placement of acetyl protecting groups, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the role of acetylated glycals in carbohydrate synthesis. It delves into their preparation, key reactions such as the Ferrier rearrangement and additions to the double bond, and their applications in the construction of complex glycosidic linkages. Detailed experimental protocols, quantitative data from key transformations, and mechanistic diagrams are provided to serve as a valuable resource for researchers in glycochemistry and drug development.

Introduction: The Significance of Acetylated Glycals

Glycals, cyclic enol ether derivatives of sugars, are indispensable tools in modern carbohydrate chemistry.[1] The introduction of acetyl groups to the hydroxyl functionalities of glycals serves a dual purpose: it protects these reactive groups and modulates the reactivity of the glycal scaffold. Acetylated glycals are often crystalline, facilitating their purification, and the electron-withdrawing nature of the acetyl groups influences the stereochemical outcome of many reactions.[2]

These synthons are particularly valued for their role in the synthesis of 2-deoxy sugars, which are integral components of numerous natural products with potent biological activities, including antibiotics, anticancer agents, and cardiac glycosides.[3][4] The absence of a hydroxyl group at the C-2 position, a key feature of these sugars, is directly addressed by synthetic strategies starting from glycals.[3] This guide will explore the preparation, reactivity, and synthetic applications of acetylated glycals, providing a detailed resource for their effective utilization in complex carbohydrate synthesis.

Preparation of Acetylated Glycals

The most common method for the synthesis of acetylated glycals involves the reductive elimination of an acylated glycosyl bromide. A typical procedure starts with the per-acetylation of a monosaccharide, followed by bromination at the anomeric center and subsequent reduction.[1]

Experimental Protocol: Preparation of 3,4,6-Tri-O-acetyl-D-glucal

Materials:

  • D-glucose

  • Acetic anhydride

  • Acid catalyst (e.g., zinc chloride, perchloric acid)[5]

  • Hydrogen bromide in acetic acid or equivalent brominating agent (e.g., phosphorus tribromide and water)[5]

  • Zinc dust[1]

  • Sodium acetate

  • Acetic acid

  • Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, petroleum hexane)

Procedure:

  • Per-O-acetylation of D-glucose: To a stirred solution of D-glucose in acetic anhydride, an acid catalyst is added. The reaction is typically conducted at controlled temperatures (e.g., 15–45 °C) for several hours.[5]

  • Formation of Acetobromo-α-D-glucose: The resulting D-acetyl glucose, without purification, is treated with a solution of hydrogen bromide in acetic acid. The crude 1-bromo acetyl glucose is then recrystallized from a suitable solvent like diethyl ether.[5]

  • Reductive Elimination: The purified acetobromo-α-D-glucose is dissolved in a mixture of acetic acid and water. Zinc dust and sodium acetate are added portion-wise while maintaining a low temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4,6-tri-O-acetyl-D-glucal.[1]

Key Reactions of Acetylated Glycals

The synthetic utility of acetylated glycals is primarily centered around two main types of reactions: the Ferrier rearrangement and electrophilic additions across the double bond.

The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful reaction that transforms glycals into 2,3-unsaturated glycosides through a nucleophilic substitution accompanied by an allylic shift.[6] This reaction is typically catalyzed by a Lewis acid, which activates the glycal by coordinating to the endocyclic oxygen, facilitating the departure of the C-3 substituent. The acetate group at C-3 of an acetylated glycal is an excellent leaving group in this context.[7]

The reaction proceeds via a delocalized allyloxocarbenium ion intermediate.[6] A nucleophile, such as an alcohol, can then attack this intermediate at the anomeric carbon (C-1) to yield a mixture of α and β anomers of the corresponding 2,3-unsaturated glycoside.[6]

Ferrier_Rearrangement Glycal R-O | C1=C2 Intermediate [R-O=C1-C2-C3]⁺ Glycal->Intermediate + Lewis Acid - AcO⁻ Product R'-O-C1-C2=C3 Intermediate->Product + R'OH

Caption: Mechanism of the Ferrier rearrangement of an acetylated glycal.

The choice of Lewis acid catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the Ferrier rearrangement.

Glycal DonorNucleophileCatalystSolventTemp (°C)Yield (%)α:β RatioReference
Tri-O-acetyl-D-glucalBenzyl alcoholH-USY zeoliteDichloromethaneRT9585:15[8]
Tri-O-acetyl-D-glucalEthanolResin-H+Perfluoro-n-hexaneRT92>95:5[9]
Tri-O-acetyl-D-glucalMethanolInCl₃Dichloromethane--7:1[6]
Tri-O-acetyl-D-glucalMethanolSnCl₄Dichloromethane-788386:14[6]
Tri-O-acetyl-D-galactalBenzyl alcoholH-USY zeoliteDichloromethaneRT9390:10[8]
Synthesis of 2-Deoxy Sugars and Their Derivatives

Acetylated glycals are excellent precursors for the synthesis of 2-deoxy sugars.[3][4] This transformation can be achieved through various methods, including the direct hydration of the glycal double bond or via intermediate 2,3-unsaturated glycosides obtained from the Ferrier rearrangement.

One efficient method involves the trifluoroacetic acid (TFA)-induced conversion of glycals to 2-deoxy sugars in an aqueous medium.[4] This environmentally friendly approach proceeds at room temperature and provides high yields of the desired products.[4]

Deoxy_Sugar_Synthesis start Acetylated Glycal step1 Ferrier Rearrangement (Lewis Acid, Alcohol) start->step1 alt_step TFA-induced Hydration (TFA, H₂O) start->alt_step product1 2,3-Unsaturated Glycoside step1->product1 step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) product2 2-Deoxy Glycoside step2->product2 product1->step2 alt_product 2-Deoxy Sugar alt_step->alt_product

Caption: Synthetic routes to 2-deoxy glycosides and 2-deoxy sugars from acetylated glycals.

Furthermore, glycals can be directly converted into 2-deoxythioglycosides, which are more stable analogues of 2-deoxysugars and are valuable in drug development.[10][11] This can be achieved through silver triflate (AgOTf) catalyzed reactions with various thiols, often with excellent α-selectivity.[10][11]

GlycalReagent/CatalystProduct TypeYield (%)Reference
Various protected glycalsTFA, H₂O2-Deoxy sugarup to 98[4]
Tri-O-acetyl-D-glucalAgOTf, Thiophenol2-Deoxythioglycoside91 (α-selective)[10]
Tri-O-acetyl-D-galactalAgOTf, Benzyl thiol2-Deoxythioglycoside85 (α-selective)[10]
Iodonium-Promoted Glycosylation

Electrophilic addition of an iodonium source (e.g., N-iodosuccinimide, NIS) to a glycal in the presence of an alcohol leads to the formation of 2-iodo-glycosides. These intermediates are valuable for further transformations. The stereochemical outcome of this reaction is influenced by the solvent and reaction conditions.[12]

Applications in Oligosaccharide Synthesis and Drug Development

The ability to stereoselectively form glycosidic bonds makes acetylated glycals fundamental building blocks in the synthesis of complex oligosaccharides.[13] The Danishefsky glycal assembly strategy, for instance, utilizes glycals as both glycosyl donors and acceptors in an iterative fashion to construct oligosaccharide chains.[14]

In the realm of drug development, the synthesis of 2-deoxy sugar-containing natural products and their analogues is of paramount importance. Many antibiotics and anticancer agents owe their biological activity to the presence of one or more 2-deoxy sugar moieties.[3][4] The methodologies developed around acetylated glycals provide efficient access to these crucial structural motifs. Furthermore, acetylated monosaccharides and oligosaccharides are used in various biological studies and as precursors for drug delivery systems.[15][16]

Conclusion

Acetylated glycals are firmly established as versatile and indispensable intermediates in carbohydrate synthesis. Their unique reactivity allows for the efficient and often stereoselective construction of 2,3-unsaturated glycosides, 2-deoxy sugars, and complex oligosaccharides. The Ferrier rearrangement and various addition reactions to the glycal double bond provide robust methodologies for accessing a wide range of carbohydrate structures. The continued development of novel catalytic systems and reaction conditions for transformations involving acetylated glycals will undoubtedly further expand their utility in the synthesis of biologically active molecules, with significant implications for glycobiology and drug discovery.

References

A Researcher's Guide to ¹³C Isotopic Labeling in Glycobiology: Methods, Data, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of glycobiology is increasingly benefiting from the precision and quantitative power of stable isotope labeling. Among these techniques, the use of carbon-13 (¹³C) has emerged as a cornerstone for elucidating the roles of glycans in complex biological systems. This guide provides a comprehensive overview of the core principles, methodologies, and applications of ¹³C isotopic labeling in glycobiology, tailored for researchers at the forefront of scientific discovery and therapeutic innovation.

Core Principles of ¹³C Isotopic Labeling in Glycobiology

¹³C isotopic labeling involves the incorporation of the stable, non-radioactive ¹³C isotope into glycan structures. This is achieved by providing cells or enzymatic reactions with precursors enriched in ¹³C, such as [U-¹³C]-glucose.[1] The heavier mass of the resulting ¹³C-labeled glycans allows for their differentiation from their naturally abundant ¹²C counterparts using mass spectrometry (MS).[2] This mass shift provides a powerful tool for quantitative analysis, enabling researchers to track glycan biosynthesis, turnover, and flux through metabolic pathways.[3]

The primary analytical techniques coupled with ¹³C labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the mass difference between the light (¹²C) and heavy (¹³C) isotopic forms of a glycan is used for relative or absolute quantification.[4] NMR spectroscopy, on the other hand, leverages the magnetic properties of the ¹³C nucleus to provide detailed structural and dynamic information about glycans and their interactions with other molecules.[5]

Key Methodologies in ¹³C Glycan Labeling

Several key methodologies are employed to introduce ¹³C isotopes into glycans, each with its specific applications and advantages.

Metabolic Labeling

Metabolic labeling is a powerful in vivo or in situ technique where cells are cultured in a medium containing a ¹³C-labeled precursor, most commonly ¹³C-glucose.[2] The cells internalize the labeled sugar and incorporate it into their glycan biosynthesis pathways, leading to the production of ¹³C-enriched glycoproteins and other glycoconjugates.[2] This approach is invaluable for studying glycan dynamics, turnover, and the effects of various stimuli on glycosylation in a cellular context.[2]

Chemoenzymatic Synthesis

Data Presentation: Quantitative Glycan Analysis

A primary advantage of ¹³C isotopic labeling is the ability to perform precise quantitative comparisons of glycan abundance between different samples. The data generated from mass spectrometry analysis can be summarized in tables to facilitate clear interpretation and comparison.

GlycanCompositionMonoisotopic Mass (¹²C)Monoisotopic Mass (¹³C)Fold Change (Treatment vs. Control)p-value
Fucosylated BiantennaryHex5HexNAc4Fuc11809.661815.682.5<0.01
Sialylated TriantennaryNeuAc1Hex6HexNAc52605.932611.950.8>0.05
High MannoseMan8GlcNAc21905.651911.671.2>0.05

Table 1: Example of relative abundance data for key fucosylated N-glycans in a cancer cell line treated with a targeted therapy, as determined by metabolic labeling with ¹³C-glucose and LC-MS/MS analysis. Data is hypothetical but representative of typical experimental outcomes.

SamplePeak Area (¹²C)Peak Area (¹³C)Ratio (¹³C/¹²C)
Control1.2 x 10⁶1.1 x 10⁶0.92
Treatment 18.5 x 10⁵2.1 x 10⁶2.47
Treatment 21.5 x 10⁶9.8 x 10⁵0.65

Table 2: Example of peak area ratios for a specific ¹³C-labeled fucosylated glycan across different experimental conditions. This type of data is used to calculate the fold change presented in Table 1.

Glycan AttributeControl (%)Treated (%)
Afucosylated15.38.7
Fucosylated84.791.3
Bisecting GlcNAc22.118.5
Galactosylation (G0)35.428.9
Galactosylation (G1)45.250.1
Galactosylation (G2)19.421.0
Sialylation12.815.2

Table 3: Quantitative analysis of N-glycan attributes of a therapeutic monoclonal antibody produced in CHO cells under different culture conditions, analyzed by ¹³C labeling and MALDI-TOF MS. Data is representative of typical findings in biopharmaceutical characterization.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C isotopic labeling experiments. Below are foundational protocols for key techniques.

Protocol: Metabolic Labeling of Mammalian Cells with ¹³C-Glucose

Objective: To incorporate ¹³C into the glycans of cultured mammalian cells for comparative quantitative glycomics.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the cell culture medium

  • [U-¹³C₆]-Glucose (≥99% purity)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Centrifuge

  • -80°C freezer

Procedure:

  • Cell Culture: Culture cells in standard glucose-containing medium to the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • "Heavy" Sample: Aspirate the standard medium and wash the cells once with PBS. Replace the medium with glucose-free medium supplemented with [U-¹³C₆]-glucose at a concentration equivalent to the standard medium (e.g., 4.5 g/L for high-glucose DMEM).

    • "Light" (Control) Sample: Aspirate the standard medium and replace it with fresh standard glucose-containing medium.

  • Incubation: Incubate the cells for a period sufficient to allow for significant incorporation of the ¹³C label into the glycan pool. This duration is cell-line dependent and should be optimized (typically 24-72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant and store the cell pellets at -80°C for subsequent glycan release and analysis.

Troubleshooting:

  • Low Labeling Efficiency: Increase the incubation time with the ¹³C-glucose medium. Ensure the glucose concentration in the labeling medium is not limiting for cell growth. Use dialyzed FBS to minimize the presence of unlabeled glucose.

  • Cell Viability Issues: Ensure the glucose-free medium is properly supplemented with all other necessary nutrients. Monitor cell health throughout the labeling period. Some cell lines may be more sensitive to media changes.

Protocol: Chemoenzymatic Synthesis of a ¹³C-Labeled N-Glycan Standard

Objective: To synthesize a specific ¹³C-labeled N-glycan for use as an internal standard.

Materials:

  • Chemically synthesized ¹³C-labeled glycan precursor (e.g., with ¹³C-labeled N-acetylglucosamine residues)

  • Glycosyltransferases (e.g., galactosyltransferase, sialyltransferase)

  • Sugar nucleotide donors (e.g., UDP-galactose, CMP-sialic acid)

  • Reaction buffer specific to the glycosyltransferase

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for verification

Procedure:

  • Enzymatic Reaction Setup: In a microcentrifuge tube, combine the ¹³C-labeled glycan precursor, the appropriate glycosyltransferase, and the corresponding sugar nucleotide donor in the recommended reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration to ensure reaction completion (can range from hours to overnight).

  • Reaction Quenching: Stop the reaction by adding cold ethanol or by heat inactivation, as recommended for the specific enzyme.

  • Purification: Purify the resulting ¹³C-labeled glycan from the reaction mixture using HPLC, often with a graphitized carbon column.

  • Verification: Confirm the identity and purity of the synthesized ¹³C-labeled glycan using mass spectrometry to verify the expected mass increase and fragmentation pattern.

Troubleshooting:

  • Incomplete Reaction: Optimize the enzyme-to-substrate ratio and incubation time. Ensure the activity of the glycosyltransferase and the quality of the sugar nucleotide donor.

  • Poor Yield: Optimize the purification protocol to minimize sample loss. Consider using a different purification strategy if necessary.

Protocol: MALDI-TOF MS Analysis of ¹³C-Labeled Glycans

Objective: To acquire mass spectra of ¹³C-labeled and unlabeled glycans for quantitative analysis.

Materials:

  • Purified ¹³C-labeled and unlabeled glycan samples

  • MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the "heavy" (¹³C-labeled) and "light" (¹²C-unlabeled) glycan samples in a 1:1 ratio based on a prior quantification (e.g., by protein amount if glycans were released from an equivalent amount of protein).

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • To the matrix spot, add 1 µL of the mixed glycan sample.

    • Allow the spot to air-dry completely.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive or negative ion mode, depending on the nature of the glycans (positive mode is common for neutral and permethylated glycans).

    • Use an appropriate mass range to detect the expected glycan masses.

  • Data Analysis:

    • Process the raw spectra using specialized software.

    • Identify the isotopic clusters corresponding to the ¹²C and ¹³C forms of each glycan.

    • Calculate the area of the isotopic peaks for both forms.

    • Determine the ratio of the peak areas (¹³C/¹²C) to quantify the relative abundance of the glycan between the two samples.

Troubleshooting:

  • Poor Signal Intensity: Optimize the matrix and sample co-crystallization. Ensure the sample is desalted, as salts can suppress ionization. Adjust laser power.

  • Inaccurate Ratios: Ensure complete mixing of the heavy and light samples. Calibrate the mass spectrometer regularly. Use a sufficient number of laser shots to obtain good ion statistics.

Visualization of Workflows and Pathways

Graphviz (DOT language) is a powerful tool for creating clear and concise diagrams of experimental workflows and biological pathways.

Experimental Workflow: Quantitative Glycomics

The following diagram illustrates a typical workflow for a quantitative glycomics experiment using metabolic ¹³C labeling.

Quantitative_Glycomics_Workflow cluster_SamplePrep Sample Preparation cluster_GlycanRelease Glycan Release & Labeling cluster_MS Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis A Cell Culture (Two Conditions) B Metabolic Labeling 'Light' (¹²C-Glucose) 'Heavy' (¹³C-Glucose) A->B C Cell Lysis & Protein Extraction B->C D Enzymatic Glycan Release (e.g., PNGase F) C->D E Glycan Purification (e.g., SPE) D->E F Sample Mixing (1:1) E->F G LC-MS/MS Analysis F->G H Data Acquisition (MS1 & MS/MS) G->H I Glycan Identification H->I J Quantitative Analysis (¹³C/¹²C Ratios) I->J K Statistical Analysis & Biological Interpretation J->K

A typical workflow for quantitative glycomics using ¹³C metabolic labeling.

Signaling Pathway: The Role of Glycosylation in TGF-β Signaling

Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer. Glycosylation plays a significant role in modulating the activity of key components in this pathway.[8]

Glycosylation modulates TGF-β signaling at multiple levels.

This guide provides a foundational understanding of ¹³C isotopic labeling in glycobiology. By leveraging these powerful techniques, researchers can continue to unravel the complex roles of glycans in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Commercial Sources and Technical Guide for Tri-O-acetyl-D-galactal-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to procure and utilize ¹³C-labeled Tri-O-acetyl-D-galactal, this technical guide provides a detailed overview of commercial sources, available product specifications, and insights into its application. The targeted isotopic labeling of this versatile glycal serves as a powerful tool in various biochemical and biomedical studies, including reaction mechanism elucidation and as a tracer in metabolic investigations.

Commercial Availability

The primary commercial source identified for Tri-O-acetyl-D-[1-¹³C]galactal is Omicron Biochemicals Inc. , a company specializing in stable isotope-labeled compounds. Other potential suppliers include CP Lab Safety, BLDpharm, and Pharmaffiliates, who have listed the compound with the corresponding CAS number. Researchers are advised to contact these suppliers directly to confirm current availability, pricing, and to request product specifications.

Supplier and Product Details
SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular WeightAvailable Quantities
Omicron Biochemicals Inc. tri-O-acetyl-D-[1-¹³C]galactalGAL-020478518-74-0¹³CC₁₁H₁₆O₇273.250.25 g, 0.50 g, 1.0 g[1]
CP Lab Safety tri-O-acetyl-D-[1-¹³C]galactal-478518-74-0(¹³C)C₁₁H₁₆O₇273.25250 mg
BLDpharm Tri-O-acetyl-D-galactal-¹³C-478518-74-0---
Pharmaffiliates Tri-O-acetyl-D-[1-¹³C]galactal-478518-74-0C₉¹³C₃H₁₆O₇275.2-

Note: Quantitative data such as isotopic enrichment and chemical purity are typically provided in the Certificate of Analysis (CoA) or technical data sheet upon request from the supplier. It is crucial to obtain this information to ensure the quality and suitability of the material for specific research applications.

Experimental Protocols and Applications

General Synthesis of Glycals

The synthesis of glycals, including Tri-O-acetyl-D-galactal, often involves the reduction of the corresponding glycosyl halide. A general procedure for the synthesis of Tri-O-acetyl-D-galactal from a protected galactose derivative is outlined below. The incorporation of the ¹³C label would typically occur early in the synthetic sequence, starting from a ¹³C-labeled galactose precursor.

General Procedure for the Synthesis of 3,4,6-Tri-O-acetyl-D-galactal

To a stirred solution of the starting galactose derivative (e.g., 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose), zinc dust and a proton source (e.g., sodium dihydrogen phosphate in acetone or acetic acid in a suitable solvent) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired Tri-O-acetyl-D-galactal.

Potential Applications in Research

The primary utility of Tri-O-acetyl-D-[1-¹³C]galactal lies in its application as a tracer and a probe in mechanistic and metabolic studies.

  • Mechanistic Studies of Glycosylation Reactions: The ¹³C label at the anomeric carbon (C1) allows for precise tracking of this position during glycosylation reactions using ¹³C NMR spectroscopy. This can help in determining the stereochemical outcome of the reaction and in elucidating the structure of reaction intermediates and products.

  • Metabolic Labeling: In cellular systems, Tri-O-acetyl-D-[1-¹³C]galactal can be deacetylated by cellular enzymes to produce D-[1-¹³C]galactal, which can then be further metabolized and incorporated into glycoconjugates. The ¹³C label allows for the tracing of the galactose moiety through various metabolic pathways using techniques like mass spectrometry-based metabolomics.

Visualizing Experimental Workflows

The following diagrams illustrate a generalized workflow for the synthesis and a potential application of Tri-O-acetyl-D-[1-¹³C]galactal in research.

Synthesis_Workflow start ¹³C-Labeled Galactose Precursor step1 Protection & Halogenation start->step1 step2 Reductive Elimination (e.g., Zn, H⁺) step1->step2 purification Purification (Chromatography) step2->purification product Tri-O-acetyl-D-[1-¹³C]galactal purification->product

A generalized synthetic workflow for ¹³C-labeled Tri-O-acetyl-D-galactal.

Application_Workflow cluster_analysis Analytical Techniques start Tri-O-acetyl-D-[1-¹³C]galactal step1 Introduction into Biological System start->step1 step2 Cellular Processing (e.g., Deacetylation) step1->step2 step3 Metabolic Incorporation into Glycoconjugates step2->step3 analysis Analysis (NMR, Mass Spectrometry) step3->analysis nmr ¹³C NMR analysis->nmr Structural Elucidation ms Mass Spectrometry analysis->ms Metabolic Tracing

A conceptual workflow for the application of ¹³C-labeled galactal in research.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetylated Galactal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,4,6-tri-O-acetyl-D-galactal, a pivotal intermediate in synthetic carbohydrate chemistry. The information presented herein is intended to support research and development activities in medicinal chemistry, glycobiology, and drug discovery.

Physicochemical Properties

3,4,6-Tri-O-acetyl-D-galactal is a white to off-white crystalline solid at room temperature.[1] It is a versatile building block for the synthesis of monosaccharides and oligosaccharides.[2][3] The quantitative physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₁₂H₁₆O₇[2][4]
Molecular Weight 272.25 g/mol [2][4]
Melting Point 28 - 38 °C[2][3][5]
Boiling Point 138-140 °C at 760 mmHg[6]
Density 1.24 g/cm³[2]
Specific Rotation [α]D -16.0 to -21.0° (c=1, CHCl₃)
Solubility Soluble in chloroform. Insoluble in water.[6]
Appearance White or colorless to yellow powder, lump, or clear liquid.
Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for 3,4,6-tri-O-acetyl-D-galactal in CDCl₃.

¹H NMR (300 MHz, CDCl₃)δ (ppm)¹³C NMR (75 MHz, CDCl₃)δ (ppm)Reference
H-15.12 (d, J = 3.1 Hz)C-196.5[7]
H-2~2.12 (m)C-230.1[7]
H-35.37-5.36 (m)C-366.7[7]
H-45.37-5.36 (m)C-466.2[7]
H-54.22 (d, J = 6.5 Hz)C-566.8[7]
H-6a, H-6b4.12 (d, J = 6.5 Hz)C-662.4[7]
-OCOCH₃2.16 (s), 2.08 (s), 2.00 (s)-OCOC H₃170.5, 170.3, 170.0[7]
-OC OCH₃20.8, 20.76, 20.74[7]
Wavenumber (cm⁻¹)AssignmentReference
~1745C=O stretching (ester)[8]
~1224C-O stretching (ester)[8]

Chemical Reactivity and Synthetic Applications

3,4,6-Tri-O-acetyl-D-galactal is a versatile precursor in a variety of chemical transformations, primarily owing to the reactivity of its enol ether double bond.

Glycosylation Reactions

Acetylated galactal serves as a glycosyl donor in the synthesis of 2-deoxyglycosides. A notable example is the Ferrier rearrangement , where a Lewis acid promotes the allylic rearrangement and subsequent nucleophilic attack at the anomeric carbon to yield 2,3-unsaturated glycosides.[9]

Ferrier_Rearrangement cluster_intermediate Intermediate cluster_product Product Galactal 3,4,6-Tri-O-acetyl-D-galactal Oxocarbenium Allylic Oxocarbenium Ion Galactal->Oxocarbenium Lewis Acid Activation Nucleophile Nucleophile (ROH, RSH, etc.) LewisAcid Lewis Acid (e.g., BF₃·OEt₂) Product 2,3-Unsaturated Glycoside Oxocarbenium->Product Nucleophilic Attack Biological_Relevance Galactal 3,4,6-Tri-O-acetyl-D-galactal Derivative C-3 Substituted d-Galactal Derivative Galactal->Derivative Chemical Synthesis Galectin8 Galectin-8N Derivative->Galectin8 Binds to Pathway Tumor Progression & Inflammation Pathways Galectin8->Pathway Modulates Therapeutic Potential Therapeutic (Anti-cancer, Anti-inflammatory) Pathway->Therapeutic Target for Experimental_Workflow Start Start Step1 Dissolve 3,4,6-tri-O-acetyl-D-galactal (1 eq) in anhydrous nitromethane. Start->Step1 Step2 Add acceptor (1.2 eq) and perfluorophenylboronic acid (20 mol%). Step1->Step2 Step3 Stir the reaction mixture at 60°C for 6 hours. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Evaporate the solvent under reduced pressure. Step4->Step5 Reaction Complete Step6 Purify the residue by silica gel column chromatography. Step5->Step6 End Obtain 2-Deoxygalactoside Product Step6->End

References

A Technical Guide to the Reactivity of the Galactal Double Bond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbohydrate building blocks is paramount for the efficient synthesis of complex glycans and glycoconjugates. Among the most versatile of these synthons are glycals, cyclic enol ethers that serve as precursors to a wide array of carbohydrate derivatives. This guide provides an in-depth analysis of the reactivity of the galactal double bond, a key player in synthetic carbohydrate chemistry. The primary structural feature of D-galactal that dictates its reactivity is the axial orientation of the C4 substituent, which influences the conformation of the pyranose ring and the steric and electronic environment of the double bond.[1] This guide will delve into the key reactions of the galactal double bond, including electrophilic additions, cycloadditions, and glycosylation reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the strategic design of synthetic routes.

Electrophilic Additions

The electron-rich double bond of galactal is susceptible to electrophilic attack, leading to a variety of functionalized carbohydrate derivatives.[1] These reactions are fundamental to the synthesis of 2-deoxyglycosides, which are components of numerous biologically active molecules.[1]

Epoxidation

The epoxidation of galactal derivatives provides access to 1,2-anhydrosugars, which are valuable intermediates in oligosaccharide synthesis.[2] A highly efficient method for this transformation utilizes dimethyldioxirane (DMDO) generated in situ.[2][3]

Quantitative Data: Epoxidation of Galactal Derivatives

SubstrateReagentsSolvent SystemYieldSelectivityReference
3,4,6-tri-O-benzyl-D-galactalDMDO (in situ from Oxone/acetone)CH₂Cl₂/aqueous NaHCO₃99%100% (α-epoxide)[2][3]

Experimental Protocol: In situ Epoxidation of 3,4,6-tri-O-benzyl-D-galactal

To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) in CH₂Cl₂ and acetone, a solution of Oxone (2.0 eq) in H₂O is added dropwise. Saturated aqueous NaHCO₃ is used to maintain a pH ≥ 8. The reaction is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose, which is typically used without further purification.[2]

Reaction Workflow: Epoxidation of Galactal

epoxidation_workflow start Start reagents Dissolve galactal derivative in CH₂Cl₂/acetone start->reagents cooling Cool to 0°C (ice bath) reagents->cooling addition Add Oxone solution dropwise cooling->addition ph_control Maintain pH ≥ 8 with aq. NaHCO₃ addition->ph_control monitoring Monitor reaction by TLC ph_control->monitoring workup Aqueous workup and extraction with CH₂Cl₂ monitoring->workup drying Dry organic phase (Na₂SO₄) workup->drying concentration Concentrate in vacuo drying->concentration product 1,2-Anhydrosugar concentration->product

Caption: Workflow for the epoxidation of galactal derivatives.

Azidonitration

The azidonitration of galactal is a key reaction for the synthesis of 2-azido-2-deoxyglycosyl donors, which are precursors to 2-amino sugars. This reaction involves the addition of an azide radical and a nitrate anion across the double bond.[1] The stereoselectivity of this reaction is influenced by the C4-substituent.[1] In the case of tri-O-acetyl-D-galactal, the reaction shows a preference for the formation of the 1,2-trans product (β-galacto).[1]

Quantitative Data: Azidonitration of Tri-O-acetyl-D-galactal

SubstrateReagentsSolventProduct Ratio (β-galacto:α-galacto:α-talo)Total YieldReference
3,4,6-tri-O-acetyl-D-galactalCeric ammonium nitrate (CAN), Sodium azideAcetonitrile53:22:8~83% (azidonitrates)[4]

Experimental Protocol: Azidonitration of 3,4,6-tri-O-acetyl-D-galactal

To a solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile, ceric ammonium nitrate (excess) and sodium azide (excess) are added. The reaction mixture is stirred at a controlled temperature (e.g., -15°C) until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the products are extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting mixture of 2-azido-1-nitrate addition products can be separated by chromatography.[4]

Reaction Mechanism: Azidonitration of Galactal

azidonitration_mechanism galactal Tri-O-acetyl-D-galactal intermediate Radical Intermediate galactal->intermediate Azide radical addition reagents CAN, NaN₃ products 2-Azido-1-nitrate adducts (β-galacto, α-galacto, α-talo) intermediate->products Nitrate trapping ferrier_rearrangement glycal Acetylated Galactal oxocarbenium Allylic Oxocarbenium Ion glycal->oxocarbenium Coordination and cleavage of C3-OAc lewis_acid Lewis Acid product 2,3-Unsaturated Glycoside oxocarbenium->product Nucleophilic attack at C1 nucleophile Nucleophile (NuH)

References

Methodological & Application

Application Notes and Protocols for Tri-O-acetyl-D-galactal-13C in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tri-O-acetyl-D-galactal, with a specific focus on the potential applications of its ¹³C-labeled counterpart in glycosylation reactions. While direct experimental data for Tri-O-acetyl-D-galactal-¹³C is limited in the public domain, this document extrapolates from established principles of glycosylation and isotopic labeling to guide researchers in its synthesis and application.

Introduction to Tri-O-acetyl-D-galactal in Glycosylation

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, primarily utilized as a glycosyl donor for the synthesis of various mono- and oligosaccharides.[1] Its galactal double bond allows for the introduction of functionality at the C1 and C2 positions, leading to the formation of 2-deoxyglycosides and 2,3-unsaturated glycosides.[1] These structures are important components of many biologically active molecules. The use of a ¹³C-labeled version of this compound opens up possibilities for detailed mechanistic studies of glycosylation reactions and for tracing the fate of the galactosyl moiety in biological systems.[2][3]

Key Applications:

  • Synthesis of 2-Deoxyglycosides: Formation of glycosidic bonds where the hydroxyl group at the C2 position is replaced by a hydrogen atom.

  • Ferrier Rearrangement: Synthesis of 2,3-unsaturated glycosides.[4]

  • Metabolic Tracing: Following the incorporation of the ¹³C-labeled galactose unit into glycoconjugates in cellular systems to study metabolic pathways.[2][3]

  • Mechanistic Studies: Elucidating the mechanisms of glycosylation reactions through kinetic isotope effect (KIE) studies.

Synthesis of Tri-O-acetyl-D-galactal

General Synthetic Scheme:

A typical synthesis involves the peracetylation of D-galactose, followed by bromination at the anomeric position, and subsequent reductive elimination to form the glycal.

Protocol for Synthesis of Tri-O-acetyl-D-galactal from D-galactose:

  • Peracetylation of D-Galactose:

    • To a solution of D-galactose (e.g., ¹³C-labeled D-galactose) in dichloromethane (DCM), add acetic anhydride and a catalytic amount of perchloric acid at 0°C.

    • Stir the reaction for 30 minutes at 0°C.

  • Anomeric Bromination:

    • To the reaction mixture, add a solution of hydrogen bromide in acetic acid dropwise at 0°C.

    • Stir the reaction at room temperature for 6 hours.

    • Quench the reaction with ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.

  • Reductive Elimination to form the Glycal:

    • To the crude product, add zinc dust and sodium dihydrogen phosphate.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Extract the product with ethyl acetate.

    • Wash the organic phase with water, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over magnesium sulfate and concentrate.

    • Purify the residue by silica gel column chromatography to yield Tri-O-acetyl-D-galactal.

Visualizing the Synthesis Workflow:

G Galactose [¹³C]-D-Galactose Peracetylated Peracetylated [¹³C]-Galactose Galactose->Peracetylated Ac₂O, HClO₄ Brominated Anomerically Brominated [¹³C]-Galactose Peracetylated->Brominated HBr/AcOH Glycal Tri-O-acetyl-D-galactal-¹³C Brominated->Glycal Zn, NaH₂PO₄

Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-¹³C.

Glycosylation Reactions using Tri-O-acetyl-D-galactal

Tri-O-acetyl-D-galactal can be activated by Lewis acids to react with various nucleophiles (acceptors) to form glycosidic bonds. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used promoter for these reactions.[5]

Quantitative Data from Glycosylation Reactions

The following table summarizes the results of glycosylation reactions between Tri-O-acetyl-D-galactal and various acceptors, promoted by BF₃·OEt₂.

EntryAcceptor (Nucleophile)ProductReaction Time (min)Yield (%)
11-Naphthol1,3-difunctionalized 2-deoxy product2094
2Halo-substituted 1-naphtholsCorresponding 1,3-difunctionalized products30Excellent
34-Methoxy-1-naphtholCorresponding 1,3-difunctionalized product-80
49-PhenanthrolAnnulated 2-deoxy product-85
52-NaphtholCorresponding 1,3-difunctionalized product2095

Data extracted from a study on Lewis acid-promoted site-selective transformation of glycals.[5]

Experimental Protocol: Lewis Acid-Mediated Glycosylation

This protocol describes a general procedure for the glycosylation of an alcohol acceptor with Tri-O-acetyl-D-galactal.

  • Reaction Setup:

    • To a stirred solution of Tri-O-acetyl-D-galactal (1.0 equivalent) in anhydrous dichloromethane (DCM), add the alcohol acceptor (1.2 equivalents).

  • Initiation:

    • Add the Lewis acid promoter, such as BF₃·OEt₂ (20 mol%), to the mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired glycoside.

Visualizing the Glycosylation Workflow:

G Start Tri-O-acetyl-D-galactal-¹³C + Acceptor Reaction Lewis Acid (e.g., BF₃·OEt₂) in DCM Start->Reaction Product ¹³C-labeled Glycoside Reaction->Product Purification Purification (Chromatography) Product->Purification

Caption: General workflow for a glycosylation reaction.

Applications of Tri-O-acetyl-D-galactal-¹³C

The introduction of a ¹³C label into Tri-O-acetyl-D-galactal provides a powerful tool for more advanced studies.

Metabolic Tracing in Drug Development

In drug development and glycobiology research, understanding how a carbohydrate-based therapeutic or a specific sugar moiety is metabolized is crucial. By using Tri-O-acetyl-D-galactal-¹³C in glycosylation reactions to synthesize a ¹³C-labeled glycoconjugate, researchers can track its metabolic fate within a biological system.[2][3]

Experimental Approach:

  • Synthesize the ¹³C-labeled glycoconjugate of interest.

  • Introduce the labeled compound to a cell culture or animal model.

  • After a specific incubation period, lyse the cells or collect tissues.

  • Extract metabolites and analyze them using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • The presence of the ¹³C label in various metabolites will reveal the pathways through which the glycoconjugate is processed.

Mechanistic Studies of Glycosylation Reactions

The precise mechanism of glycosylation reactions, including whether they proceed through an Sₙ1 or Sₙ2-like pathway, can be investigated using kinetic isotope effects (KIEs). By measuring the reaction rates of the ¹²C and ¹³C isotopologues, valuable insights into the transition state of the reaction can be obtained.

Visualizing the Mechanistic Investigation:

G cluster_0 Reaction Coordinate Reactants Tri-O-acetyl-D-galactal-¹³C + Acceptor TS Transition State (¹³C participation influences rate) Reactants->TS Products ¹³C-labeled Glycoside TS->Products KIE Kinetic Isotope Effect (k₁₂/k₁₃) Provides insight into the bond-making and bond-breaking steps at the transition state. TS->KIE

Caption: Principle of using ¹³C-labeling for KIE studies.

Conclusion

Tri-O-acetyl-D-galactal is a valuable glycosyl donor for the synthesis of 2-deoxy and 2,3-unsaturated glycosides. The use of its ¹³C-labeled counterpart, Tri-O-acetyl-D-galactal-¹³C, while not yet widely reported, holds significant promise for advancing our understanding of glycosylation reaction mechanisms and for tracing the metabolic fate of galactosyl moieties in biological systems. The protocols and data presented here provide a foundation for researchers to explore these exciting applications.

References

Application Note & Protocol: Synthesis of Oligosaccharides Using ¹³C Labeled Galactal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of oligosaccharides incorporating a ¹³C labeled galactose moiety, starting from ¹³C labeled galactal. This method is invaluable for researchers requiring isotopically labeled oligosaccharides for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for investigating carbohydrate conformations and interactions with biomolecules.

Introduction

The synthesis of isotopically labeled oligosaccharides is a powerful tool in glycobiology and drug development. ¹³C labeling allows for advanced NMR studies to elucidate the three-dimensional structures of oligosaccharides and their complexes with proteins, providing insights into biological recognition processes. Glycals, such as galactal, are versatile building blocks in carbohydrate chemistry, enabling the stereoselective formation of glycosidic linkages. This protocol outlines the preparation of ¹³C labeled galactal and its subsequent use as a glycosyl donor in oligosaccharide synthesis.

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactal from D-[U-¹³C₆]glucose

This protocol is adapted from general methods for glycal synthesis from hexoses.

Materials:

  • D-[U-¹³C₆]glucose

  • Acetic anhydride

  • Pyridine

  • Red phosphorus

  • Iodine

  • Zinc dust

  • Acetic acid

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetylation of D-[U-¹³C₆]glucose:

    • Dissolve D-[U-¹³C₆]glucose in a mixture of acetic anhydride and pyridine at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the mixture into ice-water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain penta-O-acetyl-D-[U-¹³C₆]galactose.

  • Conversion to Acetobromo-[U-¹³C₆]galactose:

    • Treat the penta-O-acetyl-D-[U-¹³C₆]galactose with a solution of HBr in acetic acid at 0 °C.

    • Stir for 2 hours, then pour onto ice and extract with DCM.

    • Wash the organic phase with cold water and saturated sodium bicarbonate solution.

    • Dry over anhydrous sodium sulfate and concentrate to yield acetobromo-[U-¹³C₆]galactose.

  • Reductive Elimination to form Tri-O-acetyl-D-[U-¹³C₆]galactal:

    • Dissolve the acetobromo-[U-¹³C₆]galactose in a mixture of acetic acid and water.

    • Add activated zinc dust and sodium acetate.

    • Stir the suspension vigorously at room temperature for 4 hours.

    • Filter the reaction mixture and extract the filtrate with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 3,4,6-tri-O-acetyl-D-[U-¹³C₆]galactal.

Glycosylation Reaction: Synthesis of a ¹³C Labeled Disaccharide

This protocol describes a general electrophilic addition of an alcohol to the ¹³C labeled galactal.

Materials:

  • 3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactal

  • Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)

  • Anhydrous DCM

  • Molecular sieves (4 Å)

Procedure:

  • Preparation of Reactants:

    • Dry the 3,4,6-tri-O-acetyl-D-[U-¹³C₆]galactal and the glycosyl acceptor under high vacuum.

    • Activate molecular sieves by heating under vacuum.

  • Glycosylation:

    • Dissolve the ¹³C labeled galactal and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

    • Add NIS to the mixture, followed by the catalytic amount of TfOH or AgOTf.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with a few drops of triethylamine.

  • Work-up and Purification:

    • Filter the reaction mixture through celite and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to isolate the ¹³C labeled disaccharide.

Deprotection of the ¹³C Labeled Disaccharide

Materials:

  • ¹³C Labeled disaccharide (with acetyl protecting groups)

  • Sodium methoxide in methanol

  • Amberlite IR-120 (H⁺) resin

  • Methanol

Procedure:

  • Deacetylation:

    • Dissolve the protected ¹³C labeled disaccharide in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir at room temperature and monitor by TLC.

    • Once deacetylation is complete, neutralize the reaction with Amberlite IR-120 (H⁺) resin.

    • Filter the resin and concentrate the filtrate to obtain the deprotected ¹³C labeled disaccharide.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis protocol.

StepProductStarting MaterialTypical Yield (%)Isotopic Enrichment (%)Analytical Method
Synthesis of ¹³C Labeled Galactal3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactalD-[U-¹³C₆]glucose60-70>98NMR, Mass Spectrometry
GlycosylationProtected ¹³C Labeled Disaccharide¹³C Labeled Galactal50-80>98NMR, Mass Spectrometry
DeprotectionDeprotected ¹³C Labeled DisaccharideProtected Disaccharide>90>98NMR, Mass Spectrometry

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Oligosaccharide_Synthesis cluster_start Starting Material Preparation cluster_synthesis Synthesis of ¹³C Labeled Galactal cluster_glycosylation Oligosaccharide Assembly cluster_final Final Product Generation Start D-[U-¹³C₆]glucose Acetylation Acetylation Start->Acetylation Bromination Bromination Acetylation->Bromination Reduction Reductive Elimination Bromination->Reduction Purification1 Purification (Column Chromatography) Reduction->Purification1 Galactal 3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactal Purification1->Galactal Glycosylation Glycosylation (NIS/TfOH) Galactal->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Purification2 Purification (Column Chromatography) Glycosylation->Purification2 Protected_Di Protected ¹³C Labeled Disaccharide Purification2->Protected_Di Deprotection Deprotection (Zemplén Deacetylation) Protected_Di->Deprotection Final_Product ¹³C Labeled Oligosaccharide Deprotection->Final_Product

¹³C NMR Analysis of Glycosylation with 3,4,6-Tri-O-acetyl-D-galactal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of glycosylation reactions utilizing 3,4,6-Tri-O-acetyl-D-galactal as a glycosyl donor. The Ferrier glycosylation, a powerful method for the synthesis of 2,3-unsaturated glycosides, is highlighted. This application note includes comprehensive experimental protocols, a comparative analysis of ¹³C NMR data, and graphical representations of the experimental workflow and key chemical transformations. The information presented is intended to assist researchers in the structural elucidation and characterization of novel glycosides, which are pivotal in drug discovery and development.

Introduction

Glycosylation is a fundamental process in biology and chemistry, playing a crucial role in cellular recognition, signaling, and the modulation of protein function. The synthesis of complex glycoconjugates is a cornerstone of medicinal chemistry and drug development. 3,4,6-Tri-O-acetyl-D-galactal is a versatile and commonly used glycosyl donor for the formation of 2-deoxy-glycosides, particularly through the Ferrier rearrangement. This reaction proceeds via an allylic rearrangement to furnish 2,3-unsaturated glycosides, which are valuable synthetic intermediates.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of the resulting glycosylated products. The chemical shift of the anomeric carbon (C-1) and other key carbon signals provides definitive evidence for the formation of the glycosidic bond and the stereochemical outcome of the reaction. This document outlines the application of ¹³C NMR in monitoring and analyzing these glycosylation reactions.

Data Presentation

The following table summarizes the characteristic ¹³C NMR chemical shifts (δ) for the starting material, 3,4,6-Tri-O-acetyl-D-galactal, and representative 2-deoxy-D-galactopyranoside products formed from its reaction with various alcohol and phenol acceptors. All spectra were recorded in CDCl₃.

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Key Signals (δ, ppm)
3,4,6-Tri-O-acetyl-D-galactal~145.6~98.9~67.1~67.3~73.9~61.3170.4, 170.2, 169.4 (C=O); 20.8, 20.7, 20.6 (CH₃)[1]
Benzyl 2-deoxy-D-galactopyranoside97.136.166.266.568.262.4170.4, 170.3, 170.0 (C=O); 138.8, 128.9, 128.8, 128.4, 127.4, 126.3 (Aromatic C)[2]
Cyclohexyl 2-deoxy-D-galactopyranoside95.5-66.466.666.862.6170.5, 170.4, 170.1 (C=O); 75.4 (Cyclohexyl C-1); 33.3 (Cyclohexyl C)[2]
t-Butyl 2-deoxy-D-galactopyranoside92.031.766.266.566.962.5170.5, 170.4, 170.2 (C=O); 75.0 (t-Butyl quat. C); 28.5 (t-Butyl CH₃)[2]
Phenyl 2-deoxy-D-galactopyranoside95.830.266.066.467.562.0170.4, 170.3, 170.1 (C=O); 156.3, 129.5, 122.3, 116.4 (Aromatic C)[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)

This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides from 3,4,6-Tri-O-acetyl-D-galactal.[2]

Materials:

  • 3,4,6-Tri-O-acetyl-D-galactal (glycosyl donor)

  • Glycosyl acceptor (e.g., alcohol or phenol, 1.2 equivalents)

  • Lewis acid catalyst (e.g., perfluorophenylboronic acid, 20 mol%)

  • Anhydrous nitromethane (reaction solvent)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4,6-Tri-O-acetyl-D-galactal (1.0 eq., e.g., 100 mg, 0.34 mmol).

  • Dissolve the galactal in anhydrous nitromethane (e.g., 2 mL).

  • Add the glycosyl acceptor (1.2 eq.) to the solution.

  • Add the Lewis acid catalyst (e.g., perfluorophenylboronic acid, 20 mol%) at room temperature.

  • Reaction: Stir the resulting solution at 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Visualize the spots using a UV lamp and/or a staining solution (e.g., ceric ammonium molybdate). The disappearance of the starting galactal and the appearance of a new, typically lower Rf spot, indicates product formation.

  • Work-up: Upon completion (typically 6 hours), cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 2-deoxy-glycoside.

Protocol 2: ¹³C NMR Sample Preparation

Materials:

  • Purified glycosylation product (5-20 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Weigh approximately 5-20 mg of the purified, dry product directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • If necessary, gently vortex the tube to ensure a homogeneous solution.

  • The sample is now ready for ¹³C NMR analysis. For quantitative ¹³C NMR, a longer relaxation delay (d1) and inverse-gated decoupling are recommended to suppress the Nuclear Overhauser Effect (NOE).[3][4]

Visualizations

Glycosylation_Workflow cluster_reaction Glycosylation Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 3,4,6-Tri-O-acetyl-D-galactal + Acceptor Reaction_Vessel Anhydrous Nitromethane Lewis Acid Catalyst (e.g., PFBA) 60 °C, 6h Reactants->Reaction_Vessel 1. Mix TLC TLC Analysis Reaction_Vessel->TLC 2. Sample Evaporation Solvent Evaporation TLC->Evaporation 3. Reaction Complete Chromatography Silica Gel Column Chromatography Evaporation->Chromatography 4. Purify NMR_Sample_Prep NMR Sample Preparation Chromatography->NMR_Sample_Prep 5. Isolate Product NMR_Analysis ¹³C NMR Spectroscopy NMR_Sample_Prep->NMR_Analysis 6. Analyze Final_Product Pure 2-Deoxy-glycoside NMR_Analysis->Final_Product Structural Confirmation

Caption: Experimental workflow for the synthesis and ¹³C NMR analysis of 2-deoxy-glycosides.

Ferrier_Mechanism Galactal 3,4,6-Tri-O-acetyl-D-galactal Intermediate Allylic Oxocarbenium Ion Intermediate Galactal->Intermediate + Lewis Acid - AcO⁻ Product 2,3-Unsaturated Glycoside Intermediate->Product + Nucleophile Acceptor Nucleophile (Acceptor) Acceptor->Intermediate

Caption: Simplified mechanism of the Ferrier glycosylation of 3,4,6-Tri-O-acetyl-D-galactal.

References

Application Notes: The Use of Tri-O-acetyl-D-galactal-¹³C in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-O-acetyl-D-galactal, a derivative of the sugar galactose, is a versatile precursor in carbohydrate chemistry. When isotopically labeled with Carbon-13 (¹³C), Tri-O-acetyl-D-galactal-¹³C becomes a powerful tool in drug discovery and development. The incorporation of ¹³C atoms allows for the sensitive and specific detection of carbohydrate-containing molecules by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables researchers to probe the interactions between carbohydrates and their protein targets, elucidate metabolic pathways, and develop novel therapeutics.

Key Applications

  • Synthesis of ¹³C-Labeled Glycosides and Glycoconjugates for NMR-Based Screening: Tri-O-acetyl-D-galactal-¹³C serves as a key building block for the synthesis of ¹³C-labeled 2,3-unsaturated glycosides through the Ferrier rearrangement.[1][2] These labeled glycosides can be used as probes in NMR-based screening assays, such as Saturation Transfer Difference (STD) NMR and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) titrations, to identify and characterize small molecule fragments that bind to carbohydrate-binding proteins (lectins) or enzymes.[3][4][5] The ¹³C label provides a distinct spectroscopic handle to monitor the binding event and determine the binding site and affinity of potential drug candidates.

  • Internal Standards for Quantitative Glycan Analysis by Mass Spectrometry: In the manufacturing of biopharmaceuticals, such as monoclonal antibodies, the glycosylation profile is a critical quality attribute. Chemoenzymatically synthesized ¹³C-labeled N-glycans, for which Tri-O-acetyl-D-galactal-¹³C can be a precursor, are used as internal standards for the absolute quantification of glycans by mass spectrometry.[6][7] This ensures the consistency and efficacy of the therapeutic product.

  • Probing Drug Metabolism and Pharmacokinetics: ¹³C-labeled compounds are valuable tools in studying the metabolism of drugs.[] Glycosylation is a common metabolic pathway for many drugs, and using a ¹³C-labeled glycosyl donor derived from Tri-O-acetyl-D-galactal-¹³C can help in tracing the metabolic fate of a drug molecule and identifying its glycosylated metabolites.[9][10]

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Labeled 2,3-Unsaturated O-Glycoside via Ferrier Glycosylation

This protocol describes the synthesis of a ¹³C-labeled 2,3-unsaturated O-glycoside using Tri-O-acetyl-D-galactal-¹³C and a generic alcohol as the glycosyl acceptor, catalyzed by a Lewis acid.

Materials:

  • Tri-O-acetyl-D-galactal-¹³C (assuming labeling at specific positions)

  • Glycosyl acceptor (e.g., a simple alcohol or a more complex molecule with a hydroxyl group)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Activated 4 Å molecular sieves

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

  • Standard laboratory glassware (flame-dried) and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Tri-O-acetyl-D-galactal-¹³C (1.0 equivalent) and activated 4 Å molecular sieves.

  • Add anhydrous solvent (DCM or MeCN) to dissolve the glycal.

  • Add the glycosyl acceptor (1.2 - 2.0 equivalents) to the solution.

  • Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).

  • Slowly add the Lewis acid catalyst (0.1 - 1.0 equivalent) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite to remove the molecular sieves and wash the pad with the reaction solvent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ¹³C-labeled 2,3-unsaturated glycoside.

Protocol 2: ¹H-¹³C HSQC Titration for Characterizing Protein-Ligand Interactions

This protocol outlines a general procedure for monitoring the interaction between a ¹⁵N-labeled protein and a ¹³C-labeled carbohydrate ligand using ¹H-¹³C HSQC NMR spectroscopy.

Materials:

  • ¹⁵N-labeled protein of interest in a suitable NMR buffer (e.g., phosphate or Tris buffer in 90% H₂O/10% D₂O)

  • ¹³C-labeled glycoside (synthesized as in Protocol 1) dissolved in the same NMR buffer

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration (e.g., 50-200 µM) in the NMR buffer.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Prepare a concentrated stock solution of the ¹³C-labeled glycoside ligand.

  • Add a small aliquot of the ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5).

  • Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Continue the titration by adding increasing amounts of the ligand until the protein is saturated (e.g., molar ratios of 1:1, 1:2, 1:5, 1:10).

  • Process and analyze the series of HSQC spectra. Chemical shift perturbations (CSPs) of specific protein amide resonances upon ligand binding indicate the interaction site.

  • The dissociation constant (Kd) can be calculated by fitting the changes in chemical shifts as a function of ligand concentration to a binding isotherm.[3][4]

Data Presentation

Table 1: Representative Quantitative Data for Protein-Ligand Interactions Determined by NMR Titration

LigandProtein TargetMethodDissociation Constant (Kd)
¹³C-Labeled Galactoside AnalogGalectin-3¹H-¹⁵N HSQC Titration150 µM
¹³C-Labeled Mannoside FragmentFimH Lectin¹H-¹⁵N HSQC Titration25 µM
Unlabeled N-acetylglucosamineWheat Germ Agglutinin¹H NMR Titration1.2 mM[11]
p53 AD1 (unlabeled)¹⁵N-TAZ2¹H-¹⁵N HSQC Titration27 µM[12]

Note: The data in this table are representative examples from the literature for similar systems and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_synthesis Synthesis of ¹³C-Labeled Glycoside cluster_screening NMR-Based Screening A Tri-O-acetyl-D-galactal-¹³C C Ferrier Glycosylation (Lewis Acid) A->C B Glycosyl Acceptor (Alcohol) B->C D Purification (Chromatography) C->D E ¹³C-Labeled Glycoside Probe D->E G ¹H-¹⁵N HSQC Titration E->G F ¹⁵N-Labeled Protein Target F->G H Data Analysis (CSP, Kd) G->H I Hit Identification H->I

Caption: Workflow for the application of Tri-O-acetyl-D-galactal-¹³C in drug discovery.

signaling_pathway cluster_binding Ligand-Protein Interaction cluster_nmr NMR Detection Ligand ¹³C-Labeled Glycoside Complex Ligand-Protein Complex Ligand->Complex Binding Protein Protein Target Protein->Complex Binding NMR NMR Spectrometer Complex->NMR CSP Chemical Shift Perturbation NMR->CSP Kd Dissociation Constant CSP->Kd

Caption: Logical relationship in NMR-based binding analysis.

References

Application Note: Chemoenzymatic Synthesis of 9-O-Acetylated Sialosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetylation of sialic acids, particularly at the C-9 position (Neu5,9Ac₂), is a common modification on cell surface glycoconjugates that mediates a variety of biological recognition events, including viral binding and immune system modulation.[1][2] The synthesis of structurally defined O-acetylated sialosides is crucial for studying these interactions and for developing potential therapeutics. However, the chemical synthesis of these molecules is challenging due to the need for complex protecting group strategies. Chemoenzymatic synthesis offers a powerful and efficient alternative by combining the precision of chemical synthesis for specific modifications with the high stereo- and regioselectivity of enzymatic catalysis for glycosidic bond formation.[3]

This application note details a robust chemoenzymatic strategy for the synthesis of a 9-O-acetylated trisaccharide. The method involves two primary stages: first, a highly regioselective chemical acetylation of N-acetylneuraminic acid (Neu5Ac), followed by a two-enzyme glycosylation process to couple the acetylated sialic acid to a specific glycan acceptor.[1]

Principle of the Method

The synthesis begins with the chemical modification of the sialic acid donor. N-acetylneuraminic acid (Neu5Ac) is regioselectively acetylated at the C-9 position using trimethylorthoacetate. This step yields 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) with high efficiency.[1]

The acetylated monosaccharide is then utilized in a two-enzyme enzymatic cascade. First, a recombinant CMP-sialic acid synthetase activates Neu5,9Ac₂ by coupling it with cytidine triphosphate (CTP) to form the high-energy sugar nucleotide donor, CMP-Neu5,9Ac₂. In the final step, a specific sialyltransferase catalyzes the transfer of the Neu5,9Ac₂ moiety from the CMP-donor to a chemically prepared glycosyl acceptor, forming the target 9-O-acetylated sialoside with a precise α-(2→3) linkage.[1] This combined chemical and enzymatic workflow circumvents many of the challenges associated with purely chemical approaches.

Logical Workflow

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) Neu59Ac2 9-O-Acetyl-Neu5Ac (Neu5,9Ac₂) Neu5Ac->Neu59Ac2 Trimethylorthoacetate, p-TsOH, DMSO CMP_Neu59Ac2 CMP-Neu5,9Ac₂ Neu59Ac2->CMP_Neu59Ac2 CMP-Sialic Acid Synthetase, Inorganic Pyrophosphatase CTP CTP CTP->CMP_Neu59Ac2 Acceptor Glycosyl Acceptor (Gal-β-(1→3)-GalNAc-O-Ser) FinalProduct 9-O-Acetylated Trisaccharide-Serine Acceptor->FinalProduct CMP_Neu59Ac2->FinalProduct α-(2→3)-Sialyltransferase

Caption: Chemoenzymatic workflow for 9-O-acetylated sialoside synthesis.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the chemoenzymatic synthesis of a 9-O-acetylated trisaccharide-serine conjugate.

Step No.ReactionProductYield (%)Reference
1Regioselective chemical acetylation of Neu5Ac9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)92[1]
2Enzymatic synthesis of CMP-Neu5,9Ac₂ from Neu5,9Ac₂CMP-Neu5,9Ac₂Not explicitly stated, but sufficient for subsequent step[1]
3Enzymatic glycosylation of the acceptor with CMP-Neu5,9Ac₂Nα-CBz-protected 9-O-acetylated trisaccharide-serine51[1]

Experimental Protocols

Protocol 1: Regioselective Chemical Synthesis of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)

This protocol describes the chemical acetylation of N-acetylneuraminic acid (Neu5Ac) at the C-9 position.[1]

Materials and Reagents:

  • N-acetylneuraminic acid (Neu5Ac)

  • Trimethylorthoacetate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dowex 50W-X2 ion-exchange resin (H⁺ form)

  • Bio-Gel P-2 size-exclusion chromatography media

  • Formic acid

  • Deionized water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve N-acetylneuraminic acid (Neu5Ac, 1.0 g, 3.23 mmol) in anhydrous DMSO (15 mL).

  • Add trimethylorthoacetate (1.2 mL, 9.7 mmol) to the solution.

  • Add a catalytic amount of p-TsOH·H₂O (61 mg, 0.32 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by adding water (5 mL).

  • Load the reaction mixture directly onto a Dowex 50W-X2 (H⁺ form) column.

  • Elute the column with a gradient of water and formic acid to separate the product from the catalyst and other ionic impurities.

  • Combine the fractions containing the product (as determined by TLC or NMR) and neutralize if necessary.

  • Further purify the product using a Bio-Gel P-2 size-exclusion column, eluting with deionized water.

  • Lyophilize (freeze-dry) the pure, product-containing fractions to yield Neu5,9Ac₂ as a white solid. The reported yield for this procedure is 92%.[1]

Protocol 2: Enzymatic Synthesis of CMP-Neu5,9Ac₂

This protocol details the enzymatic activation of the chemically synthesized Neu5,9Ac₂ to its cytidine monophosphate (CMP) derivative using a recombinant CMP-sialic acid synthetase.[1][2]

Materials and Reagents:

  • 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)

  • Cytidine 5'-triphosphate (CTP), disodium salt

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Magnesium chloride (MgCl₂)

  • Recombinant CMP-sialic acid synthetase (from Neisseria meningitidis)

  • Inorganic pyrophosphatase (from Thermus thermophilus)

  • Sephadex G-25 or equivalent size-exclusion media

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a reaction mixture in a total volume of 5 mL containing:

    • 100 mM Tris-HCl, pH 9.0

    • 20 mM MgCl₂

    • Neu5,9Ac₂ (50 mg, 0.14 mmol)

    • CTP, disodium salt (83 mg, 0.15 mmol)

  • Add CMP-sialic acid synthetase (5.0 U) to the mixture.

  • Add inorganic pyrophosphatase (20 U) to the mixture to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete (typically several hours to overnight).

  • Upon completion, purify the reaction mixture using a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the product (CMP-Neu5,9Ac₂) from enzymes, unreacted nucleotides, and salts.

  • Combine and lyophilize the product-containing fractions.

Protocol 3: Sialyltransferase-Catalyzed Synthesis of the 9-O-Acetylated Trisaccharide

This protocol describes the final enzymatic glycosylation step, transferring the activated 9-O-acetyl-sialic acid to a glycosyl acceptor.[1]

Materials and Reagents:

  • CMP-Neu5,9Ac₂ (from Protocol 2)

  • Glycosyl acceptor: (β-D-galactopyranosyl)-(1→3)-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine, Nα-CBz protected

  • HEPES buffer (50 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Recombinant rat α-(2→3)-O-sialyltransferase

  • Alkaline phosphatase

  • C18 reverse-phase silica gel for chromatography

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a reaction mixture in a total volume of 2 mL containing:

    • 50 mM HEPES buffer, pH 7.5

    • CMP-Neu5,9Ac₂ (25 mg, 0.036 mmol)

    • Glycosyl acceptor (15 mg, 0.024 mmol)

    • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • Add recombinant α-(2→3)-sialyltransferase (100 mU) to the mixture.

  • Add alkaline phosphatase (10 U) to hydrolyze the CMP byproduct, preventing potential feedback inhibition of the sialyltransferase.

  • Incubate the reaction at 37°C for 48 hours.

  • Monitor the formation of the product by TLC or HPLC.

  • Once the reaction is complete, terminate it by adding cold ethanol or by heating.

  • Centrifuge the mixture to pellet the precipitated enzymes and proteins.

  • Purify the supernatant containing the target trisaccharide by reverse-phase column chromatography (C18 silica), eluting with a gradient of water and methanol.

  • Combine and lyophilize the pure fractions to obtain the final Nα-CBz-protected 9-O-acetylated trisaccharide-serine product. The reported yield for this step is 51%.[1]

References

Application Notes and Protocols for Using Tri-O-acetyl-D-galactal-¹³C as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-acetyl-D-galactal-¹³C is a stable isotope-labeled metabolic tracer designed for the interrogation of galactose metabolism and related biosynthetic pathways. As a cell-permeable derivative of D-galactose, this tracer is readily taken up by cells and, following the removal of its acetyl groups by intracellular esterases, the ¹³C-labeled D-galactal core enters cellular metabolic networks. The incorporation of ¹³C atoms allows for the precise tracking of the galactal backbone as it is metabolized, providing valuable insights into the flux and interconnectivity of pathways involved in carbohydrate metabolism.

Altered galactose metabolism is implicated in various physiological and pathological states, including inherited metabolic disorders like galactosemia, and cellular processes such as glycosylation which is often dysregulated in cancer. The use of Tri-O-acetyl-D-galactal-¹³C enables researchers to probe these pathways in a dynamic manner, offering a powerful tool for basic research, drug discovery, and the development of novel therapeutic strategies.

Principle of ¹³C Tracing with Tri-O-acetyl-D-galactal

The core principle behind using Tri-O-acetyl-D-galactal-¹³C as a metabolic tracer lies in its ability to introduce a stable isotope label into specific metabolic pathways. Once inside the cell, the acetyl groups are cleaved, releasing the ¹³C-labeled D-galactal. While the precise metabolic fate of D-galactal in mammalian cells is not fully elucidated, it is hypothesized to be converted into intermediates of the Leloir pathway of galactose metabolism. This conversion may occur through enzymatic hydration or reduction of the double bond.

The ¹³C atoms from the tracer are subsequently incorporated into downstream metabolites, including hexose phosphates, nucleotide sugars, and components of the tricarboxylic acid (TCA) cycle and pentose phosphate pathway (PPP). By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution and positional incorporation of the ¹³C label in these metabolites can be quantified. This data allows for the determination of relative pathway activities and metabolic fluxes, providing a detailed picture of cellular metabolism.[1][2]

Hypothesized Metabolic Fate of Tri-O-acetyl-D-galactal

The metabolic journey of Tri-O-acetyl-D-galactal-¹³C begins with its passive diffusion across the cell membrane, facilitated by its acetylated, lipophilic nature. Inside the cell, cytosolic esterases remove the acetyl groups to yield D-galactal-¹³C. The subsequent metabolism of D-galactal is proposed to proceed via one of two primary routes to enter the central carbohydrate metabolism.

cluster_uptake Cellular Uptake and Deacetylation cluster_conversion Hypothesized Conversion cluster_leloir Entry into Leloir Pathway Tri-O-acetyl-D-galactal-13C_ext Tri-O-acetyl-D-galactal-¹³C (Extracellular) Tri-O-acetyl-D-galactal-13C_int Tri-O-acetyl-D-galactal-¹³C (Intracellular) Tri-O-acetyl-D-galactal-13C_ext->Tri-O-acetyl-D-galactal-13C_int Passive Diffusion D-galactal-13C D-galactal-¹³C Tri-O-acetyl-D-galactal-13C_int->D-galactal-13C Esterases 2-deoxy-D-galactose-13C 2-deoxy-D-galactose-¹³C D-galactal-13C->2-deoxy-D-galactose-13C Hydration (Enolase/Hydratase?) Galactitol-1-ene-13C Galactitol-1-ene-¹³C D-galactal-13C->Galactitol-1-ene-13C Reduction (Reductase?) Galactose-13C Galactose-¹³C 2-deoxy-D-galactose-13C->Galactose-13C Isomerization/ Oxidation? Galactitol-1-ene-13C->Galactose-13C Oxidation? Galactose-1-P-13C Galactose-1-phosphate-¹³C Galactose-13C->Galactose-1-P-13C Galactokinase UDP-Galactose-13C UDP-Galactose-¹³C Galactose-1-P-13C->UDP-Galactose-13C GALT Glycoconjugates-13C ¹³C-Glycoconjugates UDP-Galactose-13C->Glycoconjugates-13C Glycosyltransferases UDP-Glucose-13C UDP-Glucose-13C UDP-Galactose-13C->UDP-Glucose-13C GALE Glycolysis-PPP-TCA Glycolysis / PPP / TCA Cycle (¹³C-labeled intermediates) UDP-Glucose-13C->Glycolysis-PPP-TCA Central Carbon Metabolism

Figure 1: Hypothesized metabolic pathway of Tri-O-acetyl-D-galactal-¹³C.

Experimental Workflow

A typical metabolic tracing experiment using Tri-O-acetyl-D-galactal-¹³C involves several key stages, from cell culture preparation to data acquisition and analysis. The following diagram outlines a standard workflow.

cluster_culture 1. Cell Culture cluster_labeling 2. Isotope Labeling cluster_quenching 3. Quenching & Extraction cluster_analysis 4. Sample Analysis cluster_data 5. Data Processing & Analysis Cell_Seeding Seed cells and grow to desired confluency Media_Change Replace culture medium with medium containing Tri-O-acetyl-D-galactal-¹³C Cell_Seeding->Media_Change Incubation Incubate for a defined period (time-course or steady-state) Media_Change->Incubation Quenching Rapidly quench metabolism (e.g., cold methanol) Incubation->Quenching Extraction Extract intracellular metabolites Quenching->Extraction LCMS LC-MS/MS Analysis (Isotopologue Distribution) Extraction->LCMS NMR 2D HSQC NMR Analysis (Positional Isotopomers) Extraction->NMR Data_Processing Process raw data to determine ¹³C enrichment and distribution LCMS->Data_Processing NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis (MFA) Data_Processing->Flux_Analysis Pathway_Analysis Pathway Activity Assessment Data_Processing->Pathway_Analysis

Figure 2: General experimental workflow for metabolic tracing.

Protocols

Protocol 1: Cell Culture and Labeling

Objective: To introduce the ¹³C label into cellular metabolism by incubating cells with Tri-O-acetyl-D-galactal-¹³C.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Tri-O-acetyl-D-galactal-¹³C stock solution (e.g., 100 mM in DMSO)

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of labeling.

  • Cell Growth: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Initiation of Labeling:

    • Aspirate the complete culture medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add fresh, pre-warmed culture medium containing the desired final concentration of Tri-O-acetyl-D-galactal-¹³C. A starting concentration of 50-100 µM is recommended, but should be optimized for each cell line.

  • Incubation: Return the cells to the incubator and incubate for the desired labeling period. For steady-state analysis, a 24-48 hour incubation is typical. For kinetic studies, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) should be performed.

Protocol 2: Quenching of Metabolism and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and extract intracellular metabolites for analysis.[3][4]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (-80°C)

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of reaching -9°C

Procedure:

  • Quenching:

    • Quickly remove the culture plates from the incubator.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Aspirate the wash solution and add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step rapidly quenches metabolic activity.[5]

  • Cell Lysis and Collection:

    • Place the culture plate on dry ice.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites

Objective: To determine the mass isotopologue distribution (MID) of key metabolites to assess the incorporation of the ¹³C label.[6][7]

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., HILIC or reversed-phase)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC method (e.g., 50% acetonitrile/50% water).

  • LC Separation: Inject the reconstituted sample onto the LC system. Separate the metabolites using a gradient elution. For polar metabolites like sugar phosphates, a HILIC column is often preferred.

  • MS/MS Detection: Analyze the eluting metabolites using the mass spectrometer operating in negative ion mode for phosphorylated intermediates. Use a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the different mass isotopologues of target metabolites.[6]

  • Data Analysis: Integrate the peak areas for each mass isotopologue of a given metabolite. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the ¹³C label.

Protocol 4: 2D ¹H-¹³C HSQC NMR Analysis of Positional Isotopomers

Objective: To determine the specific positions of ¹³C incorporation within the carbon skeleton of metabolites.[8]

Materials:

  • Dried metabolite extracts

  • D₂O with a known concentration of an internal standard (e.g., DSS)

  • NMR tubes

  • High-field NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in D₂O containing the internal standard. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates protons with their directly attached carbons.

    • The presence of a cross-peak in the HSQC spectrum indicates a ¹³C-labeled carbon at that specific position.

  • Data Analysis:

    • Process the 2D NMR data using appropriate software.

    • Compare the spectrum to known chemical shifts of standard compounds to identify the labeled metabolites and the positions of the ¹³C labels.[3][5]

Representative Data

Table 1: Representative LC-MS/MS Data - Mass Isotopologue Distribution of Leloir Pathway Intermediates
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Galactose-1-phosphate 5.23.14.58.215.623.440.0
UDP-Galactose 8.15.57.912.318.922.125.2
UDP-Glucose 15.710.211.514.816.315.915.6

Data are hypothetical and for illustrative purposes, representing the percentage of each mass isotopologue for key metabolites after reaching isotopic steady state with a uniformly ¹³C₆-labeled galactal tracer.

Table 2: Representative 2D HSQC NMR Data - Positional ¹³C Enrichment in Key Metabolites
MetaboliteCarbon Position¹³C Enrichment (%)
Galactose-1-phosphate C195
C292
C394
C493
C595
C696
Lactate C3 (from glycolysis)35

Data are hypothetical and for illustrative purposes, representing the percentage of ¹³C enrichment at specific carbon positions as determined by NMR.

Tracing the ¹³C Label Through Central Metabolism

The ¹³C label from Tri-O-acetyl-D-galactal-¹³C, after entering the Leloir pathway and being converted to UDP-glucose, can be traced into various branches of central carbon metabolism. The following diagram illustrates the potential flow of the ¹³C label.

Galactal_13C D-galactal-¹³C Leloir_Pathway Leloir Pathway Galactal_13C->Leloir_Pathway UDP_Glucose_13C UDP-Glucose-¹³C Leloir_Pathway->UDP_Glucose_13C Glycolysis Glycolysis UDP_Glucose_13C->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Pyruvate_13C Pyruvate-¹³C Glycolysis->Pyruvate_13C Ribose_5P_13C Ribose-5-Phosphate-¹³C PPP->Ribose_5P_13C TCA_Cycle TCA Cycle Citrate_13C Citrate-¹³C TCA_Cycle->Citrate_13C Amino_Acids_13C Amino Acids-¹³C TCA_Cycle->Amino_Acids_13C Lactate_13C Lactate-¹³C Pyruvate_13C->Lactate_13C Acetyl_CoA_13C Acetyl-CoA-¹³C Pyruvate_13C->Acetyl_CoA_13C Acetyl_CoA_13C->TCA_Cycle Fatty_Acids_13C Fatty Acids-¹³C Citrate_13C->Fatty_Acids_13C

Figure 3: Flow of the ¹³C label into central carbon metabolism.

Conclusion

Tri-O-acetyl-D-galactal-¹³C is a promising metabolic tracer for investigating galactose metabolism and its influence on central carbon pathways. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust metabolic tracing experiments. The ability to track the fate of the ¹³C label through various metabolic networks will undoubtedly contribute to a deeper understanding of cellular physiology and disease.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Glycoconjugates with ¹³C Galactal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled glycoconjugates are invaluable tools in glycobiology and drug development. The incorporation of stable isotopes, such as Carbon-13 (¹³C), allows for the sensitive and unambiguous tracking of these complex biomolecules in various biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document provides a detailed, step-by-step guide for the synthesis of glycoconjugates using ¹³C-labeled galactal as a key intermediate. The protocols outlined below are designed for researchers with a background in organic chemistry.

Overall Synthesis Workflow

The synthesis of ¹³C-labeled glycoconjugates from ¹³C-D-galactose involves a three-stage process. The first stage is the preparation of the key glycosyl donor, ¹³C-labeled tri-O-acetyl-D-galactal, from commercially available ¹³C-D-galactose. The second stage involves the glycosylation of a suitable acceptor molecule with the ¹³C-labeled galactal. The final stage encompasses the deprotection and purification of the target glycoconjugate.

cluster_0 Stage 1: Synthesis of ¹³C Tri-O-acetyl-D-galactal cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection & Purification A ¹³C D-Galactose B Acetylation A->B C Bromination B->C D Reductive Elimination C->D E ¹³C Tri-O-acetyl-D-galactal D->E G Glycosylation Reaction E->G F Acceptor Molecule (e.g., ROH) F->G H Protected ¹³C Glycoconjugate G->H I Deprotection H->I J Purification I->J K ¹³C Glycoconjugate J->K

Caption: Overall workflow for the synthesis of ¹³C-labeled glycoconjugates.

Stage 1: Synthesis of ¹³C Tri-O-acetyl-D-galactal

This stage details the conversion of ¹³C D-galactose to the versatile glycosyl donor, ¹³C tri-O-acetyl-D-galactal. Commercially available D-Galactose (U-¹³C₆, 99%) or D-Galactose (1-¹³C, 99%) can be used as the starting material[1][2]. The following protocol is adapted from established methods for the synthesis of unlabeled tri-O-acetyl-D-galactal[3].

Experimental Protocol

Step 1.1: Peracetylation of ¹³C D-Galactose

  • To a stirred solution of ¹³C D-Galactose (e.g., 2.77 mmol, 500 mg) in dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid (HClO₄) at 0°C[3].

  • Allow the reaction to proceed for 30 minutes at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ¹³C penta-O-acetyl-D-galactose.

Step 1.2: Bromination of ¹³C Penta-O-acetyl-D-galactose

  • Dissolve the crude product from Step 1.1 in a minimal amount of a solution of hydrogen bromide in acetic acid (e.g., 1 mL) at 0°C[3].

  • Stir the reaction mixture at room temperature for 6 hours.

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-¹³C-galactose.

Step 1.3: Reductive Elimination to form ¹³C Tri-O-acetyl-D-galactal

  • To a solution of the crude bromo-sugar from Step 1.2 in acetone, add zinc dust (e.g., 0.82 g, 12.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (e.g., 4.6 g, 38.44 mmol)[3].

  • Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction by TLC (eluent: 2:1 petroleum hexane–ethyl acetate)[3].

  • Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.

  • Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum hexane–ethyl acetate) to afford pure ¹³C tri-O-acetyl-D-galactal[3].

Data Presentation
StepProductStarting MaterialTypical Yield (%)¹³C Enrichment (%)
1.1¹³C Penta-O-acetyl-D-galactose¹³C D-Galactose>95>99
1.21-bromo-2,3,4,6-tetra-O-acetyl-D-¹³C-galactose¹³C Penta-O-acetyl-D-galactose~90>99
1.3¹³C Tri-O-acetyl-D-galactal1-bromo-2,3,4,6-tetra-O-acetyl-D-¹³C-galactose~80>99

Stage 2: Glycosylation using ¹³C Tri-O-acetyl-D-galactal

In this stage, the ¹³C-labeled galactal is coupled with an acceptor molecule (e.g., an alcohol, thiol, or a protected amino acid) to form the glycoconjugate. The choice of promoter and reaction conditions is crucial for achieving high yield and stereoselectivity. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly used promoters for this transformation[4][5].

Experimental Protocol

Step 2.1: Glycosylation Reaction

  • Dissolve the ¹³C tri-O-acetyl-D-galactal (1.0 equivalent) and the acceptor molecule (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (typically ranging from -20°C to room temperature, depending on the reactivity of the acceptor).

  • Add the Lewis acid promoter, for example, BF₃·OEt₂ (0.2 equivalents), dropwise to the stirred solution[5].

  • Monitor the reaction progress by TLC. Reaction times can vary from 20 minutes to several hours[5].

  • Upon completion, quench the reaction by adding a few drops of a quenching agent like triethylamine or a saturated solution of sodium bicarbonate.

  • Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected ¹³C glycoconjugate.

cluster_0 Glycosylation Mechanism A ¹³C Tri-O-acetyl-D-galactal C Oxocarbenium Ion Intermediate A->C B Lewis Acid (e.g., BF₃·OEt₂) B->C E Nucleophilic Attack C->E D Acceptor (ROH) D->E F Protected ¹³C Glycoconjugate E->F

Caption: Simplified mechanism of Lewis acid-promoted glycosylation with galactal.

Data Presentation
Acceptor TypePromoterTypical Yield (%)Stereoselectivity (α:β)
Primary AlcoholBF₃·OEt₂80-95Varies, often α-selective
PhenolBF₃·OEt₂70-90Varies
ThiolBF₃·OEt₂75-90Varies
Protected Amino AcidBF₃·OEt₂60-80Varies

Stage 3: Deprotection and Purification of the ¹³C Glycoconjugate

The final stage involves the removal of the protecting groups (e.g., acetyl groups) from the synthesized glycoconjugate, followed by purification to yield the final product.

Experimental Protocol

Step 3.1: Deacetylation (Zemplén Conditions)

  • Dissolve the protected ¹³C glycoconjugate in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) in methanol (a freshly prepared 0.5 M solution is recommended).

  • Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), filter, and wash the resin with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected ¹³C glycoconjugate.

Step 3.2: Purification of the Final Product

  • Purify the crude deprotected glycoconjugate using an appropriate chromatographic technique. For polar glycoconjugates, reversed-phase High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography are often suitable methods[6].

  • Lyophilize the pure fractions to obtain the final ¹³C-labeled glycoconjugate as a solid.

Characterization

The identity and purity of the final ¹³C glycoconjugate should be confirmed by a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹³C isotope(s)[7][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry of the glycosidic linkage. The presence of the ¹³C label will result in characteristic splitting patterns in both ¹H and ¹³C spectra.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Development

The synthesized ¹³C-labeled glycoconjugates can be utilized in a variety of applications within the field of drug development:

  • Metabolic Studies: To trace the metabolic fate of glycoconjugate drugs or drug candidates in vitro and in vivo[8].

  • Pharmacokinetic Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of glycoconjugate therapeutics.

  • Target Engagement Studies: To monitor the binding of a glycoconjugate drug to its biological target.

  • Biomarker Discovery: As internal standards for the quantification of endogenous glycoconjugates that may serve as disease biomarkers.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of ¹³C-labeled glycoconjugates using ¹³C galactal. The detailed protocols and data tables serve as a valuable resource for researchers in glycobiology and drug development, enabling the production of high-quality, isotopically labeled probes for a wide range of scientific investigations.

References

Application Notes: Solid-Phase Synthesis of 2-Deoxy-Oligosaccharides using Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-O-acetyl-D-galactal is a versatile and highly valuable building block in modern carbohydrate chemistry, particularly for the synthesis of 2-deoxy-oligosaccharides. Its galactal double bond provides a strategic entry point for the introduction of various functionalities and for its use as a glycosyl donor in the construction of complex carbohydrate structures. Solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and efficient alternative to traditional solution-phase methods, facilitating purification and enabling automation. By immobilizing the growing oligosaccharide chain on a solid support, excess reagents and byproducts can be easily removed by simple washing steps, significantly reducing the need for tedious chromatographic purification of intermediates.

This document provides detailed protocols and application notes for the solid-phase synthesis of oligosaccharides utilizing Tri-O-acetyl-D-galactal as a key glycosyl donor. The methodologies outlined are intended for researchers and professionals in drug development and related scientific fields.

Principle of the Method

The solid-phase synthesis of a target oligosaccharide using Tri-O-acetyl-D-galactal involves a cyclical process of coupling, capping, and deprotection. The general workflow is as follows:

  • Immobilization: An initial monosaccharide acceptor, containing a free hydroxyl group and an orthogonal temporary protecting group (e.g., Fmoc), is attached to a suitable solid support, such as Wang or Merrifield resin, via a linker.

  • Deprotection: The temporary protecting group on the immobilized acceptor is removed to expose a free hydroxyl group for the subsequent glycosylation reaction.

  • Glycosylation/Coupling: Tri-O-acetyl-D-galactal is activated with a suitable promoter and reacted with the resin-bound acceptor to form a 2-deoxy-glycosidic linkage.

  • Capping: Any unreacted hydroxyl groups on the solid support are acetylated to prevent the formation of deletion sequences in subsequent steps.

  • Chain Elongation: The deprotection, coupling, and capping steps are repeated to assemble the desired oligosaccharide chain.

  • Cleavage and Global Deprotection: The completed oligosaccharide is cleaved from the solid support, and all protecting groups are removed to yield the final product.

Choice of Solid Support and Linker

The selection of the solid support and linker is critical for a successful solid-phase synthesis.

  • Wang Resin: This is a popular choice for the synthesis of oligosaccharides that require a C-terminal carboxylic acid upon cleavage. The p-alkoxybenzyl alcohol linker is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid).[1][2]

  • Merrifield Resin: This chloromethylated polystyrene resin is another common solid support.[2] The linkage to the first sugar is typically an ether bond, and cleavage requires stronger acidic conditions, such as HF or TFMSA.[3]

For the protocols described herein, Wang resin is selected for its milder cleavage conditions.

Activation of Tri-O-acetyl-D-galactal

The double bond of Tri-O-acetyl-D-galactal can be activated by various electrophilic promoters to generate a reactive intermediate for glycosylation. Common activators include:

  • N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., TMSOTf or TfOH): This combination is highly effective for the activation of glycals.[4][5]

  • Triphenylphosphine hydrobromide (TPHB) or Boron trifluoride etherate (BF₃·OEt₂): These reagents have also been shown to promote the addition of alcohols to peracetylated glycals.[6]

The NIS/TMSOTf system is utilized in the detailed protocol below due to its high efficiency and stereoselectivity in forming 2-deoxy-glycosides.

Experimental Protocols

Protocol 1: Immobilization of the First Glycosyl Acceptor onto Wang Resin

This protocol describes the attachment of a suitably protected monosaccharide acceptor to Wang resin. As a representative example, Fmoc-protected 6-O-acetyl-glucopyranoside is used.

Materials:

  • Wang Resin (100-200 mesh, loading capacity: 0.5-1.0 mmol/g)

  • Fmoc-protected 6-O-acetyl-glucopyranoside (3 equivalents relative to resin loading)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1 g) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).

  • In a separate flask, dissolve the Fmoc-protected 6-O-acetyl-glucopyranoside (3 mmol) and DMAP (0.1 mmol) in a mixture of anhydrous DCM (5 mL) and anhydrous DMF (5 mL).

  • Add DCC (3 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the activated sugar solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Solid-Phase Synthesis Cycle for Oligosaccharide Elongation

This protocol outlines the iterative steps of deprotection, glycosylation, and capping for the elongation of the oligosaccharide chain.

Materials:

  • Acceptor-loaded Wang Resin

  • 20% (v/v) Piperidine in DMF

  • Tri-O-acetyl-D-galactal (5 equivalents per coupling)

  • N-Iodosuccinimide (NIS) (5 equivalents)

  • Trimethylsilyl triflate (TMSOTf) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Capping solution: Acetic anhydride/Pyridine/DCM (1:2:3, v/v/v)

  • Activated 4 Å molecular sieves

Procedure:

A. Fmoc Deprotection:

  • Swell the resin in DMF (10 mL/g) for 30 minutes.

  • Drain the DMF and add 20% piperidine in DMF (10 mL/g).

  • Agitate the mixture for 3 minutes, drain, and repeat with fresh 20% piperidine in DMF for 7 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g).

B. Glycosylation with Tri-O-acetyl-D-galactal:

  • Swell the deprotected resin in a mixture of anhydrous DCM and anhydrous MeCN (1:1, v/v) containing activated 4 Å molecular sieves.

  • In a separate flame-dried flask under an inert atmosphere, dissolve Tri-O-acetyl-D-galactal (5 mmol) and NIS (5 mmol) in anhydrous DCM/MeCN (1:1, 10 mL). Cool the solution to -20°C.

  • Add TMSOTf (0.2 mmol) to the solution of the donor.

  • After 5 minutes of activation, transfer the solution to the resin suspension.

  • Agitate the reaction mixture at -20°C for 2 hours.

  • Drain the reaction solution and wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

C. Capping:

  • Add the capping solution (10 mL/g) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

Monitoring the Reaction:

The progress of the glycosylation can be monitored by cleaving a small amount of the resin-bound material and analyzing it by TLC or mass spectrometry. A common method for monitoring solid-phase reactions involves the use of a photolabile linker, allowing for easy cleavage and subsequent analysis by TLC.[7]

Protocol 3: Cleavage from Wang Resin and Global Deprotection

This protocol describes the final cleavage of the oligosaccharide from the solid support and the removal of all protecting groups.

Materials:

  • Oligosaccharide-bound Wang Resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Anhydrous Diethyl ether

  • Sodium methoxide (0.5 M in MeOH)

  • Dowex 50W-X8 resin (H⁺ form)

Procedure:

  • Wash the resin with DCM (3 x 10 mL/g) and dry under vacuum.

  • Add the cleavage cocktail (10 mL/g of resin) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL/g).

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude oligosaccharide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • For deacetylation, dissolve the crude product in anhydrous methanol and add 0.5 M sodium methoxide solution until the pH is ~9.

  • Stir the solution at room temperature and monitor by TLC until all acetyl groups are removed.

  • Neutralize the solution with Dowex 50W-X8 resin (H⁺ form), filter, and concentrate the filtrate.

  • Purify the final deprotected oligosaccharide by size-exclusion chromatography or reversed-phase HPLC.

Data Presentation

Table 1: Representative Yields for Solid-Phase Glycosylation with Glycal Donors

StepAcceptorDonorPromoter SystemCoupling Yield (%)Reference
1Resin-bound GlucoseTri-O-acetyl-D-galactalNIS/TMSOTf85-95Adapted from[1]
2Resin-bound GalactoseTri-O-acetyl-D-glucalIDCP/TfOH~90Fictional Example
3Resin-bound MannosePerbenzylated FucalNIS/TfOH88Fictional Example

Note: Yields are highly dependent on the specific substrates, resin, and reaction conditions. The values presented are representative of typical high-yielding solid-phase glycosylation reactions.

Table 2: Summary of Solid-Phase Synthesis Cycle Conditions

StepReagents and SolventsTimeTemperature
Fmoc Deprotection 20% Piperidine in DMF3 min + 7 minRoom Temperature
Washing DMF, DCM~15 minRoom Temperature
Glycosylation Tri-O-acetyl-D-galactal, NIS, TMSOTf, DCM/MeCN2 hours-20°C
Washing DCM, DMF~10 minRoom Temperature
Capping Ac₂O/Pyridine/DCM30 minRoom Temperature
Washing DCM, DMF~10 minRoom Temperature

Visualizations

Solid_Phase_Oligosaccharide_Synthesis_Workflow start Start: Wang Resin immobilization 1. Immobilization of Acceptor start->immobilization resin_acceptor Resin-Acceptor immobilization->resin_acceptor deprotection 2. Fmoc Deprotection resin_acceptor->deprotection resin_acceptor_OH Resin-Acceptor-OH deprotection->resin_acceptor_OH glycosylation 3. Glycosylation (Tri-O-acetyl-D-galactal) resin_acceptor_OH->glycosylation resin_disaccharide Resin-Disaccharide glycosylation->resin_disaccharide capping 4. Capping (Unreacted OH) resin_disaccharide->capping capped_resin Capped Resin- Disaccharide capping->capped_resin elongation_loop Repeat Steps 2-4 for Chain Elongation capped_resin->elongation_loop cleavage 5. Cleavage (TFA Cocktail) capped_resin->cleavage elongation_loop->deprotection deprotection_final 6. Global Deprotection cleavage->deprotection_final final_product Purified Oligosaccharide deprotection_final->final_product

Caption: General workflow for solid-phase synthesis of oligosaccharides.

Glycosylation_Pathway cluster_reactants Reactants Galactal Tri-O-acetyl-D-galactal Intermediate Activated Iodonium Intermediate Galactal->Intermediate Activation NIS NIS NIS->Intermediate Activation TMSOTf TMSOTf (cat.) TMSOTf->Intermediate Activation Product Resin-bound 2-Deoxy-Disaccharide Intermediate->Product Nucleophilic Attack Acceptor Resin-bound Acceptor-OH Acceptor->Product Nucleophilic Attack

Caption: Proposed pathway for glycal activation and glycosylation.

References

Application Notes: Isotope Labeling for Tracking Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful and indispensable technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites (flux) within a biological system.[1] By replacing atoms in a substrate molecule, such as glucose, with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ²H, or ¹⁵N), researchers can track the journey of these labeled compounds through various biochemical reactions.[1][] This methodology provides a dynamic view of cellular metabolism that is unattainable with traditional metabolomics, which only offers a static snapshot of metabolite concentrations.[3]

These application notes provide an overview of the principles, experimental protocols, and data interpretation methods for using stable isotope tracers, particularly ¹³C-labeled glucose, to study the central carbohydrate metabolism pathways: Glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) Cycle.[4] This technique is crucial for understanding metabolic reprogramming in various diseases, including cancer, and for evaluating the mechanism of action of novel therapeutic agents.[5][6]

Core Principles and Applications

The fundamental principle involves supplying cells or organisms with an isotopically enriched substrate and then using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotope into downstream metabolites.[1][3] The pattern and extent of isotope incorporation, known as the Mass Isotopologue Distribution (MID), reveals the activity of metabolic pathways.[1]

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network.[3][4][7]

  • Pathway Discovery and Elucidation: Identifying active, novel, or alternative metabolic routes.[3][8]

  • Disease Mechanism Research: Understanding how metabolic pathways are altered in diseases like cancer, diabetes, and neurodegenerative disorders.[9][10]

  • Drug Development: Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets.[11]

  • Biomarker Discovery: Identifying metabolic signatures associated with specific physiological or pathological states.[9]

Overview of Central Carbohydrate Metabolism

Glucose is a central node in cellular metabolism, feeding into several key pathways for energy production, biosynthesis, and redox balance.

Carbohydrate_Metabolism Central Carbohydrate Metabolism Pathways Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis_Intermediates Glycolytic Intermediates F6P->Glycolysis_Intermediates Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Ribose5P Ribose-5-Phosphate PPP->Ribose5P Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides

Caption: Interconnectivity of Glycolysis, the PPP, and the TCA Cycle.

Experimental Design and Workflow

A typical stable isotope tracing experiment follows a multi-step workflow from sample preparation to data analysis. Careful execution at each stage is critical for generating high-quality, interpretable data.[1]

Experimental_Workflow Isotope Labeling Experimental Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (Exponential Growth) Labeling 2. Isotope Labeling (e.g., ¹³C-Glucose Media) CellCulture->Labeling Quenching 3. Metabolic Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5a. Derivatization (For GC-MS) Extraction->Derivatization Optional Analysis 5. Analytical Measurement (LC-MS or GC-MS) Extraction->Analysis Derivatization->Analysis Optional DataProcessing 6. Data Processing (Peak Integration, Natural Abundance Correction) Analysis->DataProcessing MFA 7. Metabolic Flux Analysis & Pathway Interpretation DataProcessing->MFA

Caption: General workflow for stable isotope tracing experiments.

Data Presentation: Isotope Tracers and Expected Outputs

The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated.

Table 1: Common Stable Isotope Tracers for Carbohydrate Metabolism

Isotope TracerAbbreviationPrimary Application
[U-¹³C₆]-GlucoseU-¹³C-GlucoseGeneral tracer for tracking carbon flow through glycolysis, PPP, and TCA cycle.[5]
[1,2-¹³C₂]-Glucose¹³C₂,₁-GlucoseDistinguishing between glycolysis and the Pentose Phosphate Pathway.[12][13]
[1-¹³C₁]-Glucose¹³C₁-GlucoseSpecifically traces the C1 carbon, which is lost as ¹³CO₂ in the oxidative PPP.
[6,6-²H₂]-Glucose²H₂-GlucoseUsed to measure rates of glucose appearance and disappearance (glucose kinetics).[14][15]

The primary quantitative output of a labeling experiment is the Mass Isotopologue Distribution (MID), which details the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.

Table 2: Example Mass Isotopologue Distribution (MID) Data (Hypothetical data for cells labeled with [U-¹³C₆]-Glucose for 2 hours)

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6
Pyruvate15%2%3%80%---
Lactate18%2%2%78%---
Citrate25%3%45%5%20%1%1%
Malate30%4%40%6%20%--

Note: The distribution patterns provide rich information. For example, the high abundance of M+3 pyruvate indicates significant glycolytic flux from the 6-carbon labeled glucose. The complex pattern for citrate reflects multiple turns of the TCA cycle and contributions from other sources.

Experimental Protocols

Protocol 1: In Vitro Cell Labeling with [U-¹³C₆]-Glucose

This protocol is designed for adherent mammalian cells.

Materials:

  • Cell culture medium (e.g., DMEM) without glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Unlabeled D-Glucose

  • [U-¹³C₆]-D-Glucose

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling (typically 50-70% confluency).[1]

  • Prepare Labeling Medium: Prepare complete culture medium using glucose-free DMEM supplemented with dFBS and the desired concentration of [U-¹³C₆]-Glucose (e.g., 25 mM).

  • Prepare Control Medium: Prepare a parallel control medium with an identical concentration of unlabeled D-Glucose.

  • Medium Exchange: When cells reach the target confluency, aspirate the standard growth medium.

  • Wash: Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled glucose.

  • Add Labeling Medium: Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a duration appropriate for the pathway of interest.

    • Glycolysis: Reaches isotopic steady state rapidly (~10 minutes).[6][12]

    • TCA Cycle: Requires longer incubation (~2-6 hours).[12]

    • Nucleotides/Lipids: May require up to 24 hours.[12]

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol uses a rapid cold solvent-based method to quench metabolism and extract polar metabolites.

Materials:

  • 80% Methanol (-80°C), HPLC-grade

  • Cell Scraper (-20°C)

  • Microcentrifuge tubes (pre-chilled)

Procedure:

  • Quench Metabolism: At the end of the labeling period, rapidly aspirate the medium. Immediately place the culture plate on dry ice.

  • Extract Metabolites: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.[5][16] Swirl gently for 3 minutes to ensure all cells are covered.[16]

  • Scrape Cells: Use a pre-chilled cell scraper to mechanically dislodge the cells into the methanol solution.[16]

  • Collect Lysate: Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube without disturbing the pellet.

  • Storage: Store the metabolite extract at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

For LC-MS Analysis:

  • Dry Extract: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[1]

  • Reconstitute: Reconstitute the dried pellet in a suitable solvent compatible with your LC method (e.g., 50-100 µL of an appropriate water/acetonitrile or water/methanol mixture).[1][17]

  • Clarify: Centrifuge the reconstituted sample at maximum speed for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

For GC-MS Analysis: GC-MS analysis requires chemical derivatization to make polar metabolites volatile.[18][19][20]

  • Dry Extract: Dry the metabolite extract completely as described above. Ensure no residual water is present.

  • Derivatization Step 1 (Methoximation): Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes. This step protects carbonyl groups.[18]

  • Derivatization Step 2 (Silylation): Add 80 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes. This step silylates polar functional groups (-OH, -NH, -SH).[18]

  • Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

Data Analysis and Interpretation

The data generated from MS analysis requires specialized software to correct for the natural abundance of stable isotopes and to determine the Mass Isotopologue Distribution (MID) for each detected metabolite.[1]

Distinguishing Pathways with Positional Labeling

The choice of tracer can resolve contributions from distinct pathways. For example, using [1,2-¹³C₂]-glucose allows for the differentiation of glycolytic flux versus flux through the oxidative Pentose Phosphate Pathway (PPP).

PPP_vs_Glycolysis Tracing [1,2-¹³C₂]-Glucose to Distinguish Pathways cluster_key Interpretation Glucose [1,2-¹³C₂]-Glucose (Labeled C1, C2) Glycolysis Glycolysis Glucose->Glycolysis PPP Oxidative PPP Glucose->PPP Lactate_M2 Lactate M+2 (from Glycolysis) Glycolysis->Lactate_M2 Retains both ¹³C atoms in one pyruvate molecule Lactate_M1 Lactate M+1 (from PPP) PPP->Lactate_M1 C1 is lost, C2 is retained, re-enters glycolysis CO2 ¹³CO₂ (C1 is lost) PPP->CO2 Ratio The ratio of M+1 Lactate to M+2 Lactate indicates the relative flux through the PPP compared to direct Glycolysis.

Caption: Using [1,2-¹³C₂]-glucose to resolve PPP and glycolytic flux.

Flux through the oxidative PPP causes the release of the C1 carbon from glucose as CO₂, leading to the formation of M+1 lactate.[6] In contrast, direct glycolysis of [1,2-¹³C₂]-glucose produces M+2 lactate.[6][12] Therefore, the ratio of M+1 to M+2 lactate can be used to estimate the relative activity of the two pathways.[6]

References

Application Notes and Protocols: Tri-O-acetyl-D-galactal as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-acetyl-D-galactal is a versatile and pivotal precursor in carbohydrate chemistry, serving as a cornerstone for the synthesis of a diverse array of bioactive molecules. Its unique enol ether structure allows for a variety of chemical transformations, most notably the Ferrier rearrangement, enabling the stereoselective introduction of various nucleophiles at the anomeric carbon. This reactivity has been harnessed to synthesize molecules with significant biological activities, including but not limited to, SGLT2 inhibitors for the treatment of type 2 diabetes, and various 2-deoxyglycosides with potential antiviral and anticancer properties.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of several classes of bioactive molecules starting from tri-O-acetyl-D-galactal, quantitative data for key reactions, and visualizations of relevant synthetic pathways and biological mechanisms of action.

A Note on 13C-Labeling:

While the core of this document focuses on the applications of tri-O-acetyl-D-galactal, it is important to address the inquiry regarding its 13C-labeled counterpart. Extensive literature searches did not yield specific examples of Tri-O-acetyl-D-galactal-13C being used as a direct precursor for the synthesis of the bioactive molecules detailed below. However, 13C-labeled carbohydrates are invaluable tools in drug discovery and development.[5][6] They are primarily employed in metabolic studies to trace the fate of a molecule in a biological system, elucidate mechanisms of action, and in pharmacokinetic studies.[5][6] Should this compound be synthesized, it could potentially be used to trace the metabolic pathway of the resulting bioactive molecules, providing crucial insights for drug development professionals.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2,3-unsaturated glycosides from tri-O-acetyl-D-galactal via the Ferrier rearrangement with various nucleophiles and catalysts.

Table 1: Synthesis of 2,3-Unsaturated O-Glycosides

EntryNucleophile (Alcohol)Catalyst (mol%)SolventTime (h)Yield (%)Ref
1Benzyl alcoholPerfluorophenylboronic acid (20)Nitromethane688[7]
2p-CresolPerfluorophenylboronic acid (20)Nitromethane680[7]
34-FluorophenolPerfluorophenylboronic acid (20)Nitromethane672[7]
44-HydroxybenzaldehydePerfluorophenylboronic acid (20)Nitromethane656[7]
5Benzyl alcohol3,5-Dinitrobenzoic acid (20)Acetonitrile2-381[8]

Table 2: Synthesis of 2,3-Unsaturated S-Glycosides

EntryNucleophile (Thiol)Catalyst (mol%)SolventTime (h)Yield (%)Ref
1ThiophenolBF3·OEt2 (20)DCM0.585[9]
2Benzyl mercaptan3,5-Dinitrobenzoic acid (20)Acetonitrile2-3Not Specified[8]

Table 3: Synthesis of 2,3-Unsaturated C-Glycosides

EntryNucleophileCatalystSolventTime (h)Yield (%)Anomeric Ratio (α:β)Ref
1Silyl ketene acetalTMSOTfCH2Cl2/CH3CN2731:1.5[10]
2Silyl ketene acetalBF3·Et2OCH2Cl2Not Specified451:2[10]

Table 4: Synthesis of 2,3-Unsaturated N-Glycosides

| Entry | Nucleophile | Catalyst | Solvent | Time | Yield (%) | Ref | |---|---|---|---|---|---| | 1 | N-(ω-hydroxyalkyl)phthalimide | Triphenylphosphine hydrobromide | Not Specified | Not Specified | Not Specified |[11] | | 2 | N-(ω-hydroxyalkyl)succinimide | Borontrifluoride/diethyl etherate | Not Specified | Not Specified | Not Specified |[11] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Unsaturated O-Glycosides via Ferrier Rearrangement

This protocol is a general method for the synthesis of 2,3-unsaturated O-glycosides from tri-O-acetyl-D-galactal and an alcohol nucleophile.

Materials:

  • Tri-O-acetyl-D-galactal

  • Alcohol nucleophile (e.g., benzyl alcohol)

  • Lewis acid catalyst (e.g., perfluorophenylboronic acid)

  • Anhydrous solvent (e.g., nitromethane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous nitromethane, add the alcohol acceptor (1.2 eq).

  • Add the perfluorophenylboronic acid catalyst (20 mol%) at room temperature.

  • Stir the resulting solution at 60 °C for the time specified in Table 1 (typically 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,3-unsaturated O-glycoside.[7]

Protocol 2: Synthesis of 2,3-Unsaturated S-Glycosides

This protocol describes the synthesis of a 2,3-unsaturated S-glycoside using thiophenol as the nucleophile.

Materials:

  • Tri-O-acetyl-D-galactal

  • Thiophenol

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add thiophenol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add BF3·OEt2 (20 mol%) dropwise.

  • Stir the reaction at room temperature for 30 minutes, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 2,3-unsaturated S-glycoside.[9]

Protocol 3: Synthesis of 2,3-Unsaturated C-Glycosides

This protocol outlines the synthesis of a 2,3-unsaturated C-glycoside using a silyl ketene acetal as the carbon nucleophile.

Materials:

  • Tri-O-acetyl-D-galactal

  • Silyl ketene acetal

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (CH3CN)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • In a flask containing a mixture of anhydrous DCM and anhydrous CH3CN, dissolve tri-O-acetyl-D-galactal (1.0 eq).

  • Cool the reaction mixture to -5 °C and add the silyl ketene acetal (1.2 eq).

  • Slowly add a solution of TMSOTf (1.1 eq) in DCM via an addition funnel over 30 minutes.

  • Maintain the reaction temperature at -5 °C for 2 hours.

  • Pour the reaction mixture slowly into a saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to obtain the 2,3-unsaturated C-glycoside.[10]

Mandatory Visualizations

Synthetic Workflow and Signaling Pathways

experimental_workflow Experimental Workflow: Synthesis of Bioactive Glycosides cluster_start Starting Material cluster_reaction Key Transformation cluster_nucleophiles Nucleophiles cluster_products Bioactive Precursors cluster_bioactive Bioactive Molecules start Tri-O-acetyl-D-galactal reaction Ferrier Rearrangement (Lewis Acid Catalysis) start->reaction O_gly 2,3-Unsaturated O-Glycosides reaction->O_gly + R-OH S_gly 2,3-Unsaturated S-Glycosides reaction->S_gly + R-SH C_gly 2,3-Unsaturated C-Glycosides reaction->C_gly + C-Nuc N_gly 2,3-Unsaturated N-Glycosides reaction->N_gly + N-Nuc O_nuc O-Nucleophiles (Alcohols, Phenols) S_nuc S-Nucleophiles (Thiols) C_nuc C-Nucleophiles (Silyl Ketene Acetals) N_nuc N-Nucleophiles (Amines, Azides) sglt2 SGLT2 Inhibitors O_gly->sglt2 anticancer Anticancer Agents O_gly->anticancer S_gly->anticancer C_gly->sglt2 antiviral Antiviral Agents N_gly->antiviral

Caption: Synthetic routes from Tri-O-acetyl-D-galactal to bioactive molecules.

SGLT2_pathway Mechanism of Action: SGLT2 Inhibitors cluster_kidney Kidney Proximal Tubule cluster_transporters Transporters cluster_inhibitor Drug Action cluster_outcome Physiological Outcome lumen Tubular Lumen (Glomerular Filtrate) sglt2_transporter SGLT2 lumen->sglt2_transporter Glucose & Na+ outcome1 Increased Urinary Glucose Excretion lumen->outcome1 Glucose remains in lumen cell Proximal Tubule Cell glut2_transporter GLUT2 cell->glut2_transporter Glucose blood Bloodstream outcome2 Lowered Blood Glucose Levels blood->outcome2 Reduced glucose re-entry sglt2_transporter->cell Reabsorption glut2_transporter->blood sglt2_inhibitor SGLT2 Inhibitor sglt2_inhibitor->sglt2_transporter Inhibits

Caption: SGLT2 inhibitors block glucose reabsorption in the kidney.

deoxyglucose_pathway Mechanism of Action: 2-Deoxy-D-glucose (Analogue) cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase f6p Fructose-6-Phosphate g6p->f6p Phosphoglucose Isomerase glycolysis_end Further Glycolysis & ATP Production f6p->glycolysis_end outcome Glycolysis Inhibition ATP Depletion Cell Death deoxyglucose 2-Deoxy-D-glucose deoxyg6p 2-Deoxy-D-glucose-6-Phosphate deoxyglucose->deoxyg6p Hexokinase deoxyg6p->f6p Inhibits deoxyg6p->outcome

Caption: 2-Deoxy-D-glucose inhibits glycolysis, leading to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tri-O-acetyl-D-galactal-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in Tri-O-acetyl-D-galactal-13C synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most effective strategy is a multi-step synthesis starting from a commercially available 13C-labeled D-galactose. The process generally involves:

  • Peracetylation: Acetylation of all hydroxyl groups of the 13C-labeled D-galactose to form penta-O-acetyl-α/β-D-galactopyranose-13C.

  • Halogenation: Conversion of the peracetylated galactose into a glycosyl halide, typically 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-13C.

  • Reductive Elimination: Treatment of the glycosyl halide with a reducing agent, such as zinc dust, to form the glycal double bond, yielding this compound.

Q2: At which stage should the 13C label be introduced?

A2: For predictability and to maximize the incorporation of the isotope, it is highly recommended to start the synthesis with a commercially available D-galactose that is already uniformly labeled with 13C (e.g., D-galactose-13C6). Introducing the label at a later stage is significantly more complex and often results in lower overall yields.

Q3: What are the critical factors affecting the overall yield?

A3: Several factors can significantly impact the yield:

  • Purity of Starting Materials and Reagents: Anhydrous solvents and high-purity reagents are crucial to prevent side reactions.

  • Reaction Temperature: Precise temperature control is essential, especially during the halogenation and reductive elimination steps.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time and prevent the formation of byproducts.

  • Efficiency of Purification: Proper purification techniques at each step are necessary to remove byproducts and unreacted reagents that could interfere with subsequent steps.

Q4: What are the expected yields for each step?

A4: While yields can vary based on the specific conditions and scale, typical reported yields are:

  • Peracetylation: >90%

  • Halogenation: 80-90%

  • Reductive Elimination: 75-95%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in peracetylation step Incomplete reaction.- Ensure a slight excess of acetic anhydride and a suitable catalyst (e.g., sodium acetate, pyridine, or a Lewis acid) are used. - Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Degradation of the sugar.- Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to avoid charring.
Formation of multiple products in the halogenation step Anomerization or side reactions due to moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.- Ensure the correct stoichiometry of the halogenating agent (e.g., HBr in acetic acid). - Monitor the reaction closely by TLC.
Low yield or no product in the reductive elimination (glycal formation) step Inactive reducing agent (e.g., zinc dust).- Activate the zinc dust prior to use by washing with dilute acid, water, ethanol, and ether, then drying under vacuum.
Inappropriate solvent or temperature.- A common solvent system is a mixture of acetic acid and a co-solvent like THF or acetone. - Maintain a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]
Product decomposes during purification Instability of the acetylated glycal on silica gel.- Minimize the time the product spends on the silica gel column. - Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
De-O-acetylation during workup.- Avoid strongly basic or acidic conditions during the aqueous workup. Use a saturated sodium bicarbonate solution for neutralization.
Difficulty in removing zinc salts after reductive elimination Incomplete quenching or precipitation.- After the reaction, filter off the excess zinc. - During the aqueous workup, a wash with a dilute solution of EDTA can help to chelate and remove residual zinc salts.

Experimental Protocols

Protocol 1: Peracetylation of D-galactose-13C6
  • To a stirred solution of D-galactose-13C6 in acetic anhydride at 0°C, add a catalytic amount of perchloric acid.

  • Allow the reaction to stir at 0°C for 30 minutes, monitoring for completion by TLC.

  • Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude penta-O-acetyl-α/β-D-galactopyranose-13C6.

Protocol 2: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide-13C6
  • To the crude peracetylated galactose-13C6 at 0°C, add a solution of hydrogen bromide in acetic acid dropwise.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring for completion by TLC.

  • Quench the reaction with ice-cold water and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide.

Protocol 3: Synthesis of Tri-O-acetyl-D-galactal-13C6
  • To a solution of the crude glycosyl bromide-13C6 in a suitable solvent (e.g., acetone or a mixture of THF and acetic acid), add activated zinc dust and a buffer such as sodium dihydrogen phosphate.

  • Stir the reaction mixture vigorously at room temperature for 3 hours, monitoring for completion by TLC.

  • Filter the reaction mixture to remove excess zinc.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain Tri-O-acetyl-D-galactal-13C6.[2]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Glycal Formation

Reducing AgentAdditive/BufferSolventTemperature (°C)Time (h)Yield (%)
Zinc nanoparticlesAcetic AcidTHFRoom Temp2~68
Zinc dustAcetic Acid (50% aq.)-0491.6[1]
Zinc-Copper coupleAcetic Acid/THF (1:20)NaOAc0 to Room Temp6~100

Visualizations

Synthesis_Workflow start D-Galactose-13C6 peracetylation Peracetylation (Acetic Anhydride, Catalyst) start->peracetylation pentaacetate Penta-O-acetyl-D-galactopyranose-13C6 peracetylation->pentaacetate halogenation Halogenation (HBr in Acetic Acid) pentaacetate->halogenation glycosyl_halide 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide-13C6 halogenation->glycosyl_halide reductive_elimination Reductive Elimination (Activated Zinc, Acetic Acid) glycosyl_halide->reductive_elimination final_product Tri-O-acetyl-D-galactal-13C6 reductive_elimination->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield low_yield Low Overall Yield check_peracetylation Check Peracetylation Step low_yield->check_peracetylation check_halogenation Check Halogenation Step low_yield->check_halogenation check_elimination Check Elimination Step low_yield->check_elimination check_purification Check Purification Steps low_yield->check_purification incomplete_acetylation Incomplete Reaction? Extend time, check reagents. check_peracetylation->incomplete_acetylation Low yield in this step degradation Degradation? Control temperature. check_peracetylation->degradation Side products observed moisture Moisture Contamination? Use anhydrous conditions. check_halogenation->moisture Multiple spots on TLC inactive_zn Inactive Zinc? Activate before use. check_elimination->inactive_zn No reaction product_decomp Product Decomposition? Minimize silica contact time. check_purification->product_decomp Loss of product during chromatography

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Reactions with Acetylated Glucals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving acetylated glucals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with acetylated glucals?

The most frequently encountered side products are 2,3-unsaturated glycosides, which result from a Ferrier rearrangement.[1][2] This rearrangement is an allylic shift that can occur under both acidic (protic and Lewis acids) and sometimes thermal conditions, typically yielding a mixture of α and β anomers.[1][2] Other potential, less common side products include:

  • Incomplete Acetylation Products: A mixture of partially acetylated glucal derivatives can result from incomplete acetylation, complicating purification and subsequent reactions.[1]

  • Degradation Products: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the glucal starting material or the acetylated product.[1]

  • Anomerization Products: Reactions at the anomeric center can sometimes lead to the formation of undesired anomers of the final product.[1]

  • Acyl Migration Products: In partially acetylated glucals, the acetyl group can move from one hydroxyl group to another, especially under neutral or basic conditions.[3]

  • 2-Deoxyglycosides: When using protic acids, an acid-catalyzed electrophilic addition to the double bond can occur, leading to the formation of 2-deoxyglycosides as byproducts.[2]

Q2: What is the Ferrier rearrangement and why is it a prevalent issue?

The Ferrier rearrangement is an organic reaction involving a nucleophilic substitution combined with an allylic shift of the double bond in glycals.[2][4] In acetylated glucals, the acetate group at the C-3 position can act as a leaving group, especially when activated by a Lewis acid.[1][2] This leads to the formation of a delocalized allyloxocarbenium ion intermediate.[2][4] A nucleophile then attacks this intermediate at the anomeric carbon (C-1), resulting in the formation of a 2,3-unsaturated glycoside instead of the intended glycoside product.[1][4]

Troubleshooting Guides

Problem 1: Low yield of the desired product and the presence of multiple spots on Thin Layer Chromatography (TLC).

  • Potential Cause: Formation of Ferrier rearrangement byproducts (2,3-unsaturated glycosides), incomplete acetylation, or degradation of the sugar ring.[1]

  • Suggested Solutions:

    • Confirm Side Product Structure: Use spectroscopic methods like NMR and Mass Spectrometry to identify the structure of the side products.[1]

    • Minimize Ferrier Rearrangement:

      • Catalyst Choice: Lewis acids are known to promote the Ferrier rearrangement.[1][2] Consider using milder or alternative catalysts. Some modern methods use catalysts like Cu(OTf)₂ or Fe(OTf)₃ under mild conditions.[1] If a protic acid is a viable alternative for your desired reaction, it may suppress the rearrangement, though it can sometimes lead to competitive addition reactions.[1][2]

      • Reaction Conditions: Lowering the reaction temperature can often suppress the rearrangement.[1] Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further conversion to the byproduct.[1]

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of intermediates. Experiment with different solvents to favor the desired reaction pathway.[1]

    • Address Incomplete Acetylation: Ensure you are using sufficient equivalents of the acetylating agent and catalyst. You might also consider extending the reaction time.[1]

    • Prevent Degradation: Use milder reaction conditions and ensure the high purity of your starting material.[1]

Problem 2: An unexpected product with a shifted double bond is observed.

  • Potential Cause: The Ferrier rearrangement has occurred.[1]

  • Suggested Solutions:

    • Structural Confirmation: Confirm the structure of the product using spectroscopic methods (NMR, Mass Spectrometry) to verify the[1][4]-allylic rearrangement.[1]

    • Re-evaluate Reaction Conditions: As detailed in Problem 1, systematically adjust the catalyst, temperature, and solvent to disfavor the rearrangement.[1]

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on the Ferrier Rearrangement

Lewis AcidAlcohol NucleophileConditionsYield (%)Anomeric Ratio (α:β)
InCl₃MethanolDichloromethane-7:1
SnCl₄MethanolDichloromethane, -78°C, 10 min8386:14
BF₃·O(C₂H₅)₂IsopropanolDichloromethane, RT, 24 hr95-
ZnCl₂EthanolToluene, RT, 30-60 min65-9589:11
BF₃·O(C₂H₅)₂Benzyl alcoholDichloromethane, -20°C to RT, 1 hr98-

Data compiled from various sources.[4]

Experimental Protocols

General Protocol for the Ferrier Rearrangement

This is a general procedure and may require optimization for specific substrates and nucleophiles.

  • Materials:

    • 3,4,6-Tri-O-acetyl-D-glucal

    • Alcohol or other nucleophile (1.1 to 1.2 equivalents)

    • Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, ZnCl₂)

    • Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3,4,6-tri-O-acetyl-D-glucal and the nucleophile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[5][6]

    • Cool the reaction mixture to the desired temperature (e.g., -78°C, 0°C, or room temperature).[4][5]

    • Slowly add the Lewis acid to the stirred solution.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][7]

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[5]

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7][8]

    • Purify the crude product by silica gel column chromatography.[7]

Visualizations

Ferrier_Rearrangement cluster_start Starting Materials cluster_products Products Acetylated_Glucal Acetylated Glucal Allyloxocarbenium_Ion Allyloxocarbenium Ion Acetylated_Glucal->Allyloxocarbenium_Ion + Lewis Acid - OAc Nucleophile Nucleophile (e.g., ROH) Lewis_Acid Lewis Acid Unsaturated_Glycoside 2,3-Unsaturated Glycoside (Ferrier Product) Allyloxocarbenium_Ion->Unsaturated_Glycoside + Nucleophile

Caption: Mechanism of the Ferrier Rearrangement.

Troubleshooting_Workflow Start Reaction with Acetylated Glucal Analysis Analyze Product Mixture (TLC, NMR, MS) Start->Analysis Side_Product_Check Side Product(s) Observed? Analysis->Side_Product_Check Desired_Product Desired Product (High Yield) Side_Product_Check->Desired_Product No Troubleshoot Troubleshooting Steps Side_Product_Check->Troubleshoot Yes Adjust_Catalyst Change/Optimize Catalyst Troubleshoot->Adjust_Catalyst Adjust_Temp Lower Reaction Temperature Troubleshoot->Adjust_Temp Adjust_Solvent Modify Solvent Troubleshoot->Adjust_Solvent Adjust_Catalyst->Start Adjust_Temp->Start Adjust_Solvent->Start

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Purification of Tri-O-acetyl-D-galactal-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C-labeled Tri-O-acetyl-D-galactal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Tri-O-acetyl-D-galactal-13C?

A1: The most common and effective method for purifying Tri-O-acetyl-D-galactal is silica gel column chromatography.[1][2] Recrystallization can also be used as a subsequent step to achieve higher purity.

Q2: What is a typical eluent system for silica gel column chromatography of Tri-O-acetyl-D-galactal?

A2: A common eluent system is a mixture of ethyl acetate (EtOAc) and hexane or petroleum ether.[1][3] The ratio can be optimized using thin-layer chromatography (TLC), but a starting point is often in the range of 1:4 to 1:2 (EtOAc:hexane).[1] Some protocols have reported using a 2:8 mixture of EtOAc:Hexane.[3]

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] The spots can be visualized under UV light (if the compound or impurities are UV active) or by staining with a suitable agent such as ceric ammonium molybdate or potassium permanganate.[3]

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials (e.g., D-galactose), partially acetylated intermediates, and byproducts from side reactions. If the synthesis involves a brominated intermediate, traces of it could also be present.[1] Reaction byproducts such as those from azidonitration of tri-O-acetyl-D-galactal could also be present depending on the synthetic route.[4]

Q5: Does the 13C isotope label affect the purification process?

A5: The presence of a 13C isotope does not significantly alter the chemical properties of the molecule. Therefore, the purification methods and conditions used for the unlabeled compound are directly applicable to this compound.

Q6: What is the expected appearance and melting point of pure Tri-O-acetyl-D-galactal?

A6: Pure Tri-O-acetyl-D-galactal can be a white solid or a colorless liquid, with a reported melting point in the range of 34-38 °C.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC Inappropriate eluent system (too polar or non-polar).Optimize the eluent system by testing different ratios of ethyl acetate and hexane. A more polar system (higher EtOAc ratio) will move the compounds further up the plate, while a less polar system (higher hexane ratio) will result in lower retention factors (Rf).
Co-elution of the product with impurities The chosen eluent system does not provide sufficient resolution. The column may be overloaded.Try a shallower gradient or isocratic elution with a less polar solvent system. Ensure the crude material is properly concentrated and loaded onto the column in a minimal volume of solvent. A smaller sample load may be necessary.
Product is not eluting from the column The eluent system is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Streaking of spots on TLC The sample is too concentrated. The sample may contain acidic or basic impurities. The silica gel may be of poor quality.Dilute the sample before spotting on the TLC plate. Add a small amount of a neutralising agent (e.g., a drop of triethylamine for basic impurities or acetic acid for acidic impurities) to the eluent. Use high-quality silica gel for both TLC and column chromatography.
Cracking of the silica gel bed in the column Improper packing of the column. Running the column dry.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance when adding eluent.[2]
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize The solvent is not appropriate. The solution is not saturated enough. The presence of significant impurities.Test a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane). Concentrate the solution by slowly evaporating the solvent. If impurities are preventing crystallization, an additional purification step (e.g., another column chromatography) may be necessary.
Oiling out of the product The solution is supersaturated or cooled too quickly. The chosen solvent is a poor solvent for the compound at all temperatures.Heat the solution to redissolve the oil, and then allow it to cool more slowly. Seeding with a small crystal of the pure compound can help induce crystallization. Try a different recrystallization solvent.
Low recovery of the product The product is too soluble in the chosen solvent.Use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Place the crystallization flask in an ice bath to maximize precipitation.

Experimental Protocols

Silica Gel Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (60-120 or 230-400 mesh) as a slurry in the initial eluent (e.g., 10% ethyl acetate in hexane).

    • The column should be packed carefully to avoid air bubbles and cracks.

    • A thin layer of sand can be added to the top of the silica gel to prevent disturbance.[2]

  • Sample Loading:

    • The crude Tri-O-acetyl-D-galactal is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with the chosen solvent system. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution). For Tri-O-acetyl-D-galactal, a typical eluent is a mixture of ethyl acetate and hexane.[1][3]

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure compound are combined.

  • Solvent Removal:

    • The solvent is removed from the combined fractions under reduced pressure using a rotary evaporator to yield the purified Tri-O-acetyl-D-galactal.

Purification Troubleshooting Workflow

PurificationTroubleshooting cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Purity Check cluster_decision Decision cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Crude this compound tlc Perform TLC Analysis start->tlc column Run Silica Gel Column tlc->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate purity_check Check Purity (NMR, etc.) evaporate->purity_check is_pure Is it Pure? purity_check->is_pure end Pure Product is_pure->end Yes troubleshoot Consult Troubleshooting Guide is_pure->troubleshoot No troubleshoot->tlc Re-optimize

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Stereoselectivity in Glycosylations with Acetylated Donors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of acetylated glycosyl donors in glycosylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during glycosylation reactions with acetylated donors, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor β-stereoselectivity (formation of the 1,2-trans product) when using a peracetylated glycosyl donor?

Answer:

Poor β-stereoselectivity with acetylated donors is often unexpected, as the C2-acetyl group is a participating group that typically directs the formation of the 1,2-trans product through a dioxolanium ion intermediate. However, several factors can undermine this neighboring group participation (NGP), leading to a mixture of anomers.

Possible Causes and Solutions:

  • Highly Reactive Donor/Acceptor Pair: When both the glycosyl donor and acceptor are highly reactive ("armed"), the reaction may proceed through an SN1-like mechanism, where the oxocarbenium ion is attacked before the dioxolanium ion can form, leading to a loss of stereoselectivity.

    • Solution: Employ a "disarmed" donor or acceptor by using electron-withdrawing protecting groups to slow down the reaction and favor the NGP pathway.

  • Reaction Concentration: Higher concentrations can favor a bimolecular (SN2-like) displacement of the leaving group, competing with the unimolecular NGP pathway and reducing 1,2-trans selectivity.

    • Solution: Decrease the concentration of the reactants. Running the reaction under more dilute conditions can favor the desired NGP mechanism.

  • Strongly Activating Promoter System: A highly reactive promoter system can push the reaction towards an SN1 pathway.

    • Solution: Use a milder activator or a lower concentration of the promoter to favor the formation of the dioxolanium intermediate.

  • Solvent Choice: While less common for β-selectivity issues with participating groups, the solvent can still influence the stability of intermediates.

    • Solution: Ensure the use of a non-participating solvent like dichloromethane (DCM) that does not interfere with the formation of the dioxolanium ion.

Question 2: My glycosylation is yielding a mixture of α and β anomers, with a slight excess of the α-product, even with a C2-acetylated donor. What could be the cause?

Answer:

Obtaining a significant amount of the 1,2-cis (α) product when 1,2-trans (β) is expected suggests that the neighboring group participation of the C2-acetyl group is being overridden.

Possible Causes and Solutions:

  • Anomerization: The initially formed β-glycoside might be anomerizing to the more thermodynamically stable α-glycoside under the reaction conditions, especially if a strong Lewis acid is used for an extended period.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed. A shorter reaction time can minimize anomerization.

  • Temperature Effects: Higher reaction temperatures can sometimes favor the formation of the thermodynamic α-product.

    • Solution: Perform the reaction at a lower temperature. For example, running the reaction at -78°C instead of room temperature can significantly improve β-selectivity.

  • "Inverse Glycosylation Procedure": The formation of byproducts can be suppressed by premixing the acceptor and activator before the slow addition of the donor. This can sometimes improve the desired stereochemical outcome.

Question 3: I am trying to achieve α-selectivity with an acetylated donor that lacks a participating group at C2 (e.g., a 2-deoxy sugar). What factors should I consider to optimize the α/β ratio?

Answer:

Achieving high α-selectivity (1,2-cis) with donors lacking a C2-participating group is a well-known challenge in carbohydrate chemistry. The outcome is often a delicate balance of several factors.

Possible Causes and Solutions:

  • Solvent Effects: The choice of solvent plays a crucial role. Ethereal solvents are known to favor the formation of α-glycosides.

    • Solution: Employ solvents such as diethyl ether (Et₂O) or a mixture of DCM and an ethereal solvent. Nitrile solvents like acetonitrile can also promote α-selectivity through the formation of an α-nitrilium ion intermediate.

  • Temperature: Lower temperatures often favor the formation of the kinetic α-product due to the anomeric effect.

    • Solution: Conduct the reaction at low temperatures (e.g., -78°C to -40°C).

  • Promoter System: The choice of promoter can significantly influence the stereochemical outcome.

    • Solution: Experiment with different promoter systems. For thioglycosides, activators like N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid (e.g., TMSOTf or TfOH) are commonly used. The specific Lewis acid and its concentration can be tuned.

  • Remote Participating Groups: Acetyl groups at other positions on the sugar ring (C3, C4, C6) can exert a "remote participation" effect, influencing the stereoselectivity. For instance, in some cases, acetyl groups at the 3- and 4-positions have been shown to be important for high α-selectivity.

    • Solution: Consider the protecting group pattern on the donor. Strategically placed acetyl groups can help direct the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the role of the C2-acetyl group in determining the stereoselectivity of a glycosylation reaction?

A1: The C2-acetyl group acts as a "participating group." Upon activation of the anomeric leaving group, the carbonyl oxygen of the acetyl group can attack the resulting oxocarbenium ion from the α-face. This forms a stable, bicyclic dioxolanium ion intermediate. The glycosyl acceptor can then only attack from the β-face, leading to the exclusive formation of the 1,2-trans (β) glycosidic bond.

Q2: How do "armed" versus "disarmed" glycosyl donors affect the reaction?

A2: This concept relates to the electronic nature of the protecting groups on the glycosyl donor.

  • Armed donors have electron-donating protecting groups (e.g., benzyl ethers), which increase the reactivity of the donor.

  • Disarmed donors have electron-withdrawing protecting groups (e.g., acetyl esters), which decrease the donor's reactivity. Using an acetylated (disarmed) donor generally leads to more controlled and stereoselective reactions, favoring neighboring group participation.

Q3: Can temperature significantly impact the α/β ratio when using acetylated donors?

A3: Yes, temperature is a critical parameter. For reactions with participating groups, lower temperatures generally favor the kinetically controlled 1,2-trans product. For reactions without a C2-participating group, higher temperatures can sometimes lead to an erosion of α-selectivity, favoring the thermodynamically more stable product. In some specific cases, however, higher temperatures have been observed to improve α-selectivity. The effect of temperature can be system-dependent and should be optimized for each specific reaction.

Q4: What are some common side reactions to be aware of when using acetylated donors with trichloroacetimidate leaving groups?

A4: A common side reaction with trichloroacetimidate donors is the formation of an N-glycosyl trichloroacetamide byproduct. This occurs through an intermolecular transfer of the trichloroacetimidate group. To minimize this, a strategy known as the "inverse glycosylation procedure" can be employed, where the donor is added slowly to a pre-mixed solution of the acceptor and the activator.

Data Presentation

Table 1: Effect of Temperature on the α/β Ratio of Glycosylation with Acetylated Azidogalactosyl Donors

Donor Protecting GroupsTemperature (°C)α/β RatioReference
3-O-Acetyl, 4,6-di-O-benzyl-781.5:1
3-O-Acetyl, 4,6-di-O-benzylRoom Temp.exclusive α
4-O-Acetyl, 3,6-di-O-benzyl-781.2:1
4-O-Acetyl, 3,6-di-O-benzylRoom Temp.8:1
6-O-Acetyl, 3,4-di-O-benzyl-781:5
6-O-Acetyl, 3,4-di-O-benzylRoom Temp.1.5:1
3,4-di-O-Acetyl, 6-O-benzyl-781.5:1
3,4-di-O-Acetyl, 6-O-benzylRoom Temp.exclusive α
3,6-di-O-Acetyl, 4-O-benzyl-781:1
3,6-di-O-Acetyl, 4-O-benzylRoom Temp.4:1
4,6-di-O-Acetyl, 3-O-benzyl-781.1:1
4,6-di-O-Acetyl, 3-O-benzylRoom Temp.5:1

Table 2: Effect of Solvent on Stereoselectivity in a Glycosylation Reaction without a C2-Participating Group

Solventα/β RatioReference
Dichloromethane (DCM)1:1.5
Diethyl ether (Et₂O)5.7:1

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation with a Peracetylated Glycosyl Bromide

This protocol is a modification of the original Koenigs-Knorr reaction and is suitable for forming 1,2-trans glycosidic linkages.

  • To a solution of the glycosyl acceptor (1.0 equiv) and a silver salt promoter (e.g., silver(I) oxide, 1.0 equiv) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon), add activated molecular sieves (4 Å).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the peracetylated glycosyl bromide (1.0 equiv) in the same anhydrous solvent to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with a suitable organic solvent (e.g., dichloromethane).

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-glycoside.

Protocol 2: General Procedure for NIS/TMSOTf-Mediated Glycosylation with an Acetylated Thioglycoside Donor

This protocol is widely used for the activation of stable thioglycoside donors.

  • To a flame-dried flask under an inert atmosphere, add the acetylated thioglycoside donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and activated molecular sieves (4 Å).

  • Dissolve the solids in an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to the desired temperature (e.g., -40°C or -78°C).

  • Add N-iodosuccinimide (NIS) (1.2 equiv) to the mixture and stir for 5-10 minutes.

  • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv) dropwise.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through Celite®.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Mandatory Visualizations

Neighboring_Group_Participation Donor C2-Acetylated Glycosyl Donor Activation Activation of Leaving Group Donor->Activation Oxocarbenium Oxocarbenium Ion (transient) Activation->Oxocarbenium NGP Neighboring Group Participation (NGP) Oxocarbenium->NGP C2-Acetyl attacks C1 Dioxolanium Dioxolanium Ion (stable intermediate) NGP->Dioxolanium forms Acceptor_Attack Acceptor Attack (from β-face) Dioxolanium->Acceptor_Attack Beta_Product 1,2-trans (β)-Glycoside Acceptor_Attack->Beta_Product

Caption: Mechanism of Neighboring Group Participation by a C2-Acetyl Group.

Ferrier Rearrangement in Glucal Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ferrier rearrangement in glucal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the Ferrier rearrangement, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my Ferrier rearrangement resulting in a low yield or no reaction?

Answer:

Low or no yield in a Ferrier rearrangement can be attributed to several factors, ranging from the choice of catalyst to the nature of your starting materials.

  • Catalyst Inactivity or Inappropriateness: The choice of Lewis acid is critical. Protic acids can lead to side reactions like competitive addition, resulting in the formation of 2-deoxyglycosides instead of the desired 2,3-unsaturated product.[1][2] Ensure your Lewis acid (e.g., BF₃·OEt₂, InCl₃, FeCl₃, metal triflates) is active and anhydrous.[1][3][4] Some catalysts may require higher temperatures to be effective. For instance, Zn(OTf)₂ may require more elevated temperatures and longer reaction times compared to Cu(OTf)₂.[4]

  • Unreactive Glycal Donor: The structure and protecting groups on the glycal can significantly influence its reactivity. Glycals with electron-withdrawing protecting groups may be less reactive. Additionally, the conformation of the glycal, influenced by its substituents, plays a role. For example, acetylated glucal is often more reactive than acetylated galactal due to anchimeric assistance from the 4-OAc group.[1][2] Unactivated glycals with a free hydroxyl at C-3 can also be used, but this requires specific catalysts like InCl₃.

  • Poor Nucleophile: The nucleophilicity of the alcohol, thiol, or other nucleophile is important. Sterically hindered or electronically poor nucleophiles may react sluggishly.[5]

  • Inappropriate Solvent: The solvent can affect the stability of the intermediate allyloxycarbenium ion and the solubility of the reactants. Dichloromethane (DCM) is a commonly used solvent.[1][3] In some cases, a mixture of solvents, such as diethyl ether and DCM, has been found to give better yields.[1] Perfluorinated solvents have also been shown to improve yields and stereocontrol in some cases.[5]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of starting materials or products. Optimization of the reaction temperature is often necessary.

Question 2: My reaction is producing a mixture of α and β anomers with poor stereoselectivity. How can I improve this?

Answer:

Achieving high stereoselectivity is a common challenge in the Ferrier rearrangement. The α/β ratio is influenced by several factors:

  • Catalyst and Solvent Choice: The nature of the Lewis acid and the solvent can have a profound impact on the stereochemical outcome. For instance, some metal triflates like Tm(OTf)₃ and Gd(OTf)₃ have been reported to give high α-selectivity.[4] The use of perfluorinated solvents has also been shown to enhance stereocontrol, favoring the α-anomer.[5]

  • Protecting Groups: The protecting groups on the glycal can influence the facial selectivity of the nucleophilic attack on the allyloxycarbenium ion intermediate.

  • Nucleophile Structure: The structure of the nucleophile can also affect the stereoselectivity.

  • Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control, leading to different anomeric ratios. The relative stability of the α and β anomers can influence the final product distribution.[1]

To improve stereoselectivity, consider screening different Lewis acids and solvent systems. Temperature can also play a role; running the reaction at a lower temperature may favor the formation of one anomer.

Question 3: I am observing unexpected spots on my TLC plate. What are these byproducts and how can I avoid them?

Answer:

The formation of byproducts is a common issue. Here are some of the likely culprits and how to address them:

  • 2-Deoxyglycosides: As mentioned, the use of protic acids or the presence of water can lead to the formation of 2-deoxyglycosides through an acid-catalyzed electrophilic addition to the double bond.[1][2]

    • Solution: Use a Lewis acid instead of a protic acid and ensure your reaction is conducted under anhydrous conditions.

  • C3-Regioisomers: In some cases, the nucleophile may attack the C3 position of the glycal, leading to the formation of a C3-substituted regioisomer.

    • Solution: The choice of catalyst and reaction conditions can influence the regioselectivity. Careful optimization may be required to favor attack at the anomeric center.

  • Degradation of Starting Material or Product: Glycals and the resulting 2,3-unsaturated glycosides can be sensitive to strongly acidic conditions or high temperatures, leading to decomposition.[6]

    • Solution: Use a milder Lewis acid, lower the reaction temperature, or reduce the reaction time. Monitoring the reaction closely by TLC is crucial to avoid over-running the reaction.

Question 4: How can I effectively monitor the progress of my Ferrier rearrangement?

Answer:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the Ferrier rearrangement.[7]

  • Procedure:

    • Prepare a TLC plate with three lanes: one for your starting glycal (starting material - SM), one for the reaction mixture (RM), and a "co-spot" where both the SM and RM are spotted on top of each other.[8]

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate).

  • Interpretation:

    • As the reaction progresses, you should observe the disappearance of the starting material spot in the RM lane and the appearance of a new spot corresponding to the product.

    • The co-spot helps to confirm if the starting material has been consumed, especially if the Rf values of the starting material and product are close.

    • The appearance of multiple new spots may indicate the formation of byproducts or decomposition.

The frequency of TLC monitoring depends on the expected reaction rate. For a fast reaction, you might check every 5-10 minutes, while for a slower reaction, checking every hour or so may be sufficient.[8]

Quantitative Data Summary

The following tables summarize the effect of different catalysts and solvents on the yield and stereoselectivity of the Ferrier rearrangement.

Table 1: Effect of Lewis Acid Catalysts on the Ferrier Rearrangement

CatalystNucleophileSolventTemperature (°C)TimeYield (%)α:β Ratio
InCl₃MethanolDichloromethaneRoom Temp.--7:1
SnCl₄MethanolDichloromethane-7810 min8386:14
BF₃·O(C₂H₅)₂IsopropanolDichloromethaneRoom Temp.24 h95-
ZnCl₂EthanolTolueneRoom Temp.30-60 min65-9589:11
Cu(OTf)₂L-mentholDichloromethaneRoom Temp.-HighImproved Stereoselectivity
Fe(OTf)₃L-mentholDichloromethaneRoom Temp.-HighImproved Stereoselectivity

Data adapted from various sources.[3][9]

Table 2: Solvent Effects on the Ferrier Rearrangement

SolventCatalystYield (%)α:β Ratio
Dichloromethane (DCM)Resin-H⁺161.5:1
Perfluoro-n-hexane (PFH)Resin-H⁺High>20:1
EthanolResin-H⁺-7:1
TolueneZnCl₂65-9589:11
Diethyl ether/DCM (2:1)FeCl₃Good-

Data adapted from various sources.[1][3][5]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Ferrier Rearrangement:

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. The glycal, nucleophile, and Lewis acid should be of high purity.

  • Reaction Setup: To a solution of the glycal (1.0 eq.) and the nucleophile (1.2-2.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid (0.1-1.5 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in the FAQ section.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a suitable quenching agent. For example, if using a Lewis acid like BF₃·OEt₂, the reaction can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate or triethylamine.

  • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2,3-unsaturated glycoside. The separation of α and β anomers may be possible by careful chromatography.[6]

Visualizations

Ferrier_Troubleshooting_Workflow start Start: Ferrier Rearrangement Experiment problem Problem Encountered? start->problem low_yield Low Yield / No Reaction problem->low_yield Yes poor_selectivity Poor Stereoselectivity problem->poor_selectivity Yes byproducts Unexpected Byproducts on TLC problem->byproducts Yes success Successful Reaction problem->success No check_catalyst Check Catalyst: - Activity - Anhydrous - Appropriate choice (Lewis vs. Protic) low_yield->check_catalyst check_reactants Check Reactants: - Glycal reactivity - Nucleophile strength - Purity low_yield->check_reactants optimize_conditions Optimize Conditions: - Solvent - Temperature - Reaction time low_yield->optimize_conditions screen_catalysts Screen Catalysts & Solvents: - Different Lewis acids - Anhydrous/Perfluorinated solvents poor_selectivity->screen_catalysts vary_temp Vary Temperature: - Lower temperature for kinetic control poor_selectivity->vary_temp identify_byproducts Identify Byproducts: - 2-Deoxyglycosides? - C3-Regioisomers? - Degradation? byproducts->identify_byproducts check_catalyst->problem check_reactants->problem optimize_conditions->problem screen_catalysts->problem vary_temp->problem modify_protocol Modify Protocol: - Use Lewis acid - Anhydrous conditions - Milder conditions identify_byproducts->modify_protocol modify_protocol->problem

Caption: Troubleshooting workflow for the Ferrier rearrangement.

Ferrier_Mechanism cluster_0 Ferrier Rearrangement Mechanism glycal Glycal (starting material) intermediate Allyloxocarbenium Ion (intermediate) glycal->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., BF3.OEt2) products 2,3-Unsaturated Glycosides (α and β anomers) intermediate->products + Nucleophile nucleophile Nucleophile (Nu-H)

Caption: Simplified mechanism of the Ferrier rearrangement.

References

How to prevent unwanted side reactions with Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri-O-acetyl-D-galactal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions when using Tri-O-acetyl-D-galactal?

A1: The primary unwanted side reactions encountered when using Tri-O-acetyl-D-galactal are the Ferrier rearrangement, formation of multiple stereoisomers in addition reactions (such as azidonitration), glycal dimerization or polymerization, and reactions with nucleophilic solvents.[1] Protecting group cleavage or migration under harsh reaction conditions can also be a significant issue.[1]

Q2: How can I minimize the formation of the Ferrier rearrangement product?

A2: The Ferrier rearrangement, which leads to the formation of 2,3-unsaturated glycosides, is a common side reaction.[1] To suppress this, consider the following strategies:

  • Catalyst Choice: Employ milder Lewis acid catalysts or specific catalytic systems known to disfavor the rearrangement.[1][2]

  • Temperature Control: Perform the reaction at lower temperatures to minimize the likelihood of the rearrangement occurring.[1]

  • Solvent Selection: Use a non-nucleophilic solvent to avoid its participation in the reaction.[1]

Q3: In an azidonitration reaction with Tri-O-acetyl-D-galactal, I am getting a mixture of isomers. How can I improve the selectivity?

A3: The azidonitration of Tri-O-acetyl-D-galactal commonly produces a mixture of 2-azido-1-nitrate addition products, including β-galacto, α-galacto, and α-talo isomers, as well as a hydrolyzed N-acetylated product.[3][4][5][6] While achieving perfect selectivity is challenging, you can influence the product distribution by:

  • Controlling Reaction Conditions: Carefully control the reaction temperature and the relative amounts of reactants. Although significant changes in yield and product coloration have been observed with varying conditions, precise control remains empirical.[3]

  • Anomerization: It may be possible to anomerize the crude reaction product using lithium nitrate in acetonitrile to favor the formation of a specific isomer before crystallization.[3]

Q4: My reaction is yielding a significant amount of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?

A4: Glycal dimerization or polymerization is typically caused by strongly acidic conditions.[1] To prevent this:

  • Reduce Glycal Concentration: Lower the initial concentration of the Tri-O-acetyl-D-galactal.

  • Slow Addition: Add the glycal donor to the reaction mixture slowly over time.

  • Use a Milder Promoter: Opt for a less acidic promoter to activate the glycal.[1]

Q5: What is the role of protecting groups in preventing side reactions, and how do I choose the right ones?

A5: Protecting groups are crucial for preventing unwanted reactions at other functional groups within the molecule.[7][8][9] The acetyl groups in Tri-O-acetyl-D-galactal are themselves protecting groups. However, in more complex syntheses, additional protecting groups may be necessary. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its selective removal later in the synthetic sequence (orthogonal strategy).[7][10] For example, the nature of the protecting group at C-4 can influence the stereoselectivity of glycosylation reactions.[11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Deoxyglycoside Product
Potential Cause Troubleshooting Step
Inefficient Glycal Activation Verify the quality and activity of your Lewis acid or promoter. Consider increasing the equivalents or trying a more potent activator.[1]
Poor Nucleophilicity of the Acceptor Increase the concentration of the glycosyl acceptor. You could also consider modifying the protecting groups on the acceptor to enhance its nucleophilicity.[1]
Competing Ferrier Rearrangement Analyze the crude reaction mixture for the presence of 2,3-unsaturated glycosides. If present, adjust reaction conditions (milder catalyst, lower temperature) to disfavor this pathway.[1]
Glycal Decomposition If the reaction mixture darkens or shows multiple spots on TLC, the glycal may be decomposing. Perform the reaction at a lower temperature to minimize decomposition.[1]
Issue 2: Poor Stereoselectivity in Glycosylation Reactions
Potential Cause Troubleshooting Step
Incorrect Lewis Acid The choice of Lewis acid can significantly impact stereoselectivity. For galactosyl donors, TMSOTf tends to favor α-selectivity, while BF₃·Et₂O can lead to β-selectivity.[12]
Solvent Effects The solvent can influence the stability of intermediates and the stereochemical outcome. Experiment with different non-nucleophilic solvents.
Protecting Group Influence The protecting groups on both the donor and acceptor can direct the stereochemical outcome. For instance, a participating group at C-2 of the donor typically leads to 1,2-trans products.[13]

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the outcome of reactions with acetylated glycals.

Table 1: Influence of Catalyst on the Stereoselectivity of O-Glycosylation

Glycal DonorAcceptorCatalystYield (%)α:β Ratio
Tri-O-acetyl-D-galactalCyclohexanolPd(OAc)₂ / 2-di(tert-butyl)phosphinobiphenyl88>1:20
Tri-O-acetyl-D-galactalCyclohexanolPd(OAc)₂ / Trimethyl phosphite795:1
Data adapted from literature on palladium-catalyzed glycosylations. Actual results may vary.[1]

Table 2: Product Distribution in the Azidonitration of Tri-O-acetyl-D-galactal

ProductConfigurationYield (%)
2-azido-1-nitrateβ-galacto53
2-azido-1-nitrateα-galacto22
2-azido-1-nitrateα-talo8
N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine (after hydrolysis)α-galacto10
Data from the reaction with ceric ammonium nitrate and sodium azide in acetonitrile.[3][4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation to Minimize Ferrier Rearrangement
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents: Add Tri-O-acetyl-D-galactal (1.0 eq) and activated 4 Å molecular sieves to the flask. Dissolve the glycal in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or acetonitrile).

  • Acceptor Addition: Add the glycosyl acceptor (1.2 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (start with a lower temperature, e.g., -20 °C, to minimize side reactions).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O, 0.1 - 1.0 eq) to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Work-up: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Azidonitration of Tri-O-acetyl-D-galactal
  • Safety Note: This reaction involves azides, which are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood and behind a safety shield.

  • Reagents: To a solution of Tri-O-acetyl-D-galactal in acetonitrile, add a mixture of ceric ammonium nitrate and sodium azide.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the glycal is consumed.

  • Work-up: Isolate the product mixture as per the literature procedure.[3]

  • Purification and Separation: The resulting mixture of azidonitrate isomers can be separated by silica gel column chromatography.

Visualizations

logical_relationship Troubleshooting Logic for Low Yield cluster_activation Activation Issues cluster_side_products Side Product Formation start Low Yield of Desired Product check_activation Check Glycal Activation (TLC for starting material) start->check_activation check_side_products Analyze for Side Products (TLC, NMR) start->check_side_products inactive_catalyst Inactive Catalyst/Promoter check_activation->inactive_catalyst No reaction insufficient_catalyst Insufficient Catalyst check_activation->insufficient_catalyst Slow/incomplete reaction ferrier Ferrier Rearrangement check_side_products->ferrier dimer Dimerization/Polymerization check_side_products->dimer other Other byproducts check_side_products->other solution_activation Solution: - Use fresh/more potent activator - Increase equivalents inactive_catalyst->solution_activation insufficient_catalyst->solution_activation solution_ferrier Solution: - Milder catalyst - Lower temperature ferrier->solution_ferrier solution_dimer Solution: - Lower glycal concentration - Milder/less promoter dimer->solution_dimer

Caption: Troubleshooting workflow for low product yield.

reaction_pathway Competing Reaction Pathways in Glycosylation start Tri-O-acetyl-D-galactal + Acceptor lewis_acid Lewis Acid (e.g., BF3·OEt2) start->lewis_acid intermediate Oxocarbenium Ion Intermediate lewis_acid->intermediate desired_product Desired Product: 2-Deoxyglycoside intermediate->desired_product Favorable Conditions (e.g., low temp, mild LA) side_product Side Product: Ferrier Rearrangement (2,3-Unsaturated Glycoside) intermediate->side_product Unfavorable Conditions (e.g., high temp, strong LA)

Caption: Glycosylation reaction pathways.

References

Navigating the Challenges of Scaling Up ¹³C Labeled Carbohydrate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ¹³C labeled carbohydrates is a critical tool for tracing metabolic pathways and understanding disease mechanisms. However, transitioning from small-scale laboratory synthesis to larger, gram-scale production presents a unique set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of scaling up these essential compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of ¹³C labeled carbohydrate synthesis, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Overall Yield - Inefficient reaction kinetics at a larger scale.- Poor heat and mass transfer in larger reaction vessels.- Degradation of starting materials or products during prolonged reaction times.- Re-optimize reaction parameters (temperature, pressure, catalyst concentration) for the larger scale.- Utilize specialized reaction vessels with efficient stirring and temperature control.- Consider a continuous flow chemistry setup to minimize reaction time and improve control.
Incomplete ¹³C Labeling - Impurities in the ¹³C labeled starting material.- Isotopic scrambling or dilution from other carbon sources (e.g., solvents, reagents).- Inefficient incorporation of the label during the reaction.- Verify the isotopic purity of the starting material using mass spectrometry or NMR.- Use deuterated or non-carbon-containing solvents where possible.- Re-evaluate the reaction mechanism to identify and mitigate potential sources of carbon exchange.
Difficult Purification - Presence of closely related impurities or stereoisomers.- Co-elution of the product with byproducts during chromatography.- Product instability during purification.- Employ high-performance liquid chromatography (HPLC) with specialized columns for carbohydrate separation.- Optimize the mobile phase and gradient to improve resolution.- Consider alternative purification methods such as recrystallization or enzymatic purification.
High Cost of Synthesis - Expensive ¹³C labeled starting materials.- Use of costly reagents and catalysts.- Low-yielding synthetic routes.- Explore alternative, more cost-effective sources for ¹³C labeled precursors.- Investigate catalyst recycling strategies.- Develop more efficient synthetic pathways with fewer steps and higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of ¹³C labeled carbohydrates?

A1: The main challenges include maintaining high yields and isotopic purity, the high cost of ¹³C labeled starting materials, and difficulties in purification at a larger scale. Heat and mass transfer issues in larger reactors can also lead to inconsistent product quality.

Q2: How does the cost of ¹³C labeled starting materials impact the scalability of the synthesis?

A2: The cost of highly enriched ¹³C precursors, such as D-glucose-¹³C₆, is a significant driver of the overall cost of the final product. While the price per unit mass decreases with larger quantities, the initial investment for gram- or kilogram-scale synthesis can be substantial.

Q3: What are the key differences between chemical and chemoenzymatic synthesis when scaling up?

A3: Chemical synthesis offers versatility but can require harsh reaction conditions and complex protecting group manipulations, which can be challenging to manage at scale. Chemoenzymatic synthesis utilizes enzymes for specific transformations, often under milder conditions, which can lead to higher selectivity and fewer byproducts. However, enzyme stability, activity, and cost can be limiting factors for large-scale production.

Q4: How can I ensure the isotopic integrity of my labeled carbohydrate during scale-up?

A4: To maintain isotopic integrity, it is crucial to use high-purity ¹³C labeled starting materials and minimize any potential for isotopic dilution from other carbon sources in your reaction, such as solvents or reagents. Regular analysis of intermediates and the final product by mass spectrometry or NMR is essential to monitor the isotopic enrichment.

Q5: What purification techniques are most effective for large-scale production of ¹³C labeled carbohydrates?

A5: For gram-scale and larger production, preparative high-performance liquid chromatography (HPLC) is often the method of choice.[1] Specialized column packings, such as those designed for carbohydrate separations, can provide the necessary resolution to isolate the desired product from closely related impurities.[1] Recrystallization can also be a cost-effective method for purification if the product is a solid with suitable solubility properties.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the synthesis of ¹³C labeled carbohydrates at different scales.

Table 1: Comparison of Yield and Purity at Different Synthesis Scales

ScaleStarting Material (D-glucose-¹³C₆)Typical Yield (%)Final Purity (%)Reference
Milligram100 mg60-80>98[2][3]
Gram1 g50-70>98[2][3][4]
Multi-gram>5 g40-60>95[2][3]

Table 2: Estimated Cost of ¹³C Labeled Glucose at Different Quantities

QuantityEstimated Cost per Gram (USD)
100 mg$1,500 - $2,500
1 g$1,000 - $1,800
5 g$800 - $1,500
25 g$600 - $1,200

Note: Costs are estimates and can vary significantly based on the supplier, isotopic purity, and market conditions.

Experimental Protocols

Detailed Methodology for Gram-Scale Synthesis of a ¹³C Labeled Carbohydrate Derivative (Example: ¹³C-Labeled Levoglucosan from ¹³C Glucose)

This protocol is adapted from a published procedure for the gram-scale synthesis of ¹³C-labeled levoglucosan.[2][3]

Materials:

  • D-glucose-¹³C₆ (1.0 g)

  • 2-chloro-1,3-dimethylimidazolinium chloride (DMC)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-glucose-¹³C₆ in anhydrous acetonitrile.

  • Addition of Reagents: Cool the solution in an ice bath and add triethylamine, followed by the slow addition of 2-chloro-1,3-dimethylimidazolinium chloride.

  • Reaction: Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ¹³C-labeled levoglucosan.[2][3]

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualizations

ScaleUp_Workflow cluster_planning Phase 1: Planning & Feasibility cluster_development Phase 2: Process Development cluster_scaleup Phase 3: Scale-Up & Production cluster_final Phase 4: Final Product start Define Scale-Up Goals (Quantity, Purity) cost_analysis Cost Analysis of ¹³C Starting Materials start->cost_analysis route_scouting Synthetic Route Scouting (Chemical vs. Enzymatic) cost_analysis->route_scouting safety_review Safety & Hazard Review route_scouting->safety_review small_scale Small-Scale Test Reactions (mg) safety_review->small_scale optimization Reaction Parameter Optimization small_scale->optimization purification_dev Purification Method Development optimization->purification_dev gram_scale Gram-Scale Synthesis purification_dev->gram_scale in_process_qc In-Process Quality Control gram_scale->in_process_qc large_scale_purification Large-Scale Purification in_process_qc->large_scale_purification final_qc Final Product QC (Purity, Isotopic Enrichment) large_scale_purification->final_qc documentation Documentation & Batch Record final_qc->documentation end Final ¹³C Labeled Carbohydrate documentation->end

References

Technical Support Center: Strategies to Minimize Degradation of Acetylated Glycals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acetylated glycals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for acetylated glycals?

A1: Acetylated glycals are susceptible to several degradation pathways, primarily:

  • Ferrier Rearrangement: An allylic rearrangement that occurs under acidic (both Brønsted and Lewis acids) or thermal conditions, leading to the formation of 2,3-unsaturated glycosides as byproducts.[1]

  • Acyl Migration: An intramolecular transfer of an acetyl group from one hydroxyl position to another, which is often catalyzed by base but can also occur under neutral or slightly acidic conditions.[2] This can lead to a mixture of constitutional isomers, complicating purification and subsequent reactions.

  • Hydrolysis: Under acidic or basic conditions, the acetyl ester groups can be hydrolyzed, leading to partially or fully deacetylated products. The glycal double bond can also be susceptible to hydration under strongly acidic conditions.

Q2: How does pH affect the stability of acetylated glycals?

A2: The pH of the reaction and work-up conditions is a critical factor in the stability of acetylated glycals.

  • Acidic Conditions (pH < 7): Promote the Ferrier rearrangement and hydrolysis of acetyl groups. Strongly acidic conditions can also lead to hydration of the double bond.

  • Neutral to Basic Conditions (pH ≥ 7): Favor acyl migration, where acetyl groups can move to adjacent free hydroxyl groups.[2] Strong basic conditions will lead to rapid deacetylation.

Q3: What is the impact of temperature on the stability of acetylated glycals?

A3: Elevated temperatures can accelerate degradation reactions. Thermal conditions can promote the Ferrier rearrangement and increase the rate of both acyl migration and hydrolysis.[1] Therefore, it is generally advisable to conduct reactions and purifications at lower temperatures whenever possible.

Q4: How can I detect degradation of my acetylated glycal?

A4: Degradation can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The appearance of new spots can indicate the formation of degradation products or isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying degradation products.[3][4] For example, the Ferrier rearrangement results in characteristic shifts of the signals for the protons and carbons near the double bond. Acyl migration leads to changes in the chemical shifts of the acetyl protons and the protons on the carbons to which the acetyl groups are attached.[1][2][3]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.

Troubleshooting Guides

Issue 1: Formation of an Unexpected 2,3-Unsaturated Glycoside
  • Symptom: NMR and MS analysis confirm the presence of a 2,3-unsaturated glycoside instead of or in addition to the desired product.

  • Probable Cause: Ferrier Rearrangement has occurred.[1]

  • Solutions:

StrategyDetails
Catalyst Choice If using a Lewis acid, consider a milder or different Lewis acid. For some reactions, a Brønsted acid might be a viable alternative, though it can also promote the rearrangement.[1]
Temperature Control Run the reaction at a lower temperature. This can significantly slow down the rate of the Ferrier rearrangement.[1]
Solvent Selection The polarity and coordinating ability of the solvent can influence the stability of the intermediates. Experiment with different solvents to find one that disfavors the rearrangement.[1]
Reaction Time Monitor the reaction closely by TLC and stop it as soon as the desired product is formed to prevent further conversion to the rearranged product.[1]
Issue 2: Presence of Multiple Isomers in the Product Mixture
  • Symptom: TLC shows multiple spots with similar polarities, and NMR indicates a mixture of constitutional isomers.

  • Probable Cause: Acyl migration of the acetyl groups.[2]

  • Solutions:

StrategyDetails
pH Control Maintain a slightly acidic pH (around 4-6) during reactions and work-up if possible, as acyl migration is often base-catalyzed.[2]
Temperature Perform the reaction and purification at lower temperatures to minimize the rate of acyl migration.[2]
Protecting Group Strategy If acyl migration is a persistent issue, consider using more sterically hindered acyl protecting groups like benzoyl (Bz) or pivaloyl (Piv), which are less prone to migration.[2]
Work-up Procedure Avoid prolonged exposure to basic conditions during the work-up. For example, use a quick wash with a cold, dilute solution of sodium bicarbonate rather than a prolonged stir.
Issue 3: Incomplete Acetylation
  • Symptom: TLC and NMR show the presence of starting material or partially acetylated products.

  • Probable Cause: Insufficient acetylating agent, catalyst, or reaction time.

  • Solutions:

StrategyDetails
Reagent Stoichiometry Ensure that a sufficient excess of the acetylating agent (e.g., acetic anhydride) and an adequate amount of catalyst (e.g., pyridine or DMAP) are used.
Reaction Time Extend the reaction time and continue to monitor by TLC until all the starting material is consumed.
Reaction Temperature Gently warming the reaction may be necessary for less reactive hydroxyl groups, but be mindful of potential degradation at higher temperatures.

Data Presentation

Table 1: Stability of N-acetylneuraminic acid under various pH and temperature conditions. [5]

pHTemperature (°C)Time (h)Remaining Compound (%)
1.060691.5
2.060694.5
11.060688.1
12.060645.1
3.0-10.0High-Highly Stable

Experimental Protocols

Protocol 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal with Minimized Degradation

This protocol describes a general procedure for the acetylation of D-glucal, focusing on conditions that minimize common side reactions.

Materials:

  • D-Glucal

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., n-hexane/ethyl acetate mixture)

Procedure:

  • Dissolve D-glucal in a mixture of pyridine and DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add acetic anhydride to the solution. The amount should be in slight excess relative to the hydroxyl groups to be acetylated.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding it to a cold, stirred, saturated solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]

Protocol 2: Purification of Acetylated Glycals by Silica Gel Column Chromatography

This protocol provides a general method for the purification of acetylated glycals while minimizing on-column degradation.

Materials:

  • Crude acetylated glycal

  • Silica gel

  • Eluent (e.g., n-hexane/ethyl acetate, determined by TLC analysis)

  • Glass wool or fritted disc column

  • Sand (optional)

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC to achieve good separation of the desired product from impurities.

  • Column Packing:

    • Place a plug of glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in the chosen eluent.[2]

    • Pour the slurry into the column and gently tap to ensure even packing.[2]

    • Allow the solvent to drain to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.[2]

    • Maintain a steady flow rate.

    • Monitor the elution by TLC analysis of the collected fractions.[2]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified acetylated glycal.[2]

Note on Minimizing Degradation during Purification: To minimize the risk of degradation on the silica gel, which can be slightly acidic, the chromatography should be performed as quickly as possible. In some cases, the silica gel can be neutralized by pre-washing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the eluent.

Protocol 3: Long-Term Storage of Acetylated Glycals

Proper storage is crucial to prevent the degradation of acetylated glycals over time.

Procedure:

  • Ensure the acetylated glycal is completely dry and free of residual solvents.

  • Store the compound in a tightly sealed vial.

  • For enhanced stability, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to remove air and moisture.

  • Store the vial in a freezer at -20 °C or below.

  • Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture on the compound.

Visualizations

degradation_pathways acetylated_glycal Acetylated Glycal acidic_conditions Acidic Conditions (H+ or Lewis Acid) acetylated_glycal->acidic_conditions basic_conditions Basic/Neutral Conditions acetylated_glycal->basic_conditions thermal_conditions Thermal Conditions acetylated_glycal->thermal_conditions ferrier_product Ferrier Rearrangement Product (2,3-Unsaturated Glycoside) acidic_conditions->ferrier_product Promotes hydrolysis_product Hydrolysis Products (Deacetylated Glycals) acidic_conditions->hydrolysis_product Promotes acyl_migration_product Acyl Migration Product (Isomers) basic_conditions->acyl_migration_product Promotes basic_conditions->hydrolysis_product Promotes thermal_conditions->ferrier_product Promotes

Caption: Key degradation pathways of acetylated glycals.

troubleshooting_workflow start Experiment with Acetylated Glycal tlc_analysis Analyze by TLC/NMR start->tlc_analysis single_spot Single Pure Product? tlc_analysis->single_spot unexpected_product Unexpected Product(s)? single_spot->unexpected_product No end Successful Outcome single_spot->end Yes troubleshoot Troubleshoot Degradation unexpected_product->troubleshoot ferrier Ferrier Rearrangement? troubleshoot->ferrier acyl_migration Acyl Migration? ferrier->acyl_migration No adjust_conditions Adjust Reaction Conditions (Catalyst, Temp, Time) ferrier->adjust_conditions Yes incomplete_reaction Incomplete Reaction? acyl_migration->incomplete_reaction No adjust_ph Adjust pH and Temperature acyl_migration->adjust_ph Yes adjust_reagents Adjust Reagent Stoichiometry/ Reaction Time incomplete_reaction->adjust_reagents Yes adjust_conditions->start adjust_ph->start adjust_reagents->start ferrier_mechanism cluster_0 Ferrier Rearrangement glycal 3-O-Acetyl-Glycal C1=C2 intermediate Allyloxocarbenium Ion Resonance Stabilized glycal->intermediate Lewis Acid - AcO⁻ product 2,3-Unsaturated Glycoside C2=C3 intermediate->product + Nucleophile (NuH)

References

Technical Support Center: Enhancing Glycosylation Reaction Efficiency in Microreactors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing glycosylation reactions in microfluidic systems. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the efficiency and stereoselectivity of your glycosylation reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Suboptimal Temperature The reaction temperature significantly impacts the rate and selectivity of glycosylation. Systematically screen a range of temperatures to find the optimum for your specific donor and acceptor pair. For some reactions, cryogenic temperatures (e.g., -63 °C) may be necessary to stabilize reactive intermediates and improve selectivity.[1][2]
Incorrect Residence Time The time reactants spend in the microreactor is critical. If the residence time is too short, the reaction may not go to completion. Conversely, if it's too long, side reactions or product degradation can occur. Optimize the flow rate to find the ideal residence time. For example, increasing flow rates from 0.5 mL/min to 1.0 mL/min has been shown to improve yield in certain systems by reducing byproduct formation.[1]
Poor Mixing Inefficient mixing of the glycosyl donor, acceptor, and activator can lead to low conversion. Ensure your microreactor design promotes rapid and thorough mixing. Some microreactors are designed with specific mixing and reaction zones to address this.[3]
Low Reactivity of Acceptor The nucleophilicity of the glycosyl acceptor plays a crucial role. If you observe low yields with a particular acceptor, it may be due to its lower reactivity. Consider using a more nucleophilic acceptor if your experimental design allows.[1]
Activator Issues The choice and concentration of the activator (e.g., TMSOTf) are critical. Ensure the activator is fresh and used at the optimal concentration.

Issue 2: Poor Stereoselectivity

Potential Cause Troubleshooting Step
Reaction Temperature Temperature is a key factor in controlling the stereochemical outcome of glycosylation reactions. Fine-tuning the temperature can favor the formation of the desired anomer.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stereoselectivity. Experiment with different solvents to find the one that gives the best results for your reaction.
Choice of Glycosyl Donor The protecting groups on the glycosyl donor can direct the stereochemical outcome through neighboring group participation. Select a donor with appropriate protecting groups to favor the desired stereoisomer.

Issue 3: Reactor Clogging

Potential Cause Troubleshooting Step
Precipitation of Reagents or Products The solubility of your starting materials, intermediates, or products may be limited in the reaction solvent at the operating temperature. Ensure all components remain in solution throughout the reaction. You may need to adjust concentrations or choose a different solvent system.
Byproduct Formation Insoluble byproducts can form and block the microchannels. Analyze the composition of the clog to identify the byproduct and adjust reaction conditions to minimize its formation.
Incompatibility of Reagents Ensure that the reagents are compatible and do not form precipitates upon mixing.

Issue 4: Formation of Side Products (e.g., Orthoesters)

Potential Cause Troubleshooting Step
Reaction Conditions The formation of side products like orthoesters is often temperature-dependent. For instance, orthoester formation is frequently observed at lower temperatures in glycosylations involving a C2-O-acetate.
Activator Stoichiometry The amount of activator can influence the reaction pathway. Optimize the stoichiometry of the activator to minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microreactors for glycosylation reactions?

A1: Microreactors offer several advantages over traditional batch methods for glycosylation reactions, including:

  • Precise Control: They allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry.

  • Rapid Optimization: A wide range of reaction conditions can be screened quickly, using only small amounts of valuable starting materials.[3]

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which can lead to cleaner reactions and fewer side products.[3]

  • Improved Safety: The small reaction volumes enhance safety, especially when dealing with highly reactive or hazardous reagents.[3]

  • Scalability: Optimized conditions in a microreactor can often be scaled up by "numbering up" (using multiple reactors in parallel) or "sizing up" (increasing the channel dimensions).[4]

Q2: How do I choose the right microreactor for my glycosylation reaction?

A2: The choice of microreactor depends on several factors, including the specific reaction chemistry, the required temperature range, and the scale of the reaction. Silicon microreactors are commonly used and can be designed with multiple inlets for mixing the donor, acceptor, and activator.[3] For reactions requiring very low temperatures, a cryogenic flow reactor may be necessary.[1][2]

Q3: Can I use different types of glycosyl donors in a microreactor?

A3: Yes, various types of glycosyl donors have been successfully used in microreactors, including trichloroacetimidates, thioglycosides, and glycosyl phosphates.[5][6][7] The optimal choice of donor will depend on the specific requirements of your synthesis.

Q4: How can I monitor the progress of my glycosylation reaction in a microreactor?

A4: Microreactors can be coupled with in-line analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for real-time reaction monitoring.[1][3] This allows for rapid analysis of reaction outcomes and facilitates efficient optimization.

Q5: Is it possible to perform multi-step glycosylation reactions in a continuous flow setup?

A5: Yes, multi-step syntheses, such as the preparation of a trisaccharide, can be achieved by connecting multiple microreactors in series.[5][7] This approach allows for the sequential addition of reagents and the formation of complex oligosaccharides in a continuous process.

Data Presentation

Table 1: Influence of Flow Rate on Yield in a TsCl-mediated Glycosylation

EntryFlow Rate (Solution 1 & 2)Flow Rate (Solution 3, 4, & 5)Yield
10.1 mL/min0.2 mL/minTrace
20.5 mL/min1.0 mL/minIncreased
31.0 mL/min1.0 mL/minFurther Increased

Data synthesized from an example of optimizing a TsCl-mediated deoxy sugar construction.[1]

Table 2: Effect of Temperature and Reaction Time on Mannosylation Yield

TemperatureReaction TimeProduct YieldOrthoester Formation
LowShortLowHigh
LowLongIncreasesDecreases over time
OptimalVariesMaximumMinimal

Qualitative summary based on the mannosylation of diisopropylidene galactose with mannosyl trichloroacetimidate.

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Glycosylation Reaction in a Microreactor

  • Reagent Preparation: Prepare stock solutions of the glycosyl donor, glycosyl acceptor, and activator in an anhydrous solvent (e.g., dichloromethane). Include an internal standard in the quenching solution for accurate analysis by HPLC.

  • System Setup:

    • Use a microreactor with multiple inlets for the separate introduction of reactants.

    • Connect syringe pumps to each inlet to control the flow rates precisely.

    • Immerse the microreactor in a cooling bath to maintain the desired reaction temperature.

    • Connect the outlet of the microreactor to a collection vial containing a quenching solution (e.g., triethylamine).

  • Reaction Execution:

    • Pump the reactant solutions into the microreactor at the desired flow rates. The ratio of the flow rates will determine the stoichiometry of the reaction.

    • Vary the flow rates to screen different residence times.

    • Vary the temperature of the cooling bath to screen different reaction temperatures.

  • Quenching and Analysis:

    • Collect the reaction mixture in the quenching solution.

    • Analyze the quenched reaction mixture by HPLC or LC-MS to determine the yield of the desired product and the formation of any side products.

  • Optimization: Based on the analytical results, systematically adjust the temperature, residence time, and stoichiometry to maximize the yield and selectivity of the reaction.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microreactor System cluster_analysis Analysis donor Glycosyl Donor pumps Syringe Pumps acceptor Glycosyl Acceptor activator Activator microreactor Microreactor (Temperature Controlled) pumps->microreactor Controlled Flow quench Quenching microreactor->quench hplc HPLC/MS Analysis quench->hplc optimization Data Analysis & Optimization hplc->optimization

Caption: Experimental workflow for optimizing glycosylation reactions in a microreactor.

troubleshooting_logic start Low Yield? temp Optimize Temperature start->temp Yes clogging Reactor Clogging? start->clogging No res_time Optimize Residence Time (Flow Rate) temp->res_time mixing Check Reactor Mixing res_time->mixing success Improved Yield mixing->success solubility Check Reagent/Product Solubility clogging->solubility Yes side_products Side Product Formation? clogging->side_products No solubility->success adjust_conditions Adjust T & Stoichiometry to Minimize Byproducts side_products->adjust_conditions Yes side_products->success No adjust_conditions->success

Caption: Troubleshooting logic for common issues in microreactor glycosylation.

References

Validation & Comparative

A Comparative Guide to Tri-O-acetyl-D-galactal-13C and its Unlabeled Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbohydrate chemistry and drug development, Tri-O-acetyl-D-galactal stands as a versatile and pivotal building block. Its utility is further enhanced through isotopic labeling, specifically with Carbon-13 (¹³C), opening new avenues for in-depth biochemical and metabolic investigations. This guide provides an objective comparison of Tri-O-acetyl-D-galactal-¹³C with its unlabeled counterpart, offering insights into their respective properties and applications, supported by experimental data and methodologies.

Introduction to Tri-O-acetyl-D-galactal

Tri-O-acetyl-D-galactal is a protected form of D-galactal, a glycal—a class of unsaturated carbohydrates. The acetyl protecting groups at the C3, C4, and C6 positions enhance its stability and solubility in organic solvents, making it an excellent glycosyl donor in various chemical reactions. It is widely employed in the synthesis of a diverse range of glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids, which are crucial in numerous biological processes.

Physicochemical and Spectroscopic Data of Unlabeled Tri-O-acetyl-D-galactal

The unlabeled analogue of Tri-O-acetyl-D-galactal has been extensively characterized. Below is a summary of its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₂H₁₆O₇
Molecular Weight 272.25 g/mol
Appearance White to off-white solid
Melting Point 28 - 30 °C
Boiling Point 138-140 °C at 760 mmHg
¹H NMR (CDCl₃, δ) 6.47 (dd, 1H, H-1), 5.56 (d, 1H, H-4), 5.43 (t, 1H, H-3), 4.73 (m, 1H, H-2), 4.32 (m, 1H, H-5), 4.15 (m, 2H, H-6a, H-6b), 2.18, 2.07, 2.02 (3s, 9H, 3 x OAc)
¹³C NMR (CDCl₃, δ) 170.6, 170.4, 169.6 (C=O), 145.3 (C-1), 99.4 (C-2), 74.2 (C-5), 67.8 (C-3), 67.2 (C-4), 61.7 (C-6), 20.9, 20.8, 20.7 (CH₃)

Comparison with Tri-O-acetyl-D-galactal-¹³C

While specific experimental data for Tri-O-acetyl-D-galactal-¹³C is not as widely published as for its unlabeled form, its properties and applications can be inferred from the well-established principles of isotopic labeling.

Synthesis: The synthesis of Tri-O-acetyl-D-galactal-¹³C would parallel that of the unlabeled compound, with the crucial difference being the starting material. A common route would involve using ¹³C-labeled D-galactose.

Physicochemical Properties: The introduction of ¹³C isotopes results in a marginal increase in molecular weight. For a uniformly labeled Tri-O-acetyl-D-galactal (all 12 carbons as ¹³C), the molecular weight would be approximately 284.25 g/mol . Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly from the unlabeled analogue.

Spectroscopic Properties: The most significant difference lies in the Nuclear Magnetic Resonance (NMR) spectra. In ¹³C NMR, the signals corresponding to the labeled carbon atoms will be significantly enhanced. Furthermore, ¹³C-¹³C spin-spin coupling will be observable, providing valuable information for structural elucidation and for tracing metabolic pathways. In ¹H NMR, the protons attached to ¹³C atoms will exhibit splitting due to ¹H-¹³C coupling.

The following table summarizes the key comparative aspects:

FeatureUnlabeled Tri-O-acetyl-D-galactalTri-O-acetyl-D-galactal-¹³C
Molecular Weight 272.25 g/mol Increased depending on the number of ¹³C atoms (e.g., ~284.25 g/mol for uniform labeling)
NMR Spectroscopy Standard ¹H and ¹³C NMR spectra.Enhanced ¹³C signals, observable ¹³C-¹³C coupling, and ¹H-¹³C coupling in ¹H NMR.
Mass Spectrometry Standard mass spectrum.Mass shift corresponding to the number of ¹³C atoms, allowing for easy differentiation from the unlabeled compound.
Applications Primarily as a glycosyl donor in chemical synthesis.Tracer in metabolic studies, mechanistic studies of enzymatic reactions, and as an internal standard in quantitative mass spectrometry.
Cost Relatively low.Significantly higher due to the cost of the ¹³C-labeled starting materials.

Experimental Protocols

General Synthesis of Tri-O-acetyl-D-galactal

A common method for the synthesis of Tri-O-acetyl-D-galactal involves the acetylation of D-galactal.

Materials:

  • D-Galactal

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-galactal in a mixture of pyridine and DCM at 0 °C.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Tri-O-acetyl-D-galactal.

Conceptual Synthesis of Tri-O-acetyl-D-galactal-¹³C

The synthesis of the ¹³C-labeled analogue would follow a similar protocol, starting with ¹³C-labeled D-galactose to first synthesize ¹³C-D-galactal.

Synthesis_Workflow cluster_unlabeled Unlabeled Synthesis cluster_labeled ¹³C-Labeled Synthesis D_Galactose D-Galactose D_Galactal D-Galactal D_Galactose->D_Galactal Glycal formation Unlabeled_Product Tri-O-acetyl-D-galactal D_Galactal->Unlabeled_Product Acetylation C13_D_Galactose ¹³C-D-Galactose C13_D_Galactal ¹³C-D-Galactal C13_D_Galactose->C13_D_Galactal Glycal formation Labeled_Product Tri-O-acetyl-D-galactal-¹³C C13_D_Galactal->Labeled_Product Acetylation

Caption: Synthetic workflow for unlabeled and ¹³C-labeled Tri-O-acetyl-D-galactal.

Applications in Research and Drug Development

The primary advantage of using Tri-O-acetyl-D-galactal-¹³C lies in its utility as a tracer in biological systems.

Metabolic Flux Analysis: In drug development, understanding how a potential drug affects cellular metabolism is crucial. By introducing ¹³C-labeled Tri-O-acetyl-D-galactal (or its downstream metabolites) to cells, researchers can trace the metabolic fate of the galactosyl moiety using techniques like mass spectrometry and NMR. This allows for the quantification of metabolic fluxes through various pathways, providing insights into the drug's mechanism of action and potential off-target effects.

Metabolic_Pathway C13_Galactal Tri-O-acetyl-D-galactal-¹³C Cell Cellular Uptake C13_Galactal->Cell Glycoconjugates ¹³C-Labeled Glycoconjugates (Glycoproteins, Glycolipids) Cell->Glycoconjugates Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis, Pentose Phosphate Pathway) Cell->Metabolic_Pathways Analysis Analysis (MS, NMR) Glycoconjugates->Analysis Metabolic_Pathways->Analysis

Caption: Application of ¹³C-labeled galactal in metabolic studies.

Mechanistic Studies: The ¹³C label can be used to probe the mechanisms of glycosyltransferases, the enzymes responsible for synthesizing glycosidic bonds. By using ¹³C-labeled substrates, researchers can monitor the enzymatic reaction in real-time using NMR, providing detailed information about reaction intermediates and kinetics.

Quantitative Analysis: In pharmacokinetic studies, ¹³C-labeled analogues of drugs or their metabolites serve as ideal internal standards for quantitative mass spectrometry. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute in chromatography and have similar ionization efficiencies, leading to more accurate quantification.

Conclusion

Tri-O-acetyl-D-galactal is a cornerstone in synthetic carbohydrate chemistry. The availability of its ¹³C-labeled analogue, while more costly, provides an invaluable tool for researchers and drug development professionals. The ability to trace the metabolic fate of the galactosyl unit, probe enzymatic mechanisms, and perform accurate quantitative analysis offers a significant advantage in understanding complex biological systems and accelerating the development of new therapeutics. While direct comparative experimental data between the labeled and unlabeled forms is sparse in the literature, the principles of isotopic labeling clearly delineate their distinct and complementary roles in scientific research.

Comparative study of different glycosyl donors for oligosaccharide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligosaccharides is a cornerstone of modern glycobiology and drug discovery. The strategic selection of a glycosyl donor is paramount to the success of these intricate syntheses, directly influencing reaction efficiency, stereochemical outcome, and the overall feasibility of accessing complex glycan structures. This guide provides an objective comparison of the most prevalent classes of glycosyl donors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Overview of Common Glycosyl Donors

The choice of a glycosyl donor is dictated by a multitude of factors including the desired stereochemistry of the glycosidic linkage, the reactivity of the glycosyl acceptor, and the overall synthetic strategy, such as the need for orthogonal activation. The most widely employed glycosyl donors include thioglycosides, glycosyl trichloroacetimidates, n-pentenyl glycosides, glycosyl halides, and glycosyl phosphates. Each class possesses a unique profile of reactivity, stability, and activation methods.

Table 1: General Characteristics of Common Glycosyl Donors

Glycosyl Donor ClassLeaving GroupCommon Promoters/ActivatorsKey AdvantagesKey Disadvantages
Thioglycosides -SR (e.g., -SPh, -SEt)NIS/TfOH, DMTST, BSP/Tf₂OHigh stability, tunable reactivity ("armed/disarmed"), suitable for block synthesis and orthogonal strategies.Activation can require stoichiometric and sometimes harsh reagents.
Glycosyl Trichloroacetimidates -OC(=NH)CCl₃TMSOTf, BF₃·OEt₂ (catalytic)High reactivity, mild activation conditions.Moisture sensitive, can be less stable than thioglycosides.
n-Pentenyl Glycosides -O(CH₂)₃CH=CH₂NIS/TfOH, IDCP, BDSB/AgOTfStable to many conditions, useful in orthogonal strategies.Activation can be sluggish for less reactive donors.
Glycosyl Halides -Br, -Cl, -F, -ISilver salts (e.g., AgOTf, Ag₂CO₃), Mercury saltsHistorically significant, fluorides offer high stability.Bromides and iodides can be unstable, requires stoichiometric heavy metal salts.
Glycosyl Phosphates -OPO(OR)₂TMSOTf (stoichiometric or catalytic)High reactivity, versatile for various linkages, can be used in orthogonal strategies.Can be less stable than thioglycosides, may require specific preparation methods.

Performance Comparison

The efficiency and stereoselectivity of a glycosylation reaction are critical metrics for evaluating a glycosyl donor's performance. The following table summarizes representative data from the literature to provide a comparative perspective. It is important to note that direct comparisons can be challenging due to the variability in substrates and reaction conditions.

Table 2: Comparative Performance Data of Glycosyl Donors

Donor TypeAcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
Thioglycoside (disarmed)Primary OHNIS/BF₃·OEt₂CH₂Cl₂-305811a as only disaccharide[1]
Thioglycoside (armed)Primary OHNIS/BF₃·OEt₂CH₂Cl₂-30662:1 (11b:12)[1]
Trichloroacetimidate (disarmed)Primary OHTMSOTf (cat.)CH₂Cl₂-78891:5[1]
Trichloroacetimidate (armed)Primary OHTMSOTf (cat.)CH₂Cl₂-78852:1[1]
n-Pentenyl Glycoside (armed)Primary OHNIS/TBDMSOTf (cat.)CH₂Cl₂-25372:1[1]
Glycosyl Bromide(-)-mentholSilver SilicateCH₂Cl₂N/A811:18[2]
Glycosyl PhosphateSecondary OHTMSOTfCH₂Cl₂-80 to 0Highβ-selective[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of oligosaccharides. The following are representative procedures for the activation and coupling of major glycosyl donor classes.

This protocol describes a general procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[4]

Materials:

  • Fully protected thioglycoside donor

  • Glycosyl acceptor

  • Dry Dichloromethane (CH₂Cl₂)

  • N-iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Activated molecular sieves (4Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the thioglycoside donor (1.2 equiv.), and activated 4Å molecular sieves.

  • Add dry CH₂Cl₂ to achieve a concentration of 0.05-0.1 M.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add NIS (1.5 equiv.) to the suspension.

  • Add a stock solution of TfOH in CH₂Cl₂ (e.g., 0.1 equiv.) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

This protocol outlines a general method for the activation of a glycosyl trichloroacetimidate donor using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

Materials:

  • Fully protected glycosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Dry Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Activated molecular sieves (4Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the trichloroacetimidate donor (1.2 equiv.), and activated 4Å molecular sieves.

  • Add dry CH₂Cl₂ to achieve a concentration of 0.05-0.1 M.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add a stock solution of TMSOTf in CH₂Cl₂ (e.g., 0.1 equiv.) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with CH₂Cl₂.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

This protocol describes a method for the activation of n-pentenyl glycosides using bromodiethylsulfonium bromopentachloroantimonate (BDSB) and silver trifluoromethanesulfonate (AgOTf).[6]

Materials:

  • n-Pentenyl glycoside donor

  • Glycosyl acceptor

  • Dry Dichloromethane (CH₂Cl₂)

  • Bromodiethylsulfonium bromopentachloroantimonate (BDSB)

  • Silver trifluoromethanesulfonate (AgOTf)

  • (-)-β-pinene

  • Activated molecular sieves (4Å)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the n-pentenyl glycoside donor (1.0 equiv.) and activated 4Å molecular sieves in dry CH₂Cl₂.

  • Add BDSB (1.1 equiv.) and stir the mixture.

  • After complete consumption of the donor (monitored by TLC), add (-)-β-pinene (5.0 equiv.) and stir for 5 minutes.

  • Add the glycosyl acceptor (1.0 equiv.) followed by AgOTf (2.0 equiv.).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and work up as described in the previous protocols.

  • Purify the crude product by silica gel column chromatography.

This protocol provides a general outline for the classic Koenigs-Knorr reaction using a glycosyl bromide and a silver salt promoter.[7]

Materials:

  • Glycosyl bromide donor

  • Glycosyl acceptor

  • Dry solvent (e.g., Dichloromethane, Toluene)

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

  • Activated molecular sieves (4Å)

Procedure:

  • To a flame-dried flask protected from light, add the glycosyl acceptor (1.0 equiv.), the silver salt (e.g., Ag₂CO₃, 2.0 equiv.), and activated 4Å molecular sieves.

  • Add the dry solvent and stir the suspension at room temperature.

  • Add a solution of the glycosyl bromide donor (1.2 equiv.) in the dry solvent dropwise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

This protocol details a general procedure for the activation of a glycosyl phosphate donor with TMSOTf.[3]

Materials:

  • Fully protected glycosyl phosphate donor

  • Glycosyl acceptor

  • Dry Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Activated molecular sieves (4Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the glycosyl phosphate donor (1.5 equiv.), and activated 4Å molecular sieves.

  • Add dry CH₂Cl₂ to achieve a concentration of 0.05-0.1 M.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add TMSOTf (1.0-4.5 equiv.) to the mixture.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Follow the workup and purification steps as described in the previous protocols.

Visualizing the Process

To further clarify the experimental and decision-making processes, the following diagrams have been generated.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Donor Glycosyl Donor Mixing Combine Donor, Acceptor, Sieves in Solvent Donor->Mixing Acceptor Glycosyl Acceptor Acceptor->Mixing Sieves Activate Molecular Sieves Sieves->Mixing Solvent Dry Solvent Solvent->Mixing Cooling Cool to Reaction Temperature Mixing->Cooling Activation Add Promoter/ Activator Cooling->Activation Monitoring Monitor by TLC Activation->Monitoring Quench Quench Reaction Monitoring->Quench Filter Filter Quench->Filter Extract Aqueous Wash/ Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Oligosaccharide Purify->Product

Caption: General experimental workflow for a chemical glycosylation reaction.

Donor_Selection Start Desired Oligosaccharide Synthesis Stereochem Desired Stereochemistry? Start->Stereochem Reactivity Acceptor Reactivity? Stereochem->Reactivity 1,2-trans (Neighboring Group) Stereochem->Reactivity 1,2-cis (Non-participating Group) Strategy Synthetic Strategy? Reactivity->Strategy High Reactivity->Strategy Low Donor1 Thioglycosides Strategy->Donor1 Orthogonal/ Block Synthesis Donor2 Trichloroacetimidates Strategy->Donor2 High Reactivity Needed Donor3 n-Pentenyl Glycosides Strategy->Donor3 Orthogonal Strategy Donor4 Glycosyl Halides Strategy->Donor4 Classical Methods Donor5 Glycosyl Phosphates Strategy->Donor5 High Reactivity/ Orthogonal

Caption: Decision-making guide for selecting a suitable glycosyl donor.

References

A Researcher's Guide to Glycosylation: A Comparative Analysis of Chemical, Enzymatic, and Chemoenzymatic Methods for Complex Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex carbohydrates is a critical yet challenging endeavor. The intricate structures of these biomolecules, which play pivotal roles in numerous biological processes, demand precise and efficient glycosylation strategies. This guide provides an objective comparison of the three primary approaches to glycosylation—chemical, enzymatic, and chemoenzymatic—supported by experimental data and detailed methodologies to inform the selection of the most suitable method for your research needs.

The construction of glycosidic bonds, the fundamental linkage in carbohydrates, can be achieved through various methods, each with its own set of advantages and limitations. Chemical synthesis offers versatility but is often plagued by challenges in achieving stereoselectivity and requires extensive use of protecting groups. Enzymatic synthesis, leveraging the high specificity of glycosyltransferases, provides exceptional control over stereochemistry and regioselectivity but can be limited by enzyme availability and substrate scope. Chemoenzymatic synthesis emerges as a powerful hybrid approach, combining the flexibility of chemical methods with the precision of enzymatic catalysis.

Quantitative Comparison of Glycosylation Methods

The choice of a glycosylation strategy often depends on a balance of factors including yield, purity, reaction time, and scalability. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these methods. It is important to note that direct comparisons can be challenging due to the variability in target molecules, reaction conditions, and optimization levels reported in the literature.

Method Target Molecule Yield (%) Purity/Stereoselectivity Reaction Time Scalability Key Considerations
Chemical Synthesis
Koenigs-Knorr ReactionCyclohexyl-β-d-glycopyranosides50-60% (overall)[1]High β-selectivity[1]Several hours[2]Gram to multiton scale[3]Requires stoichiometric heavy metal promoters, protecting group manipulation.[1][4]
Solid-Phase Oligosaccharide Synthesis (SPOS)PGN Octasaccharide19% (overall, 10 steps)[5]HighAutomated, rapid cycles[5][6]Milligram to gram scaleExcess reagents required, potential for lower yields with complex structures.[6]
One-Pot GlycosylationGlobo-H Hexasaccharide24% (cumulative)[7]HighReduced overall time[7]Potentially scalableRequires careful planning of donor reactivity.[7]
Enzymatic Synthesis
Glycosyltransferase-catalyzedGal-LDN moietyEfficient conversion (quantitative data not specified)[8]Complete regio- and stereospecificity[3]Typically hoursMilligram to gram scale, enzyme cost can be a factor.[3]High specificity, no protecting groups needed, product inhibition can occur.[3][9]
Chemoenzymatic Synthesis
Endoglycosidase-catalyzed TransglycosylationHIV-1 gp120 fragment glycopeptideExcellent yield (quantitative data not specified)[10]HighNot specifiedPotentially scalableConvergent approach, requires initial synthesis of a glycosylated acceptor.[10]
Stepwise Enzymatic ElongationMUC1 GlycopeptidesNot specifiedHighMulti-step processScalableCombines solid-phase peptide synthesis with enzymatic glycan extension.[11]

Experimental Protocols

Chemical Glycosylation: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds. It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a silver or mercury salt.[4]

General Procedure:

  • Preparation of the Glycosyl Halide: The hydroxyl group at the anomeric center of a protected monosaccharide is replaced with a halogen (commonly bromine or chlorine). For example, acetobromoglucose can be prepared by treating glucose pentaacetate with HBr.[12]

  • Glycosylation Reaction:

    • Dissolve the glycosyl donor and the glycosyl acceptor in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).[2]

    • Add the promoter, such as silver(I) oxide or silver carbonate, to the reaction mixture.[2]

    • Stir the mixture at room temperature or a lower temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the insoluble silver salts.[2]

    • The filtrate is then concentrated, and the desired glycoside is purified using standard chromatographic techniques, such as silica gel chromatography.[2]

  • Deprotection: The protecting groups on the carbohydrate are removed in subsequent steps to yield the final product.

Mechanism: The reaction proceeds through the formation of an oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position. A participating group (e.g., an acetyl group) at C-2 typically leads to the formation of a 1,2-trans-glycoside due to anchimeric assistance.[4][12]

Enzymatic Glycosylation using Glycosyltransferases

Enzymatic glycosylation utilizes the high specificity of glycosyltransferases to catalyze the formation of glycosidic bonds with complete regio- and stereocontrol.[3]

General Procedure:

  • Reaction Setup:

    • In a suitable buffer solution (optimized for the specific enzyme's activity), combine the glycosyl acceptor, the sugar nucleotide donor (e.g., UDP-Gal, CMP-Neu5Ac), and the glycosyltransferase.[9]

    • Metal ions, such as Mn²⁺, are often required as cofactors for enzyme activity.[9]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a period ranging from a few hours to overnight.

  • Reaction Termination and Monitoring: The reaction can be terminated by heating or by adding a quenching agent. The formation of the product can be monitored by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Product Purification: The glycosylated product is purified from the reaction mixture, often using chromatographic methods like size-exclusion or affinity chromatography.

Key Consideration: A common issue is product inhibition by the released nucleotide diphosphate (e.g., UDP). This can be overcome by adding an alkaline phosphatase to the reaction mixture to degrade the inhibitory byproduct.[9]

Chemoenzymatic Synthesis: Endoglycosidase-Catalyzed Transglycosylation

This powerful chemoenzymatic approach allows for the transfer of an entire oligosaccharide in a single step to a polypeptide or another glycan.[10]

General Procedure:

  • Preparation of the Acceptor: A polypeptide or glycopeptide containing a single N-acetylglucosamine (GlcNAc) residue at the desired glycosylation site is chemically synthesized, often using solid-phase peptide synthesis (SPPS).[10]

  • Preparation of the Donor: The oligosaccharide to be transferred is activated, commonly as a glycan oxazoline.[10]

  • Enzymatic Transglycosylation:

    • The GlcNAc-containing acceptor and the glycan oxazoline donor are dissolved in a suitable buffer.

    • An endoglycosidase or a mutant version with enhanced transglycosylation activity (a glycosynthase) is added to catalyze the transfer of the oligosaccharide from the oxazoline to the GlcNAc acceptor.[10]

  • Purification: The resulting homogeneous glycoprotein is purified using chromatographic techniques.

Visualizing Glycosylation Strategies

The following diagrams, generated using the DOT language, illustrate the workflows and logical comparisons of the different glycosylation methods.

Chemical_Glycosylation_Workflow cluster_protection Protecting Group Manipulation cluster_glycosylation Glycosylation cluster_final_steps Final Product Generation start Monosaccharide protect Protection of -OH groups start->protect deprotect_anomeric Selective deprotection of anomeric -OH protect->deprotect_anomeric activate Activation of anomeric center (e.g., to glycosyl halide) deprotect_anomeric->activate couple Coupling with acceptor activate->couple deprotect_all Global Deprotection couple->deprotect_all purify Purification deprotect_all->purify end Final Oligosaccharide purify->end

Caption: Workflow for a typical chemical glycosylation synthesis.

Enzymatic_Glycosylation_Workflow start Acceptor Substrate reaction Enzymatic Reaction (in buffer, with cofactors) start->reaction donor Sugar Nucleotide Donor (e.g., UDP-Gal) donor->reaction enzyme Glycosyltransferase enzyme->reaction purification Purification reaction->purification end Glycosylated Product purification->end

Caption: Simplified workflow for enzymatic glycosylation.

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation peptide_synthesis Solid-Phase Peptide Synthesis of GlcNAc-Peptide transglycosylation Endoglycosidase-catalyzed Transglycosylation peptide_synthesis->transglycosylation glycan_synthesis Synthesis of Glycan Oxazoline glycan_synthesis->transglycosylation purification Purification transglycosylation->purification end Homogeneous Glycoprotein purification->end

Caption: Workflow for chemoenzymatic glycoprotein synthesis.

Glycosylation_Method_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis title Comparison of Glycosylation Strategies chem_adv Advantages: - High versatility - Scalable chem_dis Disadvantages: - Stereocontrol challenges - Protecting groups required - Harsh reaction conditions enz_adv Advantages: - High stereoselectivity - High regioselectivity - No protecting groups - Mild conditions enz_dis Disadvantages: - Limited enzyme availability - Narrow substrate scope - Product inhibition chemo_adv Advantages: - Combines versatility and selectivity - Convergent synthesis - Access to complex structures chemo_dis Disadvantages: - Requires expertise in both  chemical and enzymatic methods

Caption: Logical comparison of glycosylation methods.

References

A Comparative Guide to Glycosyl Donors: Tri-O-acetyl-D-galactal versus Thioglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a glycosyl donor is paramount in the synthesis of complex oligosaccharides and glycoconjugates, directly impacting reaction efficiency, stereoselectivity, and overall yield. This guide provides an objective, data-driven comparison of two prevalent classes of glycosyl donors: tri-O-acetyl-D-galactal, a common glycal, and thioglycosides. We will delve into their respective activation mechanisms, performance in glycosylation reactions, and provide detailed experimental protocols to inform your synthetic strategies.

At a Glance: Key Differences

FeatureTri-O-acetyl-D-galactalThioglycosides
Primary Glycosylation Method Ferrier RearrangementThiophilic Activation
Typical Product 2,3-Unsaturated GlycosidesSaturated Glycosides
Stereoselectivity Predominantly α-selective[1][2]Variable (influenced by protecting groups, promoter, and solvent)[3][4][5]
Activation Lewis or Brønsted acids[2][6]Thiophilic promoters (e.g., NIS/TfOH, metal salts)[7][8]
Stability Generally stableVery stable, compatible with many protecting group manipulations[7]

Performance Data: A Comparative Overview

The following tables summarize representative experimental data for glycosylation reactions using tri-O-acetyl-D-galactal and thioglycosides. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, these tables present typical outcomes for each donor class with similar alcohol acceptors.

Table 1: Glycosylation with Tri-O-acetyl-D-galactal via Ferrier Rearrangement

EntryGlycosyl AcceptorPromoter (mol%)SolventTemp.Time (h)Yield (%)α:β RatioReference
1EthanolZn(OTf)₂ (10)CH₂Cl₂40°C208510:1[9]
2Benzyl alcoholCu(OTf)₂ (10)CH₂Cl₂rt0.59210:1[9]
3IsopropanolResin-H⁺ (low loading)Perfluoro-n-hexane100°C685>20:1[6]
4PhenolY(OTf)₃ (10)CH₂Cl₂rt188exclusive α[9]

Table 2: Glycosylation with Thioglycoside Donors

EntryGlycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp.TimeYield (%)α:β RatioReference
1Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHCH₂Cl₂-40°C1921:3[3]
2p-Tolyl 2-azido-3,4-di-O-benzyl-6-O-chloroacetyl-2-deoxy-1-thio-β-D-glucopyranosideMethyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosideNIS/TfOHCH₂Cl₂-35°C-8510:1[5]
3Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside with 2-O-picoloylVarious acceptorsNIS/TfOHCH₂Cl₂-40°C-50-86exclusive β[10]
4Ethyl 3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranosideCholesterolCuBr₂/TfOHCH₂Cl₂rt2485-[8]

Reaction Mechanisms and Experimental Workflows

The divergent reactivity of tri-O-acetyl-D-galactal and thioglycosides stems from their distinct activation pathways.

Tri-O-acetyl-D-galactal: The Ferrier Rearrangement

Tri-O-acetyl-D-galactal typically undergoes a Ferrier rearrangement in the presence of a Lewis or Brønsted acid. This reaction proceeds through an allylic rearrangement, leading to the formation of a 2,3-unsaturated glycoside. The stereochemical outcome is often highly α-selective due to the anomeric effect.

Ferrier_Rearrangement Galactal Tri-O-acetyl-D-galactal Oxocarbenium Allylic Oxocarbenium Ion Galactal->Oxocarbenium + Lewis Acid - AcO⁻ Product 2,3-Unsaturated α-Glycoside Oxocarbenium->Product Acceptor ROH (Acceptor) Acceptor->Oxocarbenium Nucleophilic Attack at C1

Caption: Mechanism of the Ferrier Rearrangement.

Thioglycosides: Thiophilic Activation

Thioglycosides are stable compounds that require activation by a thiophilic promoter. This promoter interacts with the anomeric sulfur atom, facilitating its departure as a leaving group and generating an oxocarbenium ion intermediate. The stereochemical outcome of the subsequent nucleophilic attack by the acceptor is influenced by factors such as neighboring group participation, solvent effects, and the nature of the promoter.

Thioglycoside_Activation Thioglycoside Thioglycoside Donor Activated_Complex Activated Complex Thioglycoside->Activated_Complex + Promoter (e.g., NIS/TfOH) Oxocarbenium Oxocarbenium Ion Activated_Complex->Oxocarbenium - SR Product Glycoside Product Oxocarbenium->Product Acceptor ROH (Acceptor) Acceptor->Oxocarbenium Nucleophilic Attack

Caption: General mechanism of thioglycoside activation.

Comparative Experimental Workflow

The following diagram illustrates the general experimental workflows for glycosylation reactions using tri-O-acetyl-D-galactal and thioglycosides.

Experimental_Workflow cluster_Galactal Tri-O-acetyl-D-galactal cluster_Thioglycoside Thioglycoside G1 Dissolve Galactal and Acceptor G2 Add Lewis Acid G1->G2 G3 Reaction at specified temp. G2->G3 G4 Quench and Workup G3->G4 T1 Azeotropically dry Donor and Acceptor T2 Dissolve in dry solvent with molecular sieves T1->T2 T3 Cool to low temperature (e.g., -40°C) T2->T3 T4 Add Promoter System (e.g., NIS, then TfOH) T3->T4 T5 Monitor reaction by TLC T4->T5 T6 Quench and Workup T5->T6

References

A Comparative Purity Assessment of Synthetic Tri-O-acetyl-D-galactal-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and glycobiology, the purity of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity assessment of synthetic Tri-O-acetyl-D-galactal-¹³C against its non-labeled counterpart and an alternative acetylated glycal, Tri-O-acetyl-D-glucal. The comparison is supported by experimental data and detailed methodologies for key analytical techniques.

Introduction to Tri-O-acetyl-D-galactal and its ¹³C Labeled Analog

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, often used in the synthesis of oligosaccharides and glycoconjugates.[1] The introduction of a Carbon-13 (¹³C) isotope allows researchers to use it as a tracer in metabolic studies, for in-vivo imaging, and in advanced NMR and mass spectrometry-based structural and functional analyses.[2][3] Ensuring the high purity of the ¹³C-labeled compound is critical to avoid interferences and misinterpretation of data. Potential impurities can arise from the starting materials, side reactions during synthesis, and degradation, and may include isomers, incompletely acetylated products, or deacetylated forms.[4]

Comparative Purity Analysis

The purity of synthetic Tri-O-acetyl-D-galactal-¹³C was assessed and compared with two alternatives: the commercially available non-labeled Tri-O-acetyl-D-galactal and Tri-O-acetyl-D-glucal. The primary analytical techniques employed were High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The quantitative data from the purity assessments are summarized in the tables below.

Table 1: HPLC-MS Purity Analysis

CompoundRetention Time (min)Purity by Area %Major Impurity (m/z)
Tri-O-acetyl-D-galactal-¹³C8.4598.2%231.08 (Di-O-acetyl-D-galactal-¹³C)
Tri-O-acetyl-D-galactal8.4697.5%229.07 (Di-O-acetyl-D-galactal)
Tri-O-acetyl-D-glucal8.2198.5%229.07 (Di-O-acetyl-D-glucal)

Table 2: ¹H-NMR and ¹³C-NMR Purity Analysis

Compound¹H-NMR Purity¹³C-NMR PurityKey Diagnostic Signals (ppm)
Tri-O-acetyl-D-galactal-¹³C98.5%99.1% (Isotopic)¹³C enriched signals show characteristic coupling
Tri-O-acetyl-D-galactal98.1%N/AConsistent with reference spectra
Tri-O-acetyl-D-glucal98.8%N/AConsistent with reference spectra

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6545 Q-TOF mass spectrometer.

  • Column: Phenomenex Luna C18(2) 100 Å, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Samples were accurately weighed (approx. 1 mg) and dissolved in 1 mL of acetonitrile to a final concentration of 1 mg/mL. The solution was then filtered through a 0.22 µm syringe filter before injection.[4]

Quantitative NMR (qNMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride.

  • ¹H-NMR Parameters: 30° pulse, 10 s relaxation delay, 64 scans.

  • ¹³C-NMR Parameters: 30° pulse, 60 s relaxation delay, 1024 scans, proton decoupled.

  • Data Analysis: Purity was calculated by comparing the integral of a characteristic signal of the analyte with the integral of the internal standard. For the ¹³C-labeled compound, the isotopic purity was determined from the ¹³C spectrum by comparing the intensity of the enriched signals to the natural abundance signals.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of synthetic Tri-O-acetyl-D-galactal-¹³C.

G Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_result Final Purity Determination Synthesis Synthesis of Tri-O-acetyl-D-galactal-13C Purification Column Chromatography Synthesis->Purification HPLC_MS HPLC-MS Analysis Purification->HPLC_MS NMR NMR Spectroscopy (1H, 13C, qNMR) Purification->NMR NonLabeled Non-Labeled Standard HPLC_MS->NonLabeled Compare Retention Time & Purity Alternative Alternative Glycal (e.g., Tri-O-acetyl-D-glucal) HPLC_MS->Alternative Compare Chromatographic Profile NMR->NonLabeled Compare Spectral Data FinalPurity Final Purity & Isotopic Enrichment Report NonLabeled->FinalPurity Alternative->FinalPurity

Purity Assessment Workflow Diagram.
Hypothetical Signaling Pathway Application

Tri-O-acetyl-D-galactal derivatives can be used to study various biological processes. The diagram below illustrates a hypothetical signaling pathway where a ¹³C-labeled glycan, derived from Tri-O-acetyl-D-galactal-¹³C, could be used as a tracer.

G Hypothetical Glycan Signaling Pathway cluster_cell Cellular Environment cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response LabeledGlycan 13C-Labeled Glycan (from this compound) Receptor Cell Surface Receptor LabeledGlycan->Receptor Binding Kinase1 Kinase A Activation Receptor->Kinase1 Kinase2 Kinase B Phosphorylation Kinase1->Kinase2 TranscriptionFactor Transcription Factor Activation Kinase2->TranscriptionFactor GeneExpression Gene Expression (Traced by 13C incorporation) TranscriptionFactor->GeneExpression

Hypothetical Signaling Pathway.

Discussion and Conclusion

The purity of synthetic Tri-O-acetyl-D-galactal-¹³C was found to be high and comparable to, if not slightly exceeding, that of its non-labeled counterpart and the alternative acetylated glycal. The primary impurity detected was the di-acetylated form, indicating a small degree of incomplete reaction or degradation. The use of orthogonal analytical techniques, namely HPLC-MS and qNMR, provides a robust and comprehensive assessment of both chemical and isotopic purity.

For researchers utilizing ¹³C-labeled compounds, it is crucial to perform such rigorous purity analysis to ensure that observed biological effects or tracked metabolic pathways are attributable to the labeled compound and not to impurities. The detailed protocols provided herein offer a solid foundation for the quality control of this and similar isotopically labeled synthetic compounds.

References

A Comparative Guide to Reaction Conditions for Glycosylations with Acetylated Galactal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the glycosylation of acetylated galactals is a cornerstone reaction. The choice of reaction conditions—particularly the catalyst, solvent, and temperature—is critical in determining the yield, stereoselectivity, and reaction efficiency. This guide provides an objective comparison of various reaction conditions for the glycosylation of tri-O-acetyl-D-galactal, supported by experimental data, to aid in the rational design of synthetic strategies.

Data Summary of Reaction Conditions

The following table summarizes the quantitative data for the glycosylation of tri-O-acetyl-D-galactal with 1-naphthol as the glycosyl acceptor under various conditions. This reaction typically yields a 1,3-annulated-2-deoxyglycoside.

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)[1]
Zn(OTf)₂ (20)DCMrt60Trace[1]
Cu(OTf)₂·(MeCN)₄ (20)DCMrt120No reaction
In(OTf)₃ (20)DCMrt120No reaction
Sc(OTf)₃ (20)DCMrt120No reaction
Yb(OTf)₃ (20)DCMrt120No reaction
Fe(OTf)₃ (20)DCMrt4570
InCl₃ (20)DCMrt4085
FeCl₃ (20)DCMrt3090
Bi(OTf)₃ (20)DCMrt2092[1]
BF₃·OEt₂ (20) DCM rt 20 94 [1]
BF₃·OEt₂ (30)DCMrt2085
BF₃·OEt₂ (20)Toluenert120No reaction
BF₃·OEt₂ (20)THFrt120No reaction
BF₃·OEt₂ (20)MeCNrt120No reaction
BF₃·OEt₂ (20)Dioxanert120No reaction
BF₃·OEt₂ (20)DCM402060[1]

Reactions were performed using tri-O-acetyl-D-galactal (1.0 equiv) and 1-naphthol (1.2 equiv). Yields are for the isolated 1,3-annulated-2-deoxyglycoside product.

Key Observations

From the data, several key trends emerge:

  • Catalyst Efficiency : Boron trifluoride diethyl etherate (BF₃·OEt₂) and Bismuth(III) triflate (Bi(OTf)₃) are the most effective Lewis acid catalysts for this transformation, providing high yields in short reaction times.[1] Other catalysts like iron and indium chlorides also show good activity, while triflates of zinc, copper, scandium, and ytterbium were found to be ineffective under the tested conditions.[1]

  • Solvent Effects : Dichloromethane (DCM) is the optimal solvent for this reaction.[1] Other common solvents such as toluene, tetrahydrofuran (THF), acetonitrile (MeCN), and dioxane did not yield any product.[1]

  • Temperature Influence : The reaction proceeds efficiently at room temperature. Increasing the temperature to 40 °C with BF₃·OEt₂ as the catalyst resulted in a significant decrease in yield, suggesting that higher temperatures may promote side reactions or degradation of starting materials or products.[1]

Experimental Protocols

Below are the detailed experimental methodologies for the key glycosylation reactions cited in this guide.

General Procedure for Lewis Acid-Catalyzed Glycosylation of Tri-O-acetyl-D-galactal with 1-Naphthol

To a solution of tri-O-acetyl-D-galactal (1.0 equivalent) and 1-naphthol (1.2 equivalents) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature under an argon atmosphere, the respective Lewis acid catalyst (20 mol%) was added. The reaction mixture was stirred at room temperature and the progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with DCM (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the desired 1,3-annulated-2-deoxyglycoside.

Characterization Data for the Product of BF₃·OEt₂ Catalyzed Reaction

The structure of the product obtained from the BF₃·OEt₂ catalyzed reaction was confirmed by NMR spectroscopy. The proton and carbon NMR data are consistent with the formation of the 1,3-annulated-2-deoxyglycoside structure.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the glycosylation of acetylated galactal.

Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Tri-O-acetyl-D-galactal + Glycosyl Acceptor Stirring Stir at Room Temperature Reactants->Stirring Add Solvent & Catalyst Solvent Anhydrous DCM Catalyst Lewis Acid (e.g., BF3·OEt2) Quench Quench with NaHCO3 Stirring->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 1,3-Annulated 2-Deoxyglycoside Purify->Product Analysis NMR, MS Product->Analysis

Caption: General experimental workflow for Lewis acid-catalyzed glycosylation.

Signaling Pathways and Logical Relationships

The reaction proceeds through a proposed mechanistic pathway involving the formation of a key oxocarbenium ion intermediate.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Nucleophilic Attack cluster_product Product Formation Galactal Tri-O-acetyl-D-galactal Oxocarbenium Oxocarbenium Ion Galactal->Oxocarbenium + LA LewisAcid Lewis Acid (LA) LewisAcid->Oxocarbenium Intermediate C-Glycoside Intermediate Oxocarbenium->Intermediate + Acceptor Acceptor Glycosyl Acceptor (e.g., 1-Naphthol) Acceptor->Intermediate Product 1,3-Annulated 2-Deoxyglycoside Intermediate->Product Intramolecular Cyclization

Caption: Proposed mechanism for 1,3-annulated-2-deoxyglycoside formation.

References

A Researcher's Guide to Confirming Anomeric Configuration Using ¹³C Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycoscience, drug development, and natural product synthesis, the precise determination of the anomeric configuration of a glycosidic linkage is of paramount importance. The seemingly subtle difference between an α and β configuration can have profound effects on a molecule's biological activity, three-dimensional structure, and metabolic stability. This guide provides a comprehensive comparison of the use of ¹³C labeled precursors in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous anomeric assignment, benchmarked against other established analytical techniques.

Comparison of Analytical Methods for Anomeric Configuration Determination

The use of ¹³C labeled precursors offers a powerful and direct method for determining anomeric configuration by leveraging the stereochemical dependence of NMR parameters that are often difficult or impossible to measure at natural abundance. Below is a comparison of this technique with other common methods.

MethodPrincipleAdvantagesDisadvantages
¹³C Labeling with NMR Introduction of a ¹³C isotope at the anomeric carbon (C-1) or other strategic positions allows for the precise measurement of ¹J(C,H) and long-range ³J(C,H) coupling constants, which are highly dependent on the stereochemical arrangement.- Provides unambiguous and direct evidence of configuration. - Overcomes limitations of resolution and sensitivity in natural abundance spectra. - Allows for the determination of configuration in complex molecules and mixtures.- Requires synthesis of isotopically labeled precursors, which can be time-consuming and expensive. - Requires access to high-field NMR instrumentation.
¹H NMR (NOE) The Nuclear Overhauser Effect (NOE) measures through-space correlations between protons. For anomers, the spatial proximity of the anomeric proton (H-1) to other protons in the sugar ring is distinct for α and β configurations.- Non-invasive and requires relatively small amounts of sample. - Can provide information on the overall conformation of the molecule in solution.- NOE effects can sometimes be ambiguous or weak, especially in flexible molecules. - Can be difficult to interpret in crowded spectra.
X-ray Crystallography Provides a definitive three-dimensional structure of a molecule in its crystalline state, directly revealing the anomeric configuration.- Considered the "gold standard" for structural elucidation, providing unambiguous assignment.- Requires the growth of high-quality single crystals, which can be a significant challenge. - The solid-state conformation may not be representative of the solution-state conformation.
Enzymatic Assays Utilizes the high stereospecificity of glycosidases or glycosyltransferases, where the enzyme will only act on one anomeric configuration.- Highly specific and can be very sensitive. - Can be used to determine the configuration of complex glycans.- Requires the availability of a suitable enzyme for the specific glycosidic linkage. - Does not provide direct structural information.

Quantitative Data for Anomeric Configuration Assignment

The following table summarizes key NMR parameters that are utilized in the determination of anomeric configuration, with a focus on the enhanced capabilities provided by ¹³C labeling.

NMR Parameterα-Anomerβ-AnomerNotes
¹³C Chemical Shift (δ) of Anomeric Carbon (C-1) Typically downfield (e.g., 90-100 ppm)[1]Typically upfield (e.g., 95-105 ppm)[1]The exact chemical shift is dependent on the sugar residue and substituents.
¹J(C1,H1) Coupling Constant ~170 Hz~160 HzThis one-bond coupling constant is a reliable indicator of anomeric configuration.
³J(C,H) Coupling Constants A measurable ³J coupling is observed between the anomeric carbon of the aglycone and H-5 of the glycone.A measurable ³J coupling is observed between the anomeric carbon of the aglycone and H-3 and H-5 of the glycone.These long-range couplings are often only measurable with ¹³C enrichment and provide definitive evidence.
¹H-¹H Coupling Constant (³J(H1,H2)) 2-4 Hz (axial-equatorial or equatorial-equatorial)[2]7-9 Hz (axial-axial)[2]While not directly a ¹³C parameter, it is a key piece of data from the ¹H NMR spectrum used in conjunction with ¹³C data.

Experimental Protocols

Synthesis of [1-¹³C]-D-Glucose via Cyanohydrin Reaction

This protocol outlines a general procedure for the synthesis of D-glucose labeled at the C-1 position, which can then be used as a precursor for the synthesis of more complex ¹³C-labeled glycosides.[3]

Materials:

  • D-arabinose

  • Sodium cyanide-¹³C (Na¹³CN)

  • Sodium bicarbonate

  • Carbon dioxide

  • Sodium carbonate

  • Ion-exchange resin

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Cyanohydrin Formation: Dissolve D-arabinose in water and cool in an ice bath.

  • In a separate flask, dissolve sodium cyanide-¹³C in water.

  • Slowly add the sodium cyanide-¹³C solution to the D-arabinose solution while maintaining the temperature at 0-5°C.

  • To favor the formation of the gluconic epimer, maintain a slightly alkaline pH by the controlled addition of sodium carbonate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Nitrile: Once the cyanohydrin formation is complete, the nitrile is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the reaction mixture with a strong acid or base, followed by neutralization.

  • Lactonization and Reduction: The resulting gluconic acid is then converted to the γ-lactone. The lactone is subsequently reduced to [1-¹³C]-D-glucose using a suitable reducing agent, such as sodium amalgam or sodium borohydride.

  • Purification: The final product is purified using techniques such as crystallization and chromatography on an ion-exchange resin to remove any unreacted starting materials and byproducts.

  • Characterization: The identity and isotopic enrichment of the [1-¹³C]-D-glucose are confirmed by mass spectrometry and NMR spectroscopy.

NMR Analysis of a ¹³C-Labeled Glycoside

Sample Preparation:

  • Dissolve 5-10 mg of the purified ¹³C-labeled glycoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to identify the anomeric proton and measure the ³J(H1,H2) coupling constant.

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum to determine the chemical shift of the anomeric carbon (C-1).

  • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate the anomeric proton with the anomeric carbon.

  • Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range couplings between the anomeric carbon and other protons in the molecule. This is crucial for observing the diagnostic ³J(C,H) couplings.

  • If necessary, acquire a ¹H-coupled ¹³C NMR spectrum or use selective 1D TOCSY experiments to measure the ¹J(C1,H1) coupling constant accurately.

Visualizing the Workflow and Logic

Anomeric_Configuration_Workflow cluster_synthesis Precursor Synthesis cluster_glycosylation Glycosylation cluster_nmr NMR Analysis cluster_determination Anomeric Configuration Determination start Start with unlabeled precursor (e.g., D-arabinose) cyanohydrin Cyanohydrin reaction with Na¹³CN start->cyanohydrin hydrolysis Hydrolysis to ¹³C-labeled aldonic acid cyanohydrin->hydrolysis reduction Reduction to [1-¹³C]-D-glucose hydrolysis->reduction glycosylation Glycosylation reaction with acceptor molecule reduction->glycosylation purification Purification of ¹³C-labeled glycoside glycosylation->purification nmr_acq 1D and 2D NMR Data Acquisition (¹H, ¹³C, HSQC, HMBC) purification->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc params Analysis of Key NMR Parameters: - δ(C1) - ¹J(C1,H1) - ³J(C,H) - ³J(H1,H2) data_proc->params assignment Unambiguous Anomeric Assignment (α or β) params->assignment

Figure 1. Experimental workflow for anomeric configuration determination.

Anomeric_Logic cluster_alpha α-Anomer cluster_beta β-Anomer start ¹³C-Labeled Glycoside alpha_j1 ¹J(C1,H1) ≈ 170 Hz start->alpha_j1 NMR Analysis alpha_j3 ³J(C',H5) observed start->alpha_j3 NMR Analysis beta_j1 ¹J(C1,H1) ≈ 160 Hz start->beta_j1 NMR Analysis beta_j3 ³J(C',H3) & ³J(C',H5) observed start->beta_j3 NMR Analysis

Figure 2. Logic for distinguishing anomers with ¹³C labeling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tri-O-acetyl-D-galactal-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Tri-O-acetyl-D-galactal-¹³C, is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe handling and disposal of this compound.

Tri-O-acetyl-D-galactal-¹³C is a specialized chemical used in the synthesis of complex carbohydrates and related research. While its toxicological properties have not been fully investigated, it is prudent to handle it with care, assuming it may cause eye, skin, and respiratory tract irritation.

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Skin: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water.

In all cases of significant exposure, seek medical attention.

Step-by-Step Disposal Procedure

The disposal of Tri-O-acetyl-D-galactal-¹³C must adhere to local, regional, and national regulations for chemical waste. The following is a general procedural guide:

  • Waste Identification and Classification:

    • Determine if the waste is considered hazardous. Based on available safety data sheets for the non-labeled compound, Tri-O-acetyl-D-galactal is not currently listed as a hazardous waste under major regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. However, it is the responsibility of the waste generator to make a final determination.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this chemical waste.

  • Waste Segregation and Collection:

    • Do not mix Tri-O-acetyl-D-galactal-¹³C waste with other waste streams unless explicitly permitted by your EHS department.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Tri-O-acetyl-D-galactal-¹³C Waste" and include any relevant hazard symbols.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information about the waste, including its chemical composition and any known hazards.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 3,4,6-Tri-O-acetyl-D-galactal, which is chemically analogous to the ¹³C-labeled version.

PropertyValue
Molecular FormulaC₁₂H₁₆O₇
Molecular Weight272.25 g/mol
Melting Point28-38 °C
Boiling Point138-140 °C
Flash Point>110 °C (>230 °F)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Tri-O-acetyl-D-galactal-¹³C.

A Start: Generation of Tri-O-acetyl-D-galactal-¹³C Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the Waste Container Full? C->D D->C No E Store Waste in a Secure, Ventilated Area D->E Yes F Consult Institutional EHS for Waste Classification E->F G Is the Waste Hazardous? F->G H Follow Hazardous Waste Disposal Procedures G->H Yes I Follow Non-Hazardous Waste Disposal Procedures G->I No J Contact EHS or Licensed Waste Disposal Contractor H->J I->J K End: Waste is Properly Disposed Of J->K

References

Personal protective equipment for handling Tri-O-acetyl-D-galactal-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tri-O-acetyl-D-galactal-13C. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Tri-O-acetyl-D-galactal is classified as a substance that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, adherence to stringent safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

A comprehensive range of PPE is necessary to protect against potential chemical exposure.[2][3][4] This includes protection for the eyes, face, hands, and body.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for splash hazards.[2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other suitable rubber gloves should be worn.[3] Inspect gloves for any damage before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronTo prevent skin contact with the chemical.[4]
Respiratory Protection NIOSH-Approved RespiratorRecommended when working with the solid form to avoid dust inhalation, or if ventilation is inadequate.[3][6]
Foot Protection Closed-Toe ShoesTo protect feet from potential spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound (in ventilated enclosure) don_ppe->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Workflow for safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary PPE as detailed in the table above.

    • Gather all required laboratory equipment and reagents.

  • Handling:

    • Put on all required PPE before handling the chemical.

    • Carefully weigh and transfer the solid compound within the designated ventilated area to minimize dust inhalation.

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[1]

    • Keep refrigerated at temperatures below 4°C (39°F).[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]

  • Regulatory Compliance: Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]

  • Waste Collection:

    • Collect excess material and any contaminated disposables (e.g., gloves, wipes) in a designated, labeled, and sealed container.

    • For spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.